Uridine adenosine tetraphosphate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H27N7O21P4 |
|---|---|
分子量 |
813.3 g/mol |
IUPAC 名称 |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H27N7O21P4/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(44-18)4-42-49(35,36)46-51(39,40)47-50(37,38)45-48(33,34)41-3-7-11(28)13(30)17(43-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,20,21,22)(H,24,27,32)/t7-,8-,11?,12+,13+,14?,17-,18-/m1/s1 |
InChI 键 |
ADWZBTIGCZHWBW-BRHDGHAOSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Emergence of Uridine Adenosine Tetraphosphate (Up4A) as a Novel Signaling Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a unique dinucleotide polyphosphate, first identified as a potent endothelium-derived vasoconstrictor.[1][2] Structurally, it is the first discovered endogenous signaling molecule to contain both a purine (B94841) (adenosine) and a pyrimidine (B1678525) (uridine) moiety.[2] Its discovery has opened new avenues in understanding purinergic signaling, a complex network of extracellular nucleotide and nucleoside-mediated communication that regulates a vast array of physiological processes. Initially characterized for its role in vascular tone and blood pressure regulation, emerging evidence has implicated Up4A in a diverse range of cellular functions, including neurotransmission, cell migration, and inflammation.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, degradation, and signaling pathways of Up4A, presenting key quantitative data and detailed experimental protocols to facilitate further research and drug development in this burgeoning field.
Core Concepts: Synthesis, Degradation, and Signaling
Biosynthesis of Up4A
The primary enzyme responsible for the synthesis of Up4A is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] This receptor tyrosine kinase catalyzes the formation of Up4A from adenosine diphosphate (B83284) (ADP) and uridine diphosphate (UDP).[4] The synthesis is specifically linked to the activation of VEGFR2, particularly through the tyrosine 1175 residue in its cytoplasmic domain.[5] The production of Up4A by endothelial cells can be stimulated by various factors, including mechanical stress and signaling molecules such as ATP, UTP, acetylcholine (B1216132), and endothelin-1.[5]
Degradation of Up4A
Extracellular Up4A is subject to enzymatic degradation by ecto-nucleotidases, a family of cell surface enzymes that hydrolyze nucleotides. The specific degradation pathway and resulting metabolites can vary between species and tissues. For instance, in the human colon, Up4A is primarily cleaved to ATP and uridine monophosphate (UMP).[6] In contrast, in the murine colon, the main degradation products are ADP and UDP.[6] This differential metabolism highlights the complexity of regulating Up4A signaling.
Signaling Pathways
Up4A exerts its diverse physiological effects by interacting with multiple purinergic receptors, including P2X, P2Y, and adenosine (P1) receptors.[1] Its action is highly context-dependent, varying with the receptor subtype expression and downstream signaling cascades present in different cell types.
Key Signaling Actions:
-
Vasoconstriction: Up4A can induce vasoconstriction through the activation of P2X1, P2Y2, and P2Y4 receptors on vascular smooth muscle cells.[1]
-
Vasodilation: Endothelium-dependent vasodilation can be mediated by Up4A activation of P2Y1 and P2Y2 receptors on endothelial cells.[1]
-
Gastrointestinal Motility: In the gut, Up4A acts as a potent activator of P2Y1 receptors on enteric neurons and interstitial cells, leading to smooth muscle relaxation and inhibition of colonic contractions.[1][7]
-
Cell Migration: Up4A has been shown to be a strong chemoattractant for vascular smooth muscle cells, promoting their migration primarily through the P2Y2 receptor.[3] This process involves the activation of the ERK1/2 signaling pathway.[3]
-
Calcium Signaling: Activation of P2Y receptors by Up4A leads to an increase in intracellular calcium concentration ([Ca2+]i), a crucial second messenger in many cellular processes.[8]
Quantitative Data
The following tables summarize the available quantitative data related to Up4A's physiological concentrations and its effects on various receptors and cellular processes. It is important to note that specific binding affinities (Kd) and detailed enzymatic kinetic parameters (Km, Vmax) for Up4A are not yet widely reported in the literature.
| Parameter | Species | Tissue/Cell Type | Value | Reference(s) |
| Plasma Concentration | Human | Plasma (Healthy) | ~4 nM | [4] |
| Human | Plasma (Juvenile Hypertensive) | ~33 nM | [4] | |
| EC50 / Potency | Human | Colon (Relaxation) | More potent than ATP, ADP | [8] |
| Murine | Colon (Relaxation) | More potent than ATP, ADP | [8] | |
| Rat | Aorta (Contraction) | - | [9] | |
| Porcine | Coronary Artery (Vasodilation) | - | [1] |
EC50 values for Up4A are often reported in the context of concentration-response curves without a specific numerical value being stated. The potency is often compared to other nucleotides.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the synthesis, detection, and signaling of Up4A.
Chemical Synthesis of Uridine Adenosine Tetraphosphate (Up4A)
This protocol is adapted from a general method for the synthesis of dinucleoside polyphosphates.[10][11]
Materials:
-
Adenosine-5'-monophosphate (AMP)
-
Uridine-5'-monophosphate (UMP)
-
1,1'-Carbonyldiimidazole (CDI)
-
Tributylammonium (B8510715) pyrophosphate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Ion-exchange chromatography column (e.g., DEAE-Sephadex)
Procedure:
-
Activation of AMP:
-
Dissolve AMP (1 equivalent) in anhydrous DMF.
-
Add CDI (3 equivalents) and stir the reaction mixture at room temperature for 4-6 hours under a dry atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Add methanol to quench the excess CDI.
-
-
Synthesis of Adenosine 5'-phosphorimidazolide (ImpA):
-
The product from step 1 is the activated AMP derivative, ImpA. This can be used directly or purified.
-
-
Coupling Reaction:
-
In a separate flask, dissolve UMP (1 equivalent) and tributylammonium pyrophosphate (2 equivalents) in anhydrous DMF.
-
Add the solution of ImpA dropwise to the UMP/pyrophosphate mixture with vigorous stirring.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in TEAB buffer.
-
Apply the solution to a DEAE-Sephadex column pre-equilibrated with TEAB buffer.
-
Elute with a linear gradient of TEAB buffer (e.g., 0.1 M to 1.0 M).
-
Collect fractions and monitor by UV absorbance at 260 nm.
-
Pool the fractions containing Up4A, lyophilize, and convert to the desired salt form if necessary.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized Up4A using HPLC, mass spectrometry, and NMR spectroscopy.
-
Detection of Up4A by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol is a general guideline for the sensitive detection of Up4A in biological samples after derivatization.[6][12]
Materials:
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
Citrate (B86180) buffer
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate)
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation and Deproteinization:
-
Homogenize tissue or collect cell culture supernatant.
-
Add ice-cold PCA to a final concentration of 0.4 M to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
Etheno-derivatization:
-
To the neutralized supernatant, add chloroacetaldehyde and citrate buffer.
-
Incubate at 80°C for 40 minutes to form the fluorescent etheno-Up4A (eUp4A).[6]
-
-
HPLC-FLD Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Use a gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be 5-30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Fluorescence Detection: Excitation wavelength of ~270 nm and an emission wavelength of ~410 nm.
-
Quantification: Generate a standard curve using known concentrations of etheno-derivatized Up4A.
-
Wire Myography for Measuring Up4A-Induced Vasoconstriction
This protocol outlines the procedure for assessing the contractile response of isolated small arteries to Up4A using a wire myograph.[13][14][15]
Materials:
-
Wire myograph system
-
Dissection microscope
-
Small dissecting instruments
-
Physiological Salt Solution (PSS), gassed with 95% O2 / 5% CO2
-
Potassium-rich PSS (KPSS) for viability testing
-
Up4A stock solution
-
Phenylephrine or other vasoconstrictor for pre-contraction (if studying vasodilation)
-
Acetylcholine for testing endothelial integrity
Procedure:
-
Vessel Dissection and Mounting:
-
Isolate a small artery (e.g., mesenteric artery) and place it in ice-cold PSS.
-
Carefully clean the artery of surrounding connective and adipose tissue under a dissection microscope.
-
Cut the artery into 2 mm long segments.
-
Mount the arterial ring on the two wires of the wire myograph chamber.
-
-
Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate in PSS at 37°C for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This typically involves stepwise stretching of the vessel and measuring the corresponding passive and active (in response to KPSS) tension.
-
-
Viability and Endothelial Integrity Check:
-
Contract the vessel with KPSS to ensure its viability.
-
Wash with PSS and allow it to return to baseline.
-
Pre-contract the vessel with a submaximal concentration of phenylephrine.
-
Add acetylcholine to test for endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
-
Concentration-Response Curve to Up4A:
-
After washing out the acetylcholine and allowing the vessel to return to baseline, cumulatively add increasing concentrations of Up4A (e.g., 1 nM to 10 µM) to the bath.
-
Record the isometric tension at each concentration until a stable plateau is reached.
-
Construct a concentration-response curve by plotting the change in tension against the logarithm of the Up4A concentration.
-
Boyden Chamber Assay for Up4A-Induced Cell Migration
This protocol describes a method to quantify the chemotactic effect of Up4A on vascular smooth muscle cells using a Boyden chamber (transwell) assay.[16][17][18]
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) and companion plates
-
Vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Up4A
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or Giemsa)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture VSMCs to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add medium containing the chemoattractant (Up4A at various concentrations) to the lower wells of the companion plate. Use serum-free medium as a negative control and medium with FBS as a positive control.
-
Place the Boyden chamber inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Fixation and Staining:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 10-20 minutes.
-
-
Quantification:
-
Gently wash the inserts in water to remove excess stain.
-
Allow the membranes to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Fura-2 AM Calcium Imaging for P2Y Receptor Activation
This protocol details the measurement of intracellular calcium mobilization in response to Up4A stimulation using the ratiometric fluorescent indicator Fura-2 AM.[8][10][11][19][20]
Materials:
-
Astrocytes or other cells expressing P2Y receptors
-
Glass-bottom culture dishes
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Up4A stock solution
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Cell Plating:
-
Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Add Up4A to the dish to achieve the desired final concentration.
-
Continuously record the fluorescence changes at both excitation wavelengths for several minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
The data can be presented as the change in the 340/380 ratio over time.
-
Visualizations
Signaling Pathways of Up4A
Caption: Signaling pathways activated by Up4A.
Experimental Workflow for Up4A Detection by HPLC-FLD
Caption: Workflow for Up4A detection by HPLC-FLD.
Logical Relationship of Up4A Synthesis and Degradation
Caption: Synthesis and degradation pathways of Up4A.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 6. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of nucleoside tetraphosphates and dinucleoside pentaphosphates via activation of cyclic trimetaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 15. reprocell.com [reprocell.com]
- 16. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
An In-depth Technical Guide on the Endogenous Synthesis of Uridine Adenosine Tetraphosphate (Up4A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a unique dinucleotide polyphosphate, first identified as an endothelium-derived vasoconstrictive factor. It is distinguished by the presence of both a purine (B94841) (adenosine) and a pyrimidine (B1678525) (uridine) moiety. Endogenously synthesized in response to a variety of physiological and pathological stimuli, Up4A exerts its effects through purinergic receptors, playing a significant role in cardiovascular, nervous, and immune system regulation. This technical guide provides a comprehensive overview of the current understanding of the endogenous synthesis of Up4A, its physiological roles, and the methodologies for its study. It is intended to serve as a valuable resource for researchers and professionals in drug development interested in the burgeoning field of purinergic signaling.
Introduction
Uridine adenosine tetraphosphate (Up4A) is a signaling molecule that belongs to the family of dinucleoside polyphosphates. Its discovery as a potent vasoconstrictor released from endothelial cells has opened new avenues for understanding vascular tone regulation and the pathophysiology of cardiovascular diseases.[1] This guide delves into the core aspects of Up4A's endogenous synthesis, the enzymes implicated in its production, its cellular concentrations, and its multifaceted physiological functions.
Endogenous Synthesis of Up4A
The biosynthesis of Up4A is an intracellular process observed in various cell types, including endothelial cells, renal tubular cells, human liver hepatocellular carcinoma cells, and human acute monocytic leukemia cells.[2] The synthesis is notably enhanced by the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2]
Enzymatic Synthesis
While the precise enzymatic machinery responsible for the synthesis of Up4A is an area of ongoing investigation, evidence points towards the involvement of aminoacyl-tRNA synthetases (aaRSs). These enzymes are canonically known for their role in protein synthesis, where they catalyze the attachment of amino acids to their cognate tRNAs. However, aaRSs are also capable of catalyzing non-canonical reactions, including the synthesis of diadenosine polyphosphates (ApnAs).
Specifically, leucyl-tRNA synthetase (LeuRS) is a candidate enzyme for Up4A synthesis. The proposed mechanism involves a two-step reaction. In the first step, LeuRS activates leucine (B10760876) by reacting it with ATP to form a leucyl-adenylate (Leu-AMP) intermediate and pyrophosphate (PPi). In a non-canonical second step, it is hypothesized that this activated intermediate reacts with UTP, leading to the formation of Up4A.
Proposed Reaction:
-
Leucine + ATP ⇌ Leucyl-AMP + PPi (catalyzed by LeuRS)
-
Leucyl-AMP + UTP ⇌ Up4A + Leucine + AMP (hypothesized)
Further research is required to definitively confirm the role of LeuRS and to elucidate the kinetic parameters of this reaction.
Stimuli for Up4A Synthesis
The endogenous synthesis and release of Up4A are triggered by a range of stimuli, highlighting its role as a responsive signaling molecule. These stimuli include:
-
Vascular Endothelial Growth Factor (VEGF): Activation of VEGFR2 by VEGF is a primary trigger for Up4A synthesis.[2]
-
Nucleotides: Extracellular ATP and UTP can stimulate Up4A production.[3]
-
Vasoactive Agents: Acetylcholine and endothelin-1 (B181129) have been shown to enhance Up4A synthesis.[3]
-
Calcium Ionophores: Agents like A23187 that increase intracellular calcium levels can trigger Up4A release.[3]
-
Mechanical Stress: Shear stress on endothelial cells is a potent stimulus for Up4A synthesis and release.[3]
Quantitative Data on Up4A
Quantitative analysis of Up4A levels is crucial for understanding its physiological and pathological significance. The available data, primarily from plasma samples, indicates a strong correlation between elevated Up4A concentrations and certain disease states.
| Sample Type | Condition | Up4A Concentration (nmol/L) | Reference |
| Human Plasma | Juvenile Normotensive | 3.7 ± 0.9 | [4] |
| Human Plasma | Juvenile Hypertensive | 33.0 ± 25.4 | [4] |
| Human Plasma | Healthy Subjects | ~4 (in vasoactive range) | [5] |
Note: Data are presented as mean ± SEM.
Specific intracellular concentrations of Up4A in various cell types, particularly in response to stimuli like VEGF, are not yet well-documented in the literature and represent an important area for future research.
Physiological and Pathophysiological Roles of Up4A
Up4A exerts a wide range of biological effects by activating purinergic P2X and P2Y receptors. Its actions are particularly prominent in the cardiovascular, nervous, and immune systems.
Cardiovascular System
-
Vasoregulation: Up4A is a potent vasoconstrictor in some vascular beds, such as the renal arteries, but can also induce vasodilation in others, like porcine coronary arteries.[5][6] This dual activity suggests a complex role in blood pressure regulation.
-
Vascular Remodeling: Up4A stimulates the proliferation and migration of vascular smooth muscle cells, processes that are central to the development of atherosclerosis and hypertension.[2][4]
-
Pathophysiology: Elevated plasma levels of Up4A are observed in juvenile hypertensive patients, suggesting its contribution to the pathogenesis of hypertension.[7][8]
Nervous System
-
Neurotransmission: Up4A is released from enteric neurons upon stimulation and acts as a potent activator of P2Y1 receptors, leading to the relaxation of colon muscles.[9] This identifies Up4A as a novel factor in enteric inhibitory motor neurotransmission.
Immune System
The role of Up4A in the immune system is an emerging area of research. Given that purinergic signaling is a key regulator of immune cell function, it is plausible that Up4A may modulate inflammatory responses.
Experimental Protocols
Measurement of Up4A Synthesis in Cultured Cells
This protocol outlines a general procedure for stimulating and measuring the release of Up4A from cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Stimulating agents (e.g., VEGF, ATP, UTP)
-
Phosphate-buffered saline (PBS)
-
Collection tubes
-
HPLC-FLD system
Procedure:
-
Culture endothelial cells to confluence in appropriate culture vessels.
-
Wash the cells twice with pre-warmed PBS to remove any residual medium.
-
Incubate the cells with a serum-free medium for a designated period to establish baseline conditions.
-
Replace the medium with a fresh serum-free medium containing the desired stimulating agent (e.g., VEGF at a specific concentration).
-
Incubate for the desired time period (e.g., 10-30 minutes).
-
Collect the supernatant into pre-chilled collection tubes.
-
Immediately process the samples for Up4A quantification to prevent degradation. This may involve protein precipitation with perchloric acid followed by neutralization.
-
Analyze the samples using a validated HPLC-FLD method.
Quantification of Up4A by HPLC with Fluorescence Detection (HPLC-FLD)
This method provides high sensitivity and specificity for the quantification of Up4A in biological samples.
Principle:
Up4A itself is not fluorescent. Therefore, a pre-column or post-column derivatization step is required to attach a fluorescent tag to the molecule. A common derivatizing agent for nucleotides is chloroacetaldehyde, which reacts with the adenine (B156593) moiety to form a fluorescent etheno-derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase C18 column.
General Procedure:
-
Sample Preparation:
-
Extract Up4A from the biological matrix (e.g., plasma, cell culture supernatant) using methods such as solid-phase extraction or protein precipitation.
-
Lyophilize or evaporate the sample to dryness.
-
-
Derivatization (Pre-column):
-
Reconstitute the sample in a reaction buffer.
-
Add the derivatizing agent (e.g., chloroacetaldehyde).
-
Incubate at an elevated temperature (e.g., 80°C) for a specific duration to allow the reaction to complete.
-
Cool the reaction mixture and inject it into the HPLC system.
-
-
HPLC Separation:
-
Separate the derivatized Up4A from other components on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
-
Fluorescence Detection:
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
-
Quantification:
-
Quantify the amount of Up4A by comparing the peak area of the sample to a standard curve generated with known concentrations of derivatized Up4A.
-
Signaling Pathways and Visualizations
Up4A exerts its biological effects by activating specific P2Y receptors, which in turn trigger intracellular signaling cascades. The synthesis of Up4A is also a downstream event of specific signaling pathways, most notably the VEGFR2 pathway.
VEGFR2 Signaling Pathway Leading to Up4A Synthesis
Activation of VEGFR2 by VEGF initiates a signaling cascade that leads to the synthesis of Up4A. While the exact downstream effectors directly leading to Up4A production are not fully elucidated, the pathway involves the activation of key signaling molecules.
References
- 1. The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Leucyl-tRNA Synthetase Urzyme: Authenticity of tRNA Synthetase Catalytic Activities and Promiscuous Phosphorylation of Leucyl-5′AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncanonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gαi1 and Gαi3mediate VEGF-induced VEGFR2 endocytosis, signaling and angiogenesis [thno.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Uridine Adenosine Tetraphosphate (Up4A) as an Endothelium-Derived Contracting Factor: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a unique dinucleotide, first identified as a novel endothelium-derived contracting factor (EDCF).[1] Containing both purine (B94841) and pyrimidine (B1678525) moieties, it exerts complex effects on the vasculature, primarily through purinergic P1 and P2 receptors.[2] Its plasma concentrations are elevated in pathological states such as hypertension, suggesting a significant role in cardiovascular disease.[2] This guide provides an in-depth overview of the synthesis, signaling mechanisms, and pathophysiological relevance of Up4A, supplemented with detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.
Introduction to Up4A
The vascular endothelium is a critical regulator of vascular tone, releasing a variety of vasodilators and vasoconstrictors.[3][4] In 2005, Up4A was identified as a potent vasoconstrictor released from the endothelium, distinguishing it as a novel EDCF.[1] Unlike many other vasoactive molecules, Up4A is a dinucleotide that can activate a broad range of purinergic receptors, leading to diverse and sometimes opposing physiological effects depending on the vascular bed and species.[2][5] While initially characterized by its contractile properties in vessels like the rat perfused kidney, it has also been shown to induce vasodilation in other arteries, such as porcine coronary arteries.[2] Elevated plasma levels of Up4A are strongly associated with juvenile hypertension, highlighting its potential as both a biomarker and a therapeutic target in cardiovascular diseases.
Synthesis and Release of Up4A
Up4A is biosynthesized and released from vascular endothelial cells in response to specific stimuli. The primary pathway involves the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Both pharmacological and mechanical stimuli, such as shear stress, can trigger this synthesis and subsequent release into the circulation.[1][6]
Quantitative Data Summary
Quantitative analysis of Up4A levels and its effects are crucial for understanding its physiological and pathological roles.
Table 1: Plasma Concentrations of Up4A
This table summarizes the mean plasma concentrations of Up4A found in normotensive and hypertensive individuals.
| Subject Group | Mean Plasma Up4A (nmol/L) | n | Reference |
| Juvenile Normotensives | 3.7 ± 0.9 | 38 | [7][8] |
| Juvenile Hypertensives | 33.0 ± 25.4 | 40 | [7][8] |
| Data presented as mean ± SEM. |
Table 2: Vasoactive Effects of Up4A in Different Vascular Beds
Up4A's effect on vascular tone is highly dependent on the specific artery and species studied.
| Vascular Bed | Species | Primary Effect | Key Receptors Involved | Reference |
| Perfused Kidney | Rat | Vasoconstriction | P2X₁, P2Y₁ | [2] |
| Aorta | Rat | Vasoconstriction | P1, P2X | [2] |
| Pulmonary Artery | Rat | Vasoconstriction | P2Y | [2] |
| Aorta | Mouse | Vasoconstriction | P2X₁, A₁, A₃ (modulatory) | [9] |
| Coronary Arteries | Porcine | Vasodilation | A₂ₐ, P2X₁, P2Y₁ | [2] |
| Colon | Human/Mouse | Vasodilation | P2Y₁ | [5] |
Table 3: Proliferative Effects of Up4A on Vascular Smooth Muscle Cells (VSMCs)
Up4A has been shown to stimulate the growth of human VSMCs in vitro.
| Cell Type | Parameter | Value | Reference |
| Human VSMCs | Maximum Proliferation Increase | 80.0 ± 24.0 % above control | [8][10] |
| Human VSMCs | logEC₅₀ for Proliferation | -5.9 ± 0.1 (log mol/L) | [10] |
| Data presented as mean ± SEM. |
Signaling Pathways of Up4A Action
Up4A mediates its effects through complex signaling cascades involving multiple cell types and receptor families. The primary contractile mechanism is endothelium-dependent and results in the production of thromboxane (B8750289) A₂ (TXA₂).
4.1 Endothelium-Dependent Vasoconstriction
The predominant mechanism for Up4A-induced contraction involves a signaling cascade initiated in the endothelial cell that culminates in the contraction of the adjacent vascular smooth muscle. Up4A binds to P2X₁ receptors on the endothelial surface, which triggers the activation of Cyclooxygenase (COX) enzymes.[9] This leads to the synthesis and release of the potent vasoconstrictor Thromboxane A₂ (TXA₂).[9] TXA₂ then acts in a paracrine manner, binding to Thromboxane A₂ receptors (TP) on VSMCs. Activation of TP receptors on VSMCs initiates a canonical smooth muscle contraction cascade involving an increase in intracellular calcium ([Ca²⁺]i), which ultimately leads to vasoconstriction.[9][11]
4.2 VSMC Migration and Proliferation
Beyond acute vasoconstriction, Up4A contributes to long-term vascular remodeling through its effects on VSMC migration and proliferation. These effects are implicated in the pathogenesis of atherosclerosis and hypertension. The signaling pathway for migration is initiated by Up4A binding to P2Y₂ receptors on the VSMC surface.[12] This leads to the transactivation of the Platelet-Derived Growth Factor Receptor (PDGFR).[12] Downstream signaling proceeds through the MEK1 and ERK1/2 cascade, which promotes the secretion of osteopontin (B1167477) (OPN), a key protein in cell migration.[12] This entire process results in a strong chemoattractant effect, inducing VSMC migration.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Up4A.
5.1 Vascular Reactivity Studies Using Aortic Ring Assay
This ex vivo method is fundamental for assessing the contractile or relaxant properties of vasoactive substances on isolated blood vessels.[8][13]
Objective: To measure the isometric tension of isolated aortic rings in response to cumulative concentrations of Up4A.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse).
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Gas mixture: 95% O₂ / 5% CO₂.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
-
Up4A stock solution and various inhibitors (e.g., COX inhibitors, receptor antagonists).
Protocol:
-
Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit buffer.[13]
-
Ring Preparation: Under a dissecting microscope, remove adhering fat and connective tissue. Cut the aorta into rings of 1-2 mm in width.[13] For endothelium-denudation studies, gently rub the luminal surface with a fine wire.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end to a fixed support and the other to a force transducer.[14]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), washing with fresh buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure viability. For relaxation studies, pre-contract the rings with an agonist like phenylephrine.
-
Concentration-Response Curve: Once a stable baseline is achieved, add Up4A in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M), allowing the response to plateau at each concentration.[9]
-
Inhibitor Studies: To investigate signaling pathways, pre-incubate rings with specific inhibitors (e.g., a COX inhibitor like Indomethacin or a P2X₁ antagonist like MRS2159) for 20-30 minutes before generating the Up4A concentration-response curve.[9]
-
Data Analysis: Record the tension generated and express it as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves to determine parameters like EC₅₀ and Eₘₐₓ.
5.2 Measurement of Thromboxane B₂ (TXB₂) Production
Since TXA₂ is highly unstable (half-life ~30 seconds), its production is quantified by measuring its stable, inactive metabolite, TXB₂.[15] Competitive ELISA is a common method for this purpose.[6][9]
Objective: To quantify the concentration of TXB₂ released from vascular tissue or cells into the supernatant following stimulation with Up4A.
Protocol (Generalized from Commercial ELISA Kits): [6][9][16]
-
Sample Collection: Collect the buffer (supernatant) from the organ bath after the vascular reactivity experiment or from cell culture media after incubating cells with Up4A. Centrifuge to remove debris.
-
Plate Preparation: Prepare a microtiter plate pre-coated with an anti-rabbit IgG antibody.
-
Competitive Binding:
-
Add standards (known concentrations of TXB₂) and unknown samples to the wells.
-
Add a fixed amount of TXB₂-peroxidase (or alkaline phosphatase) conjugate to each well.
-
Add a polyclonal antibody specific to TXB₂ to initiate the competitive binding reaction.
-
Incubate for a specified time (e.g., 2 hours) at room temperature. During this time, the TXB₂ in the sample competes with the enzyme-conjugated TXB₂ for binding to the limited antibody sites.
-
-
Washing: Wash the plate several times to remove unbound reagents.
-
Substrate Reaction: Add a substrate (e.g., TMB for peroxidase) to each well. The enzyme on the bound conjugate will convert the substrate, producing a color. Incubate for 15-30 minutes at 37°C.[9]
-
Stopping the Reaction: Add a stop solution (e.g., dilute acid) to each well. The color intensity is inversely proportional to the amount of TXB₂ in the original sample.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[6]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the TXB₂ concentration in the unknown samples by interpolating from this curve.
5.3 Quantification of Up4A in Plasma by HPLC
Accurate measurement of endogenous Up4A requires a sensitive and specific method like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS).
Objective: To purify and quantify Up4A from deproteinized plasma samples.
Protocol (Generalized): [7][17][18]
-
Sample Preparation (Protein Precipitation):
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma.
-
To 1 mL of plasma, add a protein precipitation agent, such as 2 mL of ice-cold acetonitrile (B52724) (2:1 v/v ratio).[18]
-
Vortex vigorously and incubate on ice (e.g., 10 minutes) to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 min at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Purification (Optional but Recommended): Further purification steps, such as solid-phase extraction (SPE) or affinity chromatography, may be required to remove interfering substances and concentrate the analyte.[7]
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).[17] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[17]
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) transitions of Up4A for highly specific and sensitive detection.
-
-
Quantification: Create a calibration curve using known concentrations of a pure Up4A standard. The concentration of Up4A in the plasma sample is determined by comparing its peak area to the calibration curve.
Conclusion and Future Perspectives
Up4A is a critical, yet complex, player in the regulation of vascular tone and remodeling. Its role as an endothelium-derived contracting factor, primarily through a P2X₁-COX-TXA₂ pathway, is well-documented in several vascular beds. Furthermore, its ability to induce VSMC migration and proliferation via P2Y₂ receptors positions it as a key factor in the chronic vascular changes associated with cardiovascular diseases like hypertension and atherosclerosis.
For drug development professionals, the Up4A signaling axis presents several potential targets. Antagonists for the P2X₁ or TP receptors could offer therapeutic benefits in conditions characterized by endothelial dysfunction and elevated Up4A levels. Further research is warranted to fully elucidate the tissue-specific regulation of Up4A synthesis and the diverse signaling outcomes of its interaction with the full spectrum of purinergic receptors. Understanding these nuances will be paramount to successfully translating our knowledge of Up4A into novel cardiovascular therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Uridine adenosine tetraphosphate and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Platelet receptors for adenine nucleotides and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Urokinase-derived peptides regulate vascular smooth muscle contraction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 16. Human Thromboxane B2 ELISA Kit (EEL061) - Invitrogen [thermofisher.com]
- 17. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Uridine Adenosine Tetraphosphate (Up4A) Signaling in the Cardiovascular System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) has emerged as a significant signaling molecule in the cardiovascular system since its identification as a potent endothelium-derived vasoconstrictor. This dinucleotide, containing both a purine (B94841) and a pyrimidine (B1678525) moiety, exerts a wide range of effects on vascular tone, cell proliferation, and angiogenesis, implicating it in both physiological homeostasis and the pathophysiology of cardiovascular diseases such as hypertension, atherosclerosis, and myocardial infarction.[1][2][3] Up4A mediates its actions primarily through the activation of purinergic receptors, demonstrating a complex pharmacology that varies depending on the vascular bed and species.[4] This technical guide provides a comprehensive overview of the core aspects of Up4A signaling, including detailed signaling pathways, quantitative data on its effects, and methodologies for its study, aimed at researchers and professionals in drug development.
Introduction to Uridine Adenosine Tetraphosphate (Up4A)
Up4A was first isolated from the supernatant of stimulated human endothelial cells and was characterized as a novel endothelium-derived contracting factor (EDCF).[5] Its biosynthesis is catalyzed by the vascular endothelial growth factor receptor 2 (VEGFR2).[3] Plasma concentrations of Up4A in healthy individuals are within a vasoactive range, suggesting a role in the physiological regulation of the cardiovascular system.[5] Notably, elevated plasma levels of Up4A have been observed in patients with hypertension and chronic kidney disease, pointing to its potential as both a biomarker and a therapeutic target.[1][3]
Up4A Receptors and Signaling Pathways
Up4A exerts its biological effects by activating a variety of purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/UTP/UDP) receptors. The P2 receptor family is further divided into ionotropic P2X receptors and G protein-coupled P2Y receptors. Up4A has been shown to interact with several of these receptor subtypes, leading to diverse and sometimes opposing physiological responses.
P2X Receptor-Mediated Signaling
Up4A is a potent activator of the P2X1 receptor, which is a ligand-gated ion channel.[5][6] Activation of P2X1 receptors on vascular smooth muscle cells (VSMCs) leads to a rapid influx of Ca²⁺, triggering vasoconstriction.[6] This pathway is a key mechanism behind the vasoconstrictor effects of Up4A observed in various vascular beds, including the renal and pulmonary arteries.[3][7]
References
- 1. A 15-Year Study on Up4A in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel endothelium- derived vasoconstrictive factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of uridine adenosine tetraphosphateon purinoceptors in the rat isolated perfused kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of this compound in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Adenosine Tetraphosphate (Up4A): A Comprehensive Technical Guide to its Interaction with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is an endogenous dinucleotide that has emerged as a significant signaling molecule, particularly within the cardiovascular system. It exerts its pleiotropic effects primarily through the activation of specific purinergic receptors, positioning it as a molecule of interest for therapeutic intervention in various pathological conditions. This technical guide provides an in-depth analysis of the purinergic receptors activated by Up4A, focusing on the P2Y1, P2Y2, and P2X1 subtypes. We present a detailed overview of the signaling pathways initiated by Up4A binding, quantitative data on receptor activation, and comprehensive experimental protocols for studying these interactions. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the physiological and pathophysiological roles of Up4A.
Introduction to Uridine Adenosine Tetraphosphate (Up4A)
This compound (Up4A) is a dinucleoside polyphosphate consisting of uridine and adenosine moieties linked by a four-phosphate chain. Initially identified as an endothelium-derived vasoconstrictive factor, subsequent research has revealed its diverse biological activities, including roles in cell proliferation, migration, and inflammation.[1] These effects are predominantly mediated through its interaction with the purinergic receptor family, a group of cell surface receptors activated by extracellular nucleotides.
Purinergic Receptors Activated by Up4A
Up4A has been shown to activate a subset of both P2Y (G protein-coupled) and P2X (ligand-gated ion channel) receptors. The primary targets of Up4A identified in various cell and tissue types are the P2Y1, P2Y2, and P2X1 receptors.[1][2][3][4]
P2Y Receptors
P2Y1 Receptor: The P2Y1 receptor is a Gq-coupled receptor that, upon activation by Up4A, leads to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][5] It is implicated in processes such as vascular tone regulation and platelet aggregation.[6]
P2Y2 Receptor: Similar to P2Y1, the P2Y2 receptor is also coupled to Gq proteins. Its activation by Up4A triggers the PLC signaling cascade, resulting in increased intracellular calcium and activation of protein kinase C (PKC).[7][8] The P2Y2 receptor is involved in inflammatory responses and cell migration.[8]
P2X Receptors
P2X1 Receptor: The P2X1 receptor is a ligand-gated ion channel that, when activated by Up4A, allows for the rapid influx of cations, primarily Na+ and Ca2+.[3][9] This leads to membrane depolarization and the initiation of various downstream cellular events. The P2X1 receptor plays a crucial role in vasoconstriction and platelet function.[9]
Quantitative Analysis of Receptor Activation
The potency of Up4A at its target purinergic receptors is a critical parameter for understanding its physiological effects and for the development of targeted therapeutics. While specific EC50 values for Up4A at each receptor subtype can vary depending on the experimental system and cell type used, the available literature provides estimations of its activity.
| Receptor | Receptor Type | Primary Signaling Pathway | Reported EC50 for Agonists (for context) |
| P2Y1 | G protein-coupled (Gq) | Phospholipase C activation, intracellular Ca2+ mobilization | ADP: ~20 µM (in SCG neurons)[3] |
| P2Y2 | G protein-coupled (Gq) | Phospholipase C activation, intracellular Ca2+ mobilization | ATP/UTP: 1-3 µM (in HUVECs)[7] |
| P2X1 | Ligand-gated ion channel | Cation (Na+, Ca2+) influx, membrane depolarization | α,β-meATP: ~1 µM[9] |
Note: Direct EC50 values for Up4A are not consistently reported across the literature and can be highly context-dependent. The provided EC50 values for other agonists serve as a reference for the general sensitivity of these receptors.
Signaling Pathways Activated by Up4A
The activation of P2Y1, P2Y2, and P2X1 receptors by Up4A initiates distinct but sometimes overlapping downstream signaling cascades that ultimately mediate its physiological effects, such as vascular smooth muscle cell (VSMC) proliferation and migration.[8]
P2Y Receptor Signaling
Activation of both P2Y1 and P2Y2 receptors by Up4A leads to the activation of the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway. Specifically, the activation of the Ras-Raf-MEK-ERK1/2 cascade has been documented, leading to the phosphorylation and activation of transcription factors like CREB, which regulate gene expression related to cell proliferation and survival.[10][11]
P2X1 Receptor Signaling
The binding of Up4A to the P2X1 receptor directly opens the ion channel, leading to a rapid influx of Ca2+ and Na+ ions. The increase in intracellular Ca2+ can directly activate various calcium-dependent enzymes and signaling pathways, contributing to cellular responses such as smooth muscle contraction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activation of purinergic receptors by Up4A and the subsequent cellular responses.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to Up4A stimulation, a hallmark of P2Y receptor activation.
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Krebs-Ringer-HEPES buffer
-
Up4A stock solution
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Plate VSMCs in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution containing Fura-2 AM and Pluronic F-127 in Krebs-Ringer-HEPES buffer.
-
Wash the cells once with buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with Krebs-Ringer-HEPES buffer to remove extracellular dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add the Up4A solution at the desired concentration to the wells.
-
Immediately begin recording the fluorescence ratio over time to capture the transient increase in [Ca2+]i.
-
-
Data Analysis: Calculate the change in the fluorescence ratio over time. The peak of this change represents the maximum calcium mobilization in response to Up4A.
Western Blotting for ERK1/2 Phosphorylation
This protocol is used to detect the phosphorylation of ERK1/2, a key downstream event in the P2Y receptor signaling cascade.
Materials:
-
VSMCs
-
Cell culture medium
-
Up4A stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture VSMCs to 80-90% confluency. Serum-starve the cells for 24 hours prior to the experiment. Treat the cells with Up4A at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.[2][9]
Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic effect of Up4A on VSMC migration.[8]
Materials:
-
VSMCs
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Cell culture medium (serum-free for cell suspension, with chemoattractant for the lower chamber)
-
Up4A stock solution
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Chamber Preparation: Place the polycarbonate membranes in the Boyden chamber apparatus.
-
Chemoattractant: Add cell culture medium containing Up4A at various concentrations to the lower chambers.
-
Cell Seeding: Suspend serum-starved VSMCs in serum-free medium and add the cell suspension to the upper chambers.
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Fixation and Staining:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of Up4A to the control (no chemoattractant).[12][13]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of Up4A on VSMCs.
Conclusion
This compound is a multifaceted signaling molecule that exerts significant biological effects through the activation of P2Y1, P2Y2, and P2X1 purinergic receptors. Understanding the intricacies of its interaction with these receptors and the resulting downstream signaling cascades is crucial for elucidating its role in health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this technical guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise pharmacology of Up4A at its target receptors will undoubtedly pave the way for novel therapeutic strategies targeting purinergic signaling pathways.
References
- 1. This compound: a novel endothelium- derived vasoconstrictive factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces contraction and relaxation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of platelet P2Y1 receptors by different endogenous nucleotides leads to functional selectivity via biased signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purinergic P2Y2 receptors mediate rapid Ca(2+) mobilization, membrane hyperpolarization and nitric oxide production in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of UTP-sensitive P2Y2 receptor induces the expression of cholinergic genes in cultured cortical neurons: a signaling cascade triggered by Ca2+ mobilization and extracellular regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Intricate Dance of Uridine Adenosine Tetraphosphate with P2Y Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the mechanism of action of uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A), a unique dinucleotide, on P2Y receptors. Up4A, an endogenous signaling molecule, has emerged as a significant player in a multitude of physiological and pathophysiological processes, including cardiovascular regulation, cell proliferation, and inflammation. This document provides a comprehensive overview of its interaction with P2Y receptor subtypes, the downstream signaling cascades it triggers, and detailed methodologies for its study.
Core Interaction: Up4A and P2Y Receptors
Uridine adenosine tetraphosphate acts as an agonist at several subtypes of the P2Y receptor family, a group of G protein-coupled receptors (GPCRs). Its unique structure, containing both a purine (B94841) and a pyrimidine (B1678525) moiety, allows it to interact with a distinct profile of P2Y receptors, primarily the P2Y1, P2Y2, P2Y4, and P2Y6 subtypes.[1][2][3] The activation of these receptors by Up4A initiates a cascade of intracellular events that mediate its diverse physiological effects.
Quantitative Analysis of Up4A-P2Y Receptor Interaction
The potency of Up4A at various P2Y receptor subtypes is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data for Up4A and related agonists.
| Agonist | Receptor Subtype | Species | Assay Type | Potency (pEC50) | Potency (EC50) | Reference |
| Up4A | P2Y1 | Human/Mouse | Relaxation/Hyperpolarization | Potent native activator | - | [1] |
| Up4A | P2Y2 | Rat | Vasoconstriction | - | - | [3] |
| Up4A | P2Y2/P2Y6 | Rat/Mouse | Gene Expression/Mineral Deposition | - | - | [2] |
| ATP | P2Y2 | Human | Calcium Mobilization | - | 1.1 µM - 1.5 µM | [4] |
| UTP | P2Y2 | Human | Calcium Mobilization | - | 1.021 µM | [4] |
| ADP | P2Y1 | Mouse SCG Neurons | Calcium Mobilization | - | ~20 µM | [5] |
| UTP | P2Y2 | Mouse SCG Glia | Calcium Mobilization | - | ~25 µM | [5] |
| UTP | P2Y (novel) | Mouse SCG Neurons | Calcium Mobilization | - | ~85 µM | [5] |
Downstream Signaling Cascades
Upon binding to P2Y receptors, Up4A triggers the activation of various intracellular signaling pathways. The specific pathways activated depend on the P2Y receptor subtype and the cell type. The primary signaling mechanisms are mediated by the Gq and Gi protein families.
Gq-Mediated Pathway
Activation of Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6) by Up4A leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This cascade is fundamental to many of the cellular responses to Up4A.
Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways
A significant consequence of P2Y receptor activation by Up4A is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[2] These pathways are crucial for regulating cell proliferation, migration, and survival.
Cross-Communication with PDGF Receptor
A noteworthy aspect of Up4A signaling is its ability to induce cross-communication with receptor tyrosine kinases, specifically the Platelet-Derived Growth Factor (PDGF) receptor. This transactivation is a key mechanism in Up4A-induced smooth muscle cell migration.[7] The process is thought to involve the activation of Src family kinases downstream of the P2Y2 receptor, which then leads to the phosphorylation and activation of the PDGF receptor, amplifying the migratory signal.[7]
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Up4A.
Calcium Mobilization Assay
This assay is fundamental for determining the activation of Gq-coupled P2Y receptors.
Objective: To measure the increase in intracellular calcium concentration following stimulation with Up4A.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or transfected with the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells to remove excess dye.
-
Stimulation: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record baseline fluorescence for a short period before injecting a solution of Up4A to achieve the desired final concentration.
-
Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: The change in fluorescence is calculated relative to the baseline. Dose-response curves can be generated by testing a range of Up4A concentrations to determine the EC50 value.
Western Blotting for ERK1/2 Phosphorylation
This technique is used to assess the activation of the MAPK/ERK signaling pathway.
Objective: To detect the phosphorylation of ERK1/2 in response to Up4A stimulation.
Methodology:
-
Cell Treatment: Culture cells to near confluence and then serum-starve for several hours. Treat the cells with Up4A for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
Endothelial Cell Tube Formation Assay
This assay is a common in vitro model for angiogenesis.
Objective: To evaluate the pro-angiogenic effect of Up4A.
Methodology:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of various concentrations of Up4A.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Imaging: Observe and capture images of the tube-like structures formed by the endothelial cells using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound is a multifaceted signaling molecule with a complex mechanism of action mediated through various P2Y receptor subtypes. Its ability to activate multiple downstream pathways, including the canonical Gq-PLC-calcium cascade and the pro-proliferative MAPK/ERK and PI3K/Akt pathways, underscores its importance in cellular physiology. Furthermore, the discovery of its cross-communication with the PDGF receptor opens new avenues for understanding its role in processes like cell migration. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate biology of Up4A and its potential as a therapeutic target in a range of diseases.
References
- 1. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of uridine adenosine tetraphosphateon purinoceptors in the rat isolated perfused kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Uridine Adenosine Tetraphosphate (Up4A): A Comprehensive Technical Guide on its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a unique dinucleotide phosphate (B84403) containing both a purine (B94841) and a pyrimidine (B1678525) moiety. Initially identified as a potent endothelium-derived vasoconstrictor, Up4A is now recognized as a multifaceted signaling molecule with diverse physiological and pathophysiological roles. This technical guide provides an in-depth overview of the core physiological functions of Up4A, including its synthesis, degradation, and interaction with purinergic receptors. We present available quantitative data on its physiological concentrations and functional potency, detail experimental protocols for its study, and provide visual representations of its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting Up4A-mediated pathways.
Introduction
Uridine adenosine tetraphosphate (Up4A) is an endogenous signaling molecule that has garnered increasing interest for its diverse physiological effects, particularly within the cardiovascular and nervous systems.[1] Structurally distinct as a dinucleotide containing both uridine and adenosine, Up4A acts primarily through purinergic P1 and P2 receptors to elicit a range of cellular responses.[1][2] Its discovery as a potent endothelium-derived contracting factor has paved the way for investigations into its role in vascular tone regulation, cell proliferation, migration, and inflammation.[2] Elevated plasma levels of Up4A have been associated with pathological conditions such as hypertension, highlighting its potential as both a biomarker and a therapeutic target.[2][3] This guide aims to consolidate the current understanding of Up4A's physiological functions, providing a technical resource for the scientific community.
Biosynthesis and Metabolism
Up4A is synthesized in endothelial cells in response to a variety of stimuli, including mechanical stress and agonists such as acetylcholine, ATP, and UTP.[2] The primary enzymatic pathway for its synthesis has not been fully elucidated, but it is understood to be released from endothelial cells. Once in the extracellular space, Up4A is subject to degradation by ectonucleotidases, which cleave the phosphodiester bonds to yield various metabolites, including ATP, ADP, UMP, and UDP.[1] The specific degradation pathway can vary between species and tissues.[1]
Physiological Functions and Signaling
Up4A exerts its biological effects by activating a range of purinergic receptors, leading to diverse and sometimes opposing physiological responses depending on the receptor subtype and tissue context.
Cardiovascular System
In the cardiovascular system, Up4A is a potent regulator of vascular tone. While initially identified as a vasoconstrictor in the renal vasculature, it can also induce vasodilation in other vascular beds, such as the coronary arteries.[2] The net effect on blood pressure can be complex, with studies showing both pressor and depressor responses depending on the experimental conditions.[2] Beyond its effects on vascular tone, Up4A has been shown to stimulate the proliferation and migration of vascular smooth muscle cells, processes that are crucial in the pathogenesis of atherosclerosis and hypertension.[4] It is also implicated in vascular calcification.
Nervous System
In the nervous system, Up4A has been identified as a novel and highly potent activator of P2Y1 receptors in the gut, where it plays a role in enteric inhibitory motor neurotransmission.[1] It is released from enteric neurons and acts on postjunctional P2Y1 receptors to cause relaxation of colonic muscle.[1] This suggests a potential role for Up4A in the regulation of gastrointestinal motility.
Immune System
Emerging evidence suggests that Up4A may also modulate immune responses, although this area is less well-characterized.
Data Presentation
This section summarizes the available quantitative data for Up4A. It is important to note that specific binding affinities (Kd) and kinetic data (k_on, k_off) for Up4A with its receptors are not extensively reported in the current literature.
Table 1: Plasma Concentrations of this compound (Up4A)
| Condition | Species | Concentration (nmol/L) | Reference(s) |
| Healthy | Human | 3.7 ± 0.9 | [3][5] |
| Juvenile Hypertension | Human | 33.0 ± 25.4 | [3][5] |
| Healthy | Human | ~50 | [1] |
Table 2: Functional Potency of this compound (Up4A)
| Assay | Cell/Tissue Type | Parameter | Value | Reference(s) |
| Vascular Smooth Muscle Cell Proliferation | Human | logEC50 (mol/L) | -5.9 ± 0.1 | [2] |
| P2Y2 Receptor Activation | 1321N1 Astrocytoma Cells | EC50 (µM) | ~0.5-3 (equipotent with ATP/UTP) | [6] |
| P2Y4 Receptor Activation | - | EC50 (nM) | 73 (for UTP) | [6] |
| P2Y2 Receptor Activation | - | EC50 (µM) | 1.89 (for MRS2768, a selective agonist) | [5] |
Signaling Pathways
Up4A primarily signals through P2Y1, P2Y2, and P2X1 purinergic receptors. The downstream signaling cascades are complex and cell-type specific.
P2Y1 Receptor Signaling Pathway
Activation of the Gq-coupled P2Y1 receptor by Up4A leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is central to many of the physiological effects of Up4A, including smooth muscle relaxation in the gut.[1][7][8]
P2Y2 Receptor Signaling Pathway
Similar to P2Y1, the P2Y2 receptor is also Gq-coupled. Its activation by Up4A initiates the PLC/IP3/Ca2+ and DAG/PKC signaling cascades.[4] Additionally, P2Y2 receptor activation can lead to the transactivation of receptor tyrosine kinases like the PDGF receptor and subsequent activation of the MEK/ERK1/2 pathway, which is involved in cell proliferation and migration.[4]
P2X1 Receptor Signaling Pathway
The P2X1 receptor is a ligand-gated ion channel. Upon binding of Up4A, the channel opens, allowing the influx of cations, primarily Ca2+ and Na+. The resulting increase in intracellular Ca2+ concentration can directly trigger cellular responses, such as smooth muscle contraction.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Up4A.
Quantification of Up4A in Plasma by HPLC-MS/MS
This protocol describes a general workflow for the sensitive and specific quantification of Up4A in plasma samples.
Methodology:
-
Sample Preparation: Collect blood in tubes containing an anticoagulant and a cocktail of protease and nuclease inhibitors. Centrifuge to obtain plasma.
-
Deproteinization: Precipitate plasma proteins using a suitable agent like perchloric acid or a cold organic solvent (e.g., acetonitrile/methanol mixture). Centrifuge to pellet the proteins.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the supernatant from the deproteinization step. Wash the cartridge to remove interfering substances. Elute Up4A with an appropriate solvent.
-
HPLC Separation: Inject the eluted sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tributylamine) to achieve good retention and separation of the highly polar Up4A.
-
MS/MS Detection: Couple the HPLC to a tandem mass spectrometer operating in negative ion mode. Use electrospray ionization (ESI). Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Up4A and a stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Construct a calibration curve using known concentrations of Up4A standard. Quantify the Up4A concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol outlines a method to assess the proliferative effect of Up4A on VSMCs.[2][9][10]
Methodology:
-
Cell Culture: Culture human aortic or coronary artery smooth muscle cells in appropriate growth medium (e.g., SmGM-2).
-
Seeding: Seed VSMCs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free basal medium for 24-48 hours.
-
Treatment: Treat the cells with various concentrations of Up4A (e.g., 0.1 to 10 µM) in the presence of a low concentration of a mitogen like PDGF (e.g., 1 ng/mL) to prime the cells for proliferation. Include a vehicle control.
-
Proliferation Measurement (BrdU or EdU Incorporation):
-
After 24-48 hours of treatment, add BrdU or EdU to the culture medium and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix, permeabilize, and denature the DNA (for BrdU).
-
Detect the incorporated BrdU or EdU using a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection, or by click chemistry for EdU.
-
-
Data Analysis: Quantify the proliferation by measuring the absorbance or fluorescence using a plate reader. Express the results as a percentage of the control.
In Vitro Vascular Calcification Assay
This protocol describes a method to investigate the effect of Up4A on vascular calcification in vitro.[11][12][13][14]
Methodology:
-
Cell Culture: Culture vascular smooth muscle cells in growth medium.
-
Induction of Calcification: Switch the culture medium to a calcification medium containing elevated levels of phosphate (e.g., 2.5 mM) and calcium (e.g., 2.5 mM).
-
Treatment: Treat the cells with Up4A (e.g., 10 µM) in the calcification medium. Include a vehicle control.
-
Incubation: Incubate the cells for 7-14 days, changing the medium every 2-3 days.
-
Quantification of Calcium Deposition:
-
Wash the cells with PBS and decalcify with 0.6 N HCl.
-
Measure the calcium content in the HCl lysate using a colorimetric assay (e.g., o-cresolphthalein (B1221799) complexone method).
-
Normalize the calcium content to the total protein content of the cell layer, determined using a protein assay (e.g., BCA assay).
-
-
Staining (Optional): Stain the fixed cell layer with Alizarin Red S or von Kossa stain to visualize the calcium deposits.
In Vivo Hemodynamic Measurement in Rodents
This protocol provides a general outline for assessing the in vivo cardiovascular effects of Up4A in an anesthetized rodent model.[15][16]
Methodology:
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane or an injectable cocktail).
-
Surgical Preparation: Surgically expose the carotid artery and jugular vein.
-
Catheterization: Insert a pressure-sensitive catheter into the carotid artery to measure arterial blood pressure. Insert a catheter into the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for a period to obtain steady baseline hemodynamic readings.
-
Drug Administration: Administer Up4A as a bolus injection or a continuous infusion through the jugular vein catheter.
-
Data Acquisition: Continuously record blood pressure and heart rate using a data acquisition system.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from the baseline in response to Up4A administration.
Conclusion
This compound is a pleiotropic signaling molecule with significant physiological effects, particularly in the cardiovascular and nervous systems. Its role in regulating vascular tone, cell proliferation, and neuronal activity, coupled with its altered levels in disease states like hypertension, positions Up4A as a molecule of considerable interest for future research and drug development. While our understanding of its functions has grown, further investigation is required to fully elucidate the intricacies of its signaling pathways and to establish definitive quantitative parameters for its receptor interactions. This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of the physiological and therapeutic implications of Up4A.
References
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. atvb.ahajournals.org [atvb.ahajournals.org]
- 4. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Increased this compound concentrations in plasma of juvenile hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Adenosine Tetraphosphate (UP4A) in Vascular Tone Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (UP4A) is a unique dinucleotide phosphate (B84403) containing both a purine (B94841) and a pyrimidine (B1678525) moiety. Initially identified as a potent endothelium-derived contracting factor (EDCF), subsequent research has revealed its complex and multifaceted role in the regulation of vascular tone.[1][2] This technical guide provides a comprehensive overview of the current understanding of UP4A's function in the circulatory system, with a focus on its dualistic vasoconstrictor and vasodilator effects, the underlying signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular physiology and pharmacology.
Quantitative Data on the Vascular Effects of UP4A
The vascular effects of UP4A are highly dependent on the specific vascular bed, the species being studied, and the presence or absence of the endothelium. The following tables summarize the key quantitative data regarding the vasoconstrictor, vasodilator, and in vivo hemodynamic effects of UP4A.
Table 1: Vasoconstrictor Effects of Uridine Adenosine Tetraphosphate (UP4A)
| Vascular Bed | Species | Endothelium | EC50 / Concentration | Maximum Response (% of control) | Reference(s) |
| Rat Aorta | Rat | With | ~10 µM | ~30% of Phenylephrine (1 µM) | [3] |
| Rat Aorta | Rat | Without | ~3 µM | ~80% of Phenylephrine (1 µM) | [3] |
| Rat Pulmonary Artery | Rat | With or Without | 1-100 µM (Concentration-dependent) | Not specified | [4] |
| Rat Renal Artery | Rat | Not specified | Concentration-dependent | Greater in diabetic vs. control rats | [1] |
| Mouse Aorta | Mouse | Not specified | 10⁻⁹–10⁻⁵ M (Concentration-dependent) | >70% contraction | [5] |
Table 2: Vasodilator Effects of this compound (UP4A)
| Vascular Bed | Species | Pre-constrictor | EC50 / Concentration | Maximum Relaxation (%) | Reference(s) |
| Rat Aorta | Rat | Phenylephrine (100 nM) | Not specified | ~25% | [3] |
| Porcine Coronary Artery | Pig | U46619 (100 nM) | ~100 nM | ~90% | [1] |
Table 3: In Vivo Hemodynamic Effects of this compound (UP4A)
| Species | Administration Route | Dose | Effect on Mean Arterial Pressure (MAP) | Reference(s) |
| Conscious Rats | Intravenous infusion | 128 nmol/min/kg | ↓ by 6 mmHg (from 114±3 to 108±3 mmHg) | [6][7] |
| Conscious Mice | Intravenous infusion | 512 nmol/min/kg | ↓ by 35 mmHg (from 99±4 to 64±7 mmHg) | [7] |
Signaling Pathways in UP4A-Mediated Vascular Tone Regulation
UP4A exerts its effects on vascular tone by activating a variety of purinergic receptors, including both P1 (adenosine) and P2 (ATP/UTP/UDP) receptors, located on both vascular smooth muscle cells (VSMCs) and endothelial cells. The specific receptor subtypes activated and the resulting downstream signaling cascades determine whether the ultimate response is vasoconstriction or vasodilation.
Vasoconstriction Signaling Pathway
In many vascular beds, UP4A acts directly on VSMCs to induce contraction. This process is primarily mediated by the activation of P2X1 and various Gq-coupled P2Y receptors (P2Y2, P2Y4, and P2Y6).
Caption: UP4A-induced vasoconstriction signaling pathway in vascular smooth muscle cells.
Vasodilation Signaling Pathway
The vasodilator effects of UP4A are often endothelium-dependent and are prominent in specific vascular beds like the porcine coronary artery. This relaxation is primarily mediated by the activation of P2Y1 receptors on endothelial cells, leading to the production of nitric oxide (NO), and the activation of A2A adenosine receptors on vascular smooth muscle cells.
Caption: UP4A-induced vasodilation signaling pathways involving endothelial and smooth muscle cells.
Experimental Protocols
The following sections detail the key experimental protocols used to investigate the role of UP4A in vascular tone regulation.
Isometric Tension Measurement in Isolated Arteries (Wire Myography)
This technique is used to measure the contractile and relaxant responses of isolated blood vessel segments to pharmacological agents like UP4A.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, mouse) according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated physiological salt solution (PSS).
-
Clean the artery of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the artery into small rings (approximately 2 mm in length).
2. Mounting the Arterial Rings:
-
Mount each arterial ring on two stainless steel wires or tungsten hooks in a myograph chamber filled with PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
One wire is attached to a force transducer, and the other is attached to a micrometer for stretching the vessel.
3. Equilibration and Normalization:
-
Allow the arterial rings to equilibrate for at least 60 minutes, during which the PSS is changed every 15-20 minutes.
-
Gradually stretch the rings to their optimal resting tension, which is determined by constructing a length-tension curve to find the tension at which the vessel produces a maximal contractile response to a standardized stimulus (e.g., high K⁺ solution).
4. Experimental Procedure:
-
Vasoconstriction:
-
After equilibration and normalization, add cumulative concentrations of UP4A to the myograph chamber and record the increase in isometric tension.
-
To investigate the involvement of specific receptors or signaling pathways, pre-incubate the arterial rings with selective antagonists or inhibitors before adding UP4A.
-
-
Vasodilation:
-
Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine, U46619) to a submaximal level (typically 60-80% of the maximal response).
-
Once a stable contraction is achieved, add cumulative concentrations of UP4A to the chamber and record the decrease in tension (relaxation).
-
The role of the endothelium can be assessed by comparing the responses of intact and endothelium-denuded rings (endothelium can be removed by gently rubbing the intimal surface with a fine wire or human hair).
-
5. Data Analysis:
-
Contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).
-
Relaxant responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Concentration-response curves are plotted, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.
Caption: Workflow for wire myography experiments to assess vascular reactivity to UP4A.
Western Blot Analysis of ERK1/2 Phosphorylation
This immunoassay is used to detect and quantify the phosphorylation (activation) of key signaling proteins like ERK1/2 in response to UP4A stimulation.
1. Cell Culture and Treatment:
-
Culture vascular smooth muscle cells or endothelial cells in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treat the cells with UP4A at various concentrations and for different time points. Include a vehicle-treated control.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibody.
6. Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.
-
Detect the light signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-ERK1/2).
-
Quantify the band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.
Radioligand Binding Assay
This technique is used to characterize the interaction of UP4A with its receptors, including determining its binding affinity (Ki).
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the purinergic receptor of interest in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., a known high-affinity antagonist for the receptor of interest, such as [³H]MRS2500 for the P2Y1 receptor) and varying concentrations of unlabeled UP4A (the competitor).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled, high-affinity ligand).
3. Separation of Bound and Free Ligand:
-
After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of UP4A.
-
Determine the IC50 value (the concentration of UP4A that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for UP4A using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as P2Y receptors, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the P2Y receptor of interest as described for the radioligand binding assay.
2. Assay Reaction:
-
In a multi-well plate, incubate the cell membranes with GDP (to ensure G proteins are in their inactive state), varying concentrations of UP4A, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Include control wells for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
3. Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
4. Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter, as described for the radioligand binding assay.
-
Wash the filters with ice-cold buffer.
5. Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.
-
Plot the stimulated binding as a function of the log concentration of UP4A to generate a concentration-response curve and determine the EC50 value for G protein activation.
Conclusion
This compound is a significant endogenous signaling molecule with a complex and context-dependent role in the regulation of vascular tone. Its ability to induce both vasoconstriction and vasodilation through the activation of a diverse array of purinergic receptors highlights the intricacy of vascular control mechanisms. A thorough understanding of the signaling pathways and the application of the detailed experimental protocols described in this guide are crucial for advancing our knowledge of UP4A's physiological and pathophysiological roles and for exploring its potential as a therapeutic target in cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces contraction and relaxation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up4A stimulates endothelium-independent contraction of isolated rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying this compound-induced vascular contraction in mouse aorta: role of thromboxane and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound affects contractility of mouse aorta and decreases blood pressure in conscious rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Up4A: A Novel Purinergic Neurotransmitter in the Enteric Nervous System
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) has emerged as a potent, novel neurotransmitter within the intricate neural circuitry of the gut. This dinucleotide, endogenously released from enteric neurons, plays a significant role in modulating intestinal motility. Acting primarily through the P2Y1 purinergic receptor, Up4A initiates a signaling cascade that results in the hyperpolarization and subsequent relaxation of gastrointestinal smooth muscle. This technical guide provides a comprehensive overview of the current understanding of Up4A's function as a neurotransmitter, detailing its mechanism of action, presenting key quantitative data, and outlining the experimental protocols used to elucidate its role. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the study of enteric neuroscience and the development of therapeutics targeting gastrointestinal motility disorders.
Introduction to Purinergic Signaling in the Gut
The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut function independently of the central nervous system.[1] Neurotransmission within the ENS involves a diverse array of signaling molecules, including purines like adenosine triphosphate (ATP). Purinergic signaling, mediated by P1 (adenosine) and P2 (ATP/ADP, UTP/UDP) receptors, is crucial for regulating various gut functions, including motility, secretion, and blood flow.[2] P2Y receptors, a family of G protein-coupled receptors, are of particular importance in mediating inhibitory neurotransmission in the gut.[3]
Up4A as an Endogenous Neurotransmitter
Recent evidence has identified Uridine adenosine tetraphosphate (Up4A) as a key purinergic signaling molecule in the colon.[4][5] It is released both spontaneously and in response to nerve stimulation from enteric neurons in both human and murine colons.[4] The neural origin of a significant portion of this released Up4A is confirmed by the reduction of its release in the presence of the neurotoxin tetrodotoxin (B1210768).[4][5]
Data Presentation: Quantitative Analysis of Up4A Release and Action
The following tables summarize the key quantitative findings related to the release and physiological effects of Up4A in the gut.
Table 1: Neuronal Release of Up4A in Human and Murine Colon
| Condition | Up4A Release (fmol/mg tissue) | Species | Reference |
| Basal (Spontaneous) | 0.112 ± 0.03 | Human/Murine | [6] |
| Electrical Field Stimulation (EFS) | 0.268 ± 0.05 | Human/Murine | [6] |
| EFS with Tetrodotoxin (TTX) | 0.012 ± 0.004 | Human/Murine | [6] |
Table 2: Comparative Potency of Purinergic Agonists on Colonic Relaxation
| Agonist (Concentration) | Species | Key Finding | Reference |
| Up4A (10 µM) | Human/Murine | More potent than ATP, ADP, AMP, and ADO at the same concentration.[4][6] | [4][6] |
| Up4A | Human/Murine | Potency is comparable to the specific P2Y1 receptor agonist MRS 2365.[4] | [4] |
| Up4A | Human/Murine | More potent than NAD+ and ADP ribose in inducing colonic muscle relaxation.[4][5] | [4][5] |
Note: Specific EC50 values for Up4A-induced relaxation in gut tissue are not explicitly stated in the primary literature reviewed; however, its superior potency is consistently reported.
Signaling Pathway of Up4A in the Gut
Up4A exerts its effects on gut motility through a well-defined signaling pathway. Upon its release from enteric neurons, Up4A binds to and activates P2Y1 receptors located on postjunctional target cells, such as PDGFRα+ cells.[4] This receptor activation initiates an intracellular signaling cascade leading to the opening of small-conductance Ca2+-activated K+ (SK) channels.[4][5] The subsequent efflux of potassium ions results in hyperpolarization of the cell membrane, making the smooth muscle cells less excitable and leading to relaxation.[4]
Visualization of the Up4A Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize Up4A as a neurotransmitter in the gut.
Measurement of Gut Motility in an Organ Bath
This protocol is used to assess the contractile and relaxant responses of intestinal smooth muscle strips to Up4A and other pharmacological agents.
Materials:
-
Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system (e.g., LabChart)
-
Up4A, ATP, ADP, MRS 2500 (P2Y1 antagonist), apamin (B550111) (SK channel blocker), tetrodotoxin (TTX)
-
Human or murine colon tissue
Procedure:
-
Prepare fresh Krebs-Henseleit solution and continuously aerate with carbogen gas, maintaining the temperature at 37°C.
-
Dissect strips of colonic longitudinal or circular smooth muscle (approximately 10 mm long and 2-3 mm wide) in ice-cold Krebs-Henseleit solution.
-
Mount the tissue strips in the organ bath chambers, with one end attached to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a stable contraction, for example, with a high potassium solution (e.g., 80 mM KCl) to verify tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
Construct a cumulative concentration-response curve for Up4A by adding increasing concentrations of the agonist to the bath and recording the resulting relaxation.
-
To investigate the mechanism of action, pre-incubate the tissue strips with antagonists such as MRS 2500 (1 µM) or apamin (0.3 µM) for 20-30 minutes before repeating the Up4A concentration-response curve.
-
Record and analyze the changes in muscle tension using the data acquisition software.
Microelectrode Recording of Membrane Potential
This technique is employed to directly measure the hyperpolarization of colonic smooth muscle cells in response to Up4A.
Materials:
-
Dissecting microscope
-
Recording chamber continuously perfused with carbogenated Krebs-Henseleit solution at 37°C
-
Glass microelectrodes (filled with 3 M KCl, tip resistance of 80-120 MΩ)
-
Micromanipulator
-
High-impedance amplifier and data acquisition system
-
Human or murine colon tissue
Procedure:
-
Prepare a segment of the colon by removing the mucosa and submucosa to expose the circular muscle layer with the myenteric plexus intact.
-
Pin the tissue flat in the recording chamber with the serosal side up.
-
Continuously perfuse the chamber with warmed and carbogenated Krebs-Henseleit solution.
-
Using the micromanipulator, carefully impale a smooth muscle cell with the glass microelectrode.
-
Record a stable resting membrane potential for several minutes.
-
Apply Up4A to the perfusion solution at a known concentration and record the change in membrane potential.
-
To confirm the involvement of specific receptors and channels, apply antagonists like MRS 2500 or apamin to the perfusion solution prior to the application of Up4A.
-
Analyze the recorded traces to quantify the amplitude and duration of the hyperpolarization events.
Measurement of Up4A Release using HPLC
This protocol allows for the quantification of Up4A released from enteric nerve endings.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence)
-
Perfusion system for tissue samples
-
Electrical field stimulation (EFS) electrodes
-
Human or murine colon muscle preparations
-
Tetrodotoxin (TTX)
-
Perchloric acid
-
Mobile phase solutions for HPLC
Procedure:
-
Place the colonic muscle preparations in a chamber and perfuse with warmed, carbogenated Krebs-Henseleit solution.
-
Collect baseline perfusate samples for a defined period.
-
Induce neuronal stimulation using EFS (e.g., specific frequency, pulse duration, and train duration).
-
Collect perfusate samples during the stimulation period.
-
To confirm the neuronal origin of the release, repeat the experiment in the presence of TTX (1 µM).
-
Immediately acidify the collected perfusate samples with perchloric acid to stop enzymatic degradation of nucleotides, and then neutralize.
-
Analyze the samples using HPLC to separate and quantify the concentration of Up4A.
-
Compare the amount of Up4A in the basal and stimulated samples to determine the amount of stimulus-evoked release.[6]
Visualization of Experimental Workflows
Organ Bath Experimental Workflow
Neurotransmitter Release Measurement Workflow
Conclusion and Future Directions
The identification of Up4A as a novel neurotransmitter in the gut significantly advances our understanding of enteric physiology. Its potent activation of the P2Y1 receptor-SK channel pathway highlights a key mechanism for inhibitory control of colonic motility.[4] This discovery opens new avenues for research into the pathophysiology of gastrointestinal disorders characterized by abnormal motility. Future investigations should focus on elucidating the specific roles of Up4A in different regions of the gastrointestinal tract, its interplay with other neurotransmitter systems, and its potential as a therapeutic target for conditions such as irritable bowel syndrome and chronic constipation. The development of selective agonists and antagonists for the P2Y1 receptor will be instrumental in further dissecting the physiological functions of Up4A and exploring its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. P2Y(1) receptor activation enhances the rate of rat pinealocyte-induced extracellular acidification via a calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Uridine Adenosine Tetraphosphate (Up4A) in Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A), a unique dinucleotide containing both purine (B94841) and pyrimidine (B1678525) moieties, has emerged as a significant signaling molecule in cardiovascular regulation and pathology. Initially identified as a potent endothelium-derived vasoconstrictor, subsequent research has revealed its complex and often contradictory roles in modulating vascular tone and blood pressure. Elevated plasma concentrations of Up4A have been consistently observed in hypertensive patients, suggesting its potential as both a biomarker and a therapeutic target.[1][2][3][4][5] This technical guide provides an in-depth analysis of the current understanding of Up4A's role in hypertension, focusing on its signaling pathways, quantitative effects on vascular function, and the experimental models used for its investigation. Detailed experimental protocols and visual representations of signaling cascades and workflows are included to facilitate further research and drug development in this promising area.
Introduction: Up4A as a Novel Vasoactive Mediator
Up4A is an endogenous signaling molecule first identified as a potent endothelium-derived vasoconstrictor in the perfused rat kidney.[2] It is biosynthesized in endothelial cells through the action of vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][4] The presence of Up4A in the plasma of healthy individuals at vasoactive concentrations points to its physiological role in cardiovascular regulation.[1][4] However, a growing body of evidence has implicated Up4A in the pathogenesis of hypertension.[1][4]
Studies have demonstrated significantly elevated plasma levels of Up4A in juvenile hypertensive patients, correlating with key markers of cardiovascular end-organ damage, such as intima-media wall thickness and left ventricular mass.[3][5] In vivo studies in animal models have shown that intra-aortic injection of Up4A increases mean arterial pressure.[1][4] These findings strongly suggest that Up4A may contribute to the increased peripheral resistance characteristic of primary hypertension.[3]
The vascular effects of Up4A are complex, exhibiting both vasoconstrictor and vasodilator properties depending on the specific vascular bed, species, and the underlying pathological state.[1][2][4] This duality is attributed to its interaction with a variety of purinergic receptors, leading to the activation of diverse downstream signaling pathways.
Quantitative Data on Up4A in Hypertension
The following tables summarize the key quantitative findings from studies investigating the link between Up4A and hypertension.
Table 1: Plasma Up4A Concentrations in Hypertensive vs. Normotensive Subjects
| Population | Condition | Mean Plasma Up4A Concentration (nmol/L) | Fold Increase | Reference |
| Juvenile Humans | Normotensive | 3.7 ± 0.9 | - | [3][5] |
| Juvenile Humans | Hypertensive | 33.0 ± 25.4 | ~8.9 | [3][5] |
Table 2: Vasoactive Effects of Up4A in Different Vascular Beds and Models
| Vascular Bed | Animal Model | Effect of Up4A | Key Receptors Implicated | Reference |
| Rat Aorta | Sprague-Dawley Rats | Contraction (endothelium-denuded), Relaxation (endothelium-intact) | P1, P2X | [6] |
| Rat Pulmonary Artery | Sprague-Dawley Rats | Contraction | P2Y | [7][8] |
| Rat Renal Artery | DOCA-Salt Hypertensive Rats | Enhanced Contraction | P2X1 | [9][10] |
| Mouse Aorta | Angiotensin II-induced Hypertensive Mice | Impaired Contraction | P2X1 (desensitization) | [9] |
| Porcine Coronary Small Arteries | Normal Swine | Potent Relaxation | A2A, P2Y1, P2Y6 | [1][11] |
| Porcine Coronary Small Arteries | Hypertensive Swine | Impaired Relaxation | - | [1] |
Signaling Pathways of Up4A in the Vasculature
Up4A exerts its effects by activating a range of purinergic receptors, primarily P1 (adenosine) and P2 (ATP/UTP) receptors, which are further subdivided into P2X (ion channels) and P2Y (G protein-coupled) receptors.[1][4] The specific receptor subtypes activated and the resulting downstream signaling cascades determine the ultimate physiological response.
Vasoconstrictor Signaling Pathways
In many vascular beds, Up4A acts as a potent vasoconstrictor. This effect is often mediated by the activation of P2X1 and certain P2Y receptors on vascular smooth muscle cells (VSMCs).
-
P2X1 Receptor Activation: Activation of these ligand-gated ion channels leads to an influx of Ca²⁺, triggering VSMC contraction.[9]
-
P2Y Receptor-Mediated Signaling: Activation of Gq-coupled P2Y receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), both contributing to VSMC contraction.[7]
-
Rho-Kinase Pathway: In some instances, Up4A-induced contraction involves the RhoA/Rho kinase pathway, which increases the sensitivity of the contractile apparatus to Ca²⁺.[6]
-
Involvement of Reactive Oxygen Species (ROS): Up4A-induced contraction can also be mediated by the formation of superoxide (B77818) anions.[6]
Figure 1: Up4A-mediated vasoconstrictor signaling pathways in vascular smooth muscle cells.
Vasodilator Signaling Pathways
In contrast to its vasoconstrictor effects, Up4A can also induce vasodilation, particularly in the coronary circulation.[1] This relaxation is often endothelium-dependent and involves the production of nitric oxide (NO).
-
Endothelial P2Y Receptor Activation: Up4A can stimulate P2Y receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of NO.
-
Nitric Oxide (NO) Signaling: NO diffuses to adjacent VSMCs, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which promotes VSMC relaxation by reducing intracellular Ca²⁺ levels.
-
Adenosine Receptor (A2A) Activation: In some vascular beds, the vasodilator effect of Up4A is mediated by the activation of A2A adenosine receptors on VSMCs, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent relaxation.[11]
Figure 2: Up4A-mediated vasodilator signaling pathways.
Proliferative Signaling in Vascular Smooth Muscle Cells
Beyond its acute effects on vascular tone, Up4A can also stimulate the proliferation of human VSMCs, a process central to vascular remodeling in hypertension and atherosclerosis.[12] This proliferative effect is mediated by the activation of P2Y receptors and involves key growth signaling cascades.
-
PI3K/Akt Pathway: Up4A activates the phosphoinositide 3-kinase (PI3K)/Akt pathway.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically Erk1/2, is also activated by Up4A.
-
mTOR/S6K Pathway: Both the PI3K/Akt and MAPK pathways converge to activate the mammalian target of rapamycin (B549165) (mTOR) and S6 kinase (S6K), leading to an increase in protein synthesis and cell cycle progression.[12]
Figure 3: Up4A-stimulated proliferative signaling in vascular smooth muscle cells.
Experimental Protocols for Studying Up4A
Investigating the role of Up4A in hypertension requires a combination of analytical, in vitro, and in vivo experimental approaches.
Quantification of Plasma Up4A
Method: High-Performance Liquid Chromatography (HPLC)
Protocol Outline:
-
Plasma Collection: Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma.
-
Deproteinization: Precipitate plasma proteins using an appropriate agent (e.g., perchloric acid) followed by centrifugation.
-
Purification:
-
Preparative Reverse-Phase HPLC: Subject the deproteinized plasma extract to preparative reverse-phase HPLC to isolate a fraction containing Up4A.
-
Affinity Chromatography HPLC: Further purify the Up4A-containing fraction using affinity chromatography to remove interfering substances.
-
-
Quantification:
-
Analytical Reverse-Phase HPLC: Analyze the purified fraction on an analytical reverse-phase HPLC system with UV detection.
-
Standard Curve: Generate a standard curve using known concentrations of synthetic Up4A to quantify the amount in the plasma sample.
-
References
- 1. A 15-Year Study on Up4A in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine adenosine tetraphosphate and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | A 15-Year Study on Up4A in Cardiovascular Disease [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound induces contraction and relaxation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Up4A stimulates endothelium-independent contraction of isolated rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impaired Aortic Contractility to this compound in Angiotensin II-Induced Hypertensive Mice: Receptor Desensitization? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced this compound-induced contraction in renal artery from type 2 diabetic Goto-Kakizaki rats due to activated cyclooxygenase/thromboxane receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling mechanisms mediating this compound-induced proliferation of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Uridine Adenosine Tetraphosphate (UP₄A) and its Involvement in Angiogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine adenosine (B11128) tetraphosphate (B8577671) (UP₄A) has emerged as a significant endogenous signaling molecule with a multifaceted role in vascular biology. Initially identified as a potent vasoconstrictor, recent evidence has highlighted its pro-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of UP₄A's involvement in angiogenesis, detailing its mechanism of action through purinergic P2Y receptors, the intricate signaling pathways it activates, and its interplay with key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). This document consolidates quantitative data from various studies, presents detailed experimental protocols for investigating UP₄A's angiogenic effects, and provides visual representations of the key signaling and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process crucial for development, reproduction, and wound healing. However, its dysregulation is a hallmark of several pathological conditions, including cancer, ischemic cardiovascular diseases, and inflammatory disorders. The process of angiogenesis is tightly regulated by a complex interplay of pro- and anti-angiogenic factors.
Uridine adenosine tetraphosphate (UP₄A) is a dinucleotide phosphate (B84403) that has been identified as an endothelium-derived contracting factor (EDCF). Structurally, it contains both a purine (B94841) (adenosine) and a pyrimidine (B1678525) (uridine) moiety, allowing it to interact with a range of purinergic receptors. While its vasoconstrictive effects have been well-documented, a growing body of evidence demonstrates that UP₄A also acts as a pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation[1][2]. This guide will delve into the molecular mechanisms underpinning the pro-angiogenic effects of UP₄A.
Mechanism of Action: P2Y Receptor-Mediated Signaling
The pro-angiogenic effects of UP₄A are primarily mediated through its interaction with G-protein coupled P2Y receptors on the surface of endothelial cells[1]. Specifically, P2Y₂, P2Y₄, and P2Y₆ receptors have been implicated in transducing the angiogenic signal of UP₄A[1][3].
Upon binding of UP₄A to these P2Y receptors, a downstream signaling cascade is initiated, which involves the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[4][5]. IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC)[4][5].
This initial signaling cascade then diverges to activate two major downstream pathways critical for angiogenesis: the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway[6][7].
MAPK/ERK Pathway
The activation of the MAPK/ERK pathway, specifically ERK1/2, is a crucial event in UP₄A-induced angiogenesis. The signaling cascade leading to ERK1/2 activation downstream of P2Y receptors is thought to proceed through PKC-dependent mechanisms. Phosphorylated ERK1/2 can then translocate to the nucleus and activate transcription factors that promote the expression of genes involved in cell proliferation and migration[8].
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is another central mediator of UP₄A's pro-angiogenic effects. Activation of this pathway is essential for endothelial cell survival, proliferation, and migration[9]. Activated Akt can phosphorylate a number of downstream targets, including endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation and vascular permeability, both important aspects of angiogenesis[6].
Crosstalk with VEGF Signaling
Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is one of the most potent pro-angiogenic factors, and its signaling through its receptor, VEGFR2, is a cornerstone of angiogenesis research[8][10]. UP₄A has been shown to upregulate the expression of VEGFA in endothelial cells[1]. This suggests a significant crosstalk between the UP₄A/P2Y receptor and the VEGF/VEGFR2 signaling pathways.
The proposed mechanism involves UP₄A-mediated activation of P2Y receptors leading to the transcriptional upregulation of VEGFA. The secreted VEGFA can then act in an autocrine or paracrine manner, binding to VEGFR2 on endothelial cells and activating its downstream signaling cascades, which also include the MAPK/ERK and PI3K/Akt pathways[11][12]. This creates a positive feedback loop, amplifying the pro-angiogenic response.
Quantitative Data on UP₄A-Induced Angiogenesis
The following tables summarize the quantitative data from various in vitro studies investigating the pro-angiogenic effects of UP₄A.
Table 1: Effect of UP₄A on Endothelial Cell Tube Formation
| Parameter Measured | UP₄A Concentration | Result | Reference |
| Total Tube Length | 5 µM | Significant Increase | [1] |
| Number of Tubules | 5 µM | Significant Increase | [1] |
| Number of Junctions | 5 µM | Significant Increase | [1] |
| Vascular Density (in co-culture) | Various concentrations | Significant increase at day 5 | [1] |
Table 2: Effect of UP₄A on Angiogenic Gene Expression in Endothelial Cells
| Gene | UP₄A Concentration | Fold Change in mRNA Expression | Reference |
| VEGFA | 5 µM | Upregulated | [1] |
| P2Y₂ | 5 µM | Upregulated | [1] |
| P2Y₄ | 5 µM | Upregulated | [1] |
| P2Y₆ | 5 µM | Upregulated | [1] |
| ANGPT1 | 5 µM | Upregulated | [1] |
Table 3: P2Y Receptor Agonist Potencies (EC₅₀ values)
| Agonist | Receptor | Cell Type | EC₅₀ | Reference |
| UTP | P2Y₂ | Human Placental Trophoblast | 10 µM (for Ca²⁺ response) | [13] |
| UDP | P2Y₆ | Human P2Y₆-expressing cells | 70 nM (for IP₃ assay) | [14] |
| ATP | Endogenous P2Y (HEK293) | HEK293 cells | 1.1 - 1.5 µM | [15] |
| ATP | Endogenous P2Y (CHO-K1) | CHO-K1 cells | 58 - 67 nM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the angiogenic effects of UP₄A.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel® (growth factor reduced)
-
96-well tissue culture plates
-
UP₄A stock solution
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging software
Protocol:
-
Plate Coating: Thaw BME on ice. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing 0.5-1% FBS for 12-16 hours. On the day of the assay, harvest the cells using trypsin and resuspend them in basal medium. Perform a cell count and adjust the cell density to 1-2 x 10⁵ cells/mL.
-
Treatment and Seeding: Prepare different concentrations of UP₄A (e.g., 1 µM, 5 µM, 10 µM) in basal medium. Mix the HUVEC suspension with the UP₄A solutions. Add 100 µL of the cell suspension to each BME-coated well. Include a vehicle control (basal medium without UP₄A).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast Imaging: Visualize the tube-like structures using an inverted phase-contrast microscope. Capture images from at least three random fields per well.
-
Fluorescent Imaging (Optional): At the end of the incubation, carefully remove the medium and add Calcein AM solution (e.g., 2 µM in PBS) to each well. Incubate for 30 minutes at 37°C. Wash gently with PBS and visualize using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the total tube length, number of branch points, and number of loops.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin or collagen I
-
Basal medium (e.g., EBM-2 with 0.1% BSA)
-
UP₄A
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Insert Coating: Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) or collagen I (50 µg/mL) and allow to air dry.
-
Chemoattractant Preparation: Prepare various concentrations of UP₄A in basal medium. Add 500 µL of the UP₄A solutions to the lower wells of the 24-well plate. Include a negative control (basal medium only) and a positive control (e.g., VEGF).
-
Cell Seeding: Serum-starve HUVECs overnight. Harvest and resuspend the cells in basal medium at a density of 1 x 10⁶ cells/mL. Place the coated inserts into the wells. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Cell Removal and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the inserts with water. Allow the inserts to air dry. Count the number of migrated cells in at least five random high-power fields under a light microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
Endothelial Cell Proliferation Assay (Crystal Violet Assay)
This assay quantifies cell proliferation based on the staining of adherent cells.
Materials:
-
HUVECs
-
96-well tissue culture plates
-
Endothelial cell growth medium
-
UP₄A
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
1% SDS solution
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium. Allow the cells to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of UP₄A. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Staining: After the incubation period, gently wash the cells with PBS. Fix the cells with methanol for 10 minutes. Remove the methanol and allow the plate to air dry. Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Dye Elution: Wash the plate thoroughly with water to remove excess stain and allow it to dry. Add 100 µL of 1% SDS solution to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of cells.
Western Blotting for ERK1/2 and Akt Phosphorylation
This method is used to detect the activation of key signaling proteins.
Materials:
-
HUVECs
-
Serum-free basal medium
-
UP₄A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for at least 6 hours. Stimulate the cells with UP₄A (e.g., 5 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Immediately after treatment, place the plates on ice and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Mix with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz)
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P2Y Receptors in Platelet Extracellular Vesicle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The VEGF-induced transcriptional response comprises gene clusters at the crossroad of angiogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Endogenous Vascular Endothelial Growth Factor-A (VEGF-A) Maintains Endothelial Cell Homeostasis by Regulating VEGF Receptor-2 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endogenous vascular endothelial growth factor-A (VEGF-A) maintains endothelial cell homeostasis by regulating VEGF receptor-2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. resources.tocris.com [resources.tocris.com]
- 15. researchgate.net [researchgate.net]
Unraveling the Intracellular Signaling Cascades Triggered by Diadenosine Tetraphosphate (Up4A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (B8577671) (Up4A) is an endogenous signaling molecule implicated in a diverse array of physiological and pathophysiological processes, including vascular tone regulation, cell proliferation, migration, and inflammation. As a dinucleotide, Up4A exerts its effects by activating specific purinergic P2 receptors, thereby initiating a cascade of intracellular events. Understanding the intricacies of these signaling pathways is paramount for elucidating the multifaceted roles of Up4A and for the development of novel therapeutic strategies targeting purinergic signaling. This technical guide provides a comprehensive overview of the core intracellular signaling cascades triggered by Up4A, with a focus on receptor activation, downstream effector pathways, and key molecular players. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key methodologies, and visual diagrams of the signaling pathways to facilitate a deeper understanding of these complex cellular communication networks.
Up4A Receptor Activation
Up4A primarily interacts with metabotropic P2Y receptors, a family of G protein-coupled receptors (GPCRs). The specific P2Y receptor subtypes activated by Up4A can vary depending on the cell type and tissue context, leading to diverse downstream physiological responses. The primary P2Y receptors implicated in Up4A signaling are P2Y1, P2Y2, P2Y4, and P2Y6.
Quantitative Analysis of Up4A-Receptor Interactions
The affinity and potency of Up4A for various P2Y receptors have been characterized using radioligand binding assays and functional assays measuring downstream signaling events. The following table summarizes key quantitative data for Up4A and related agonists at different human P2Y receptor subtypes.
| Receptor | Agonist | Parameter | Value | Reference |
| P2Y1 | Up4A | - | Potent agonist | [1] |
| P2Y1 | ADP | pEC50/pKi | 7.9 | [2] |
| P2Y1 | MRS2365 | pEC50/pKi | 8.8 | [2] |
| P2Y2 | Up4A | EC50 | Potent agonist | [3] |
| P2Y2 | ATP | pEC50/pKi | 7.2 | [2] |
| P2Y2 | UTP | pEC50/pKi | 7.4 | [2] |
| P2Y4 | Up4A | - | Activator | [2] |
| P2Y4 | UTP | pEC50/pKi | 7.4 | [2] |
| P2Y6 | Up4A | - | Activator | [4] |
| P2Y6 | UDP | pEC50/pKi | 7.3 | [2] |
Core Signaling Pathways Activated by Up4A
Upon binding to P2Y receptors, Up4A triggers the activation of heterotrimeric G proteins, primarily of the Gq/11 and Gi families. This initiates two major downstream signaling cascades: the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
The Phospholipase C (PLC) - Calcium Mobilization Pathway
Activation of Gq/11-coupled P2Y receptors (predominantly P2Y1, P2Y2, P2Y4, and P2Y6) by Up4A leads to the stimulation of Phospholipase C (PLC). PLCβ isoforms are the primary effectors in this pathway.
Signaling Cascade:
-
PLC Activation: Activated Gαq/11 subunits bind to and activate PLCβ.
-
PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER) membrane. This binding opens the IP3R channels, leading to a rapid release of stored calcium (Ca2+) from the ER into the cytoplasm.
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) isoforms. Activated PKC then phosphorylates a multitude of downstream target proteins, modulating their activity and contributing to various cellular responses.
The Mitogen-Activated Protein Kinase (MAPK) Cascade
Up4A is a potent activator of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, a key cascade in the regulation of cell proliferation, differentiation, and migration. The activation of ERK1/2 by Up4A can occur through both Gq/11- and Gi-dependent mechanisms, often involving transactivation of receptor tyrosine kinases (RTKs) such as the Platelet-Derived Growth Factor Receptor (PDGFR).
Signaling Cascade:
-
Receptor Activation and G Protein Signaling: Up4A binds to P2Y receptors, leading to the activation of Gq/11 or Gi proteins.
-
Upstream Activators: The activated G protein subunits trigger a series of events that can include the activation of Src family kinases and the transactivation of RTKs.
-
Ras-Raf-MEK-ERK Module: This core module of the MAPK pathway is subsequently activated:
-
Ras Activation: Upstream signals lead to the activation of the small GTPase Ras.
-
Raf Activation: Activated Ras recruits and activates Raf kinases (e.g., c-Raf).
-
MEK Phosphorylation: Raf kinases phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases).
-
ERK Phosphorylation: Activated MEK1/2 dually phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their full activation.
-
-
Nuclear Translocation and Gene Expression: Activated ERK1/2 can translocate to the nucleus, where they phosphorylate and regulate the activity of numerous transcription factors, ultimately altering gene expression and promoting cellular responses like proliferation and migration.
Experimental Protocols
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to Up4A stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 137 mM NaCl, 5.4 mM KCl, 0.4 mM MgSO4, 0.5 mM MgCl2, 1.3 mM CaCl2, 5.5 mM D-glucose, 20 mM HEPES, pH 7.4
-
Cultured cells of interest (e.g., vascular smooth muscle cells, astrocytes)
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
-
Up4A stock solution
Procedure:
-
Cell Preparation: Seed cells onto black-walled, clear-bottom 96-well plates (for plate reader) or glass coverslips (for microscopy) and culture until they reach 80-90% confluency.
-
Dye Loading Solution Preparation: Prepare a 2 µM Fura-2 AM loading solution in HBS. To aid in dye solubilization, first dissolve Fura-2 AM in a small volume of DMSO and then add an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBS.
-
Cell Loading: Wash the cells once with HBS. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Add fresh HBS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.
-
Calcium Measurement:
-
Plate Reader: Place the 96-well plate in the fluorescence plate reader. Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 510 nm. Record a baseline fluorescence ratio (F340/F380) for a few minutes. Add the desired concentration of Up4A and continue recording the fluorescence ratio to measure the change in [Ca2+]i.
-
Microscopy: Mount the coverslip onto the microscope stage. Acquire baseline fluorescence images at both 340 nm and 380 nm excitation. Perfuse the cells with Up4A-containing HBS and continuously acquire images at both excitation wavelengths to monitor the ratiometric change over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Data can be expressed as the change in this ratio or calibrated to absolute [Ca2+]i values using appropriate calibration standards.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in response to Up4A stimulation by Western blotting.
Materials:
-
Cultured cells of interest
-
Up4A
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation. Treat the cells with various concentrations of Up4A for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an anti-total-ERK1/2 antibody following the same procedure.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the p-ERK1/2 signal to the total-ERK1/2 signal.
Boyden Chamber Assay for Cell Migration
This protocol describes a method to assess the migratory capacity of cells, such as vascular smooth muscle cells, in response to Up4A as a chemoattractant.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for smooth muscle cells)
-
Extracellular matrix protein (e.g., collagen or fibronectin) for coating (optional, for invasion assays)
-
Cultured cells of interest
-
Serum-free culture medium
-
Culture medium containing a chemoattractant (e.g., Up4A)
-
Staining solution (e.g., Diff-Quik or crystal violet)
-
Microscope
Procedure:
-
Chamber Preparation: If performing an invasion assay, coat the top of the polycarbonate membrane with an extracellular matrix protein and allow it to dry. Rehydrate the membrane with serum-free medium.
-
Cell Preparation: Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: Place the Boyden chamber inserts into the wells of a 24-well plate. Add the chemoattractant-containing medium (e.g., medium with Up4A) to the lower chamber. Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 4-24 hours).
-
Cell Removal and Fixation: After incubation, remove the inserts from the wells. Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol.
-
Staining: Stain the migrated cells with a suitable staining solution (e.g., crystal violet for 10-20 minutes).
-
Quantification: Wash the membrane to remove excess stain. Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of Up4A to the number of migrated cells in the control (serum-free medium alone). Data can be expressed as the fold increase in migration over the control.
Conclusion
Up4A is a critical endogenous signaling molecule that activates a complex network of intracellular pathways, primarily through P2Y receptors. The activation of the PLC-Ca2+ and MAPK/ERK cascades underlies the diverse physiological and pathological effects of Up4A. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the roles of Up4A and to explore the therapeutic potential of targeting its signaling pathways. A thorough understanding of these molecular mechanisms is essential for advancing our knowledge of purinergic signaling and for the rational design of novel therapeutics for a range of human diseases.
References
- 1. Uridine adenosine tetraphosphate is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 细胞迁移和侵袭试验 [sigmaaldrich.com]
Uridine Adenosine Tetraphosphate (Up4A): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a unique endogenous dinucleoside polyphosphate, distinguished by the presence of both a purine (B94841) (adenosine) and a pyrimidine (B1678525) (uridine) moiety.[1][2][3] First identified as an endothelium-derived vasoconstrictive factor, Up4A has emerged as a significant signaling molecule in various physiological and pathophysiological processes, particularly within the cardiovascular and nervous systems.[1][2][3] This technical guide provides an in-depth examination of the structural characteristics, physicochemical properties, and biological functions of Up4A. It details the methodologies for its detection and synthesis, outlines its key signaling pathways, and presents the available quantitative data to support further research and drug development endeavors.
Core Structural Characteristics
Uridine adenosine tetraphosphate is a dinucleotide in which a uridine 5'-monophosphate and an adenosine 5'-triphosphate moiety are linked by a phosphodiester bond between their terminal phosphate (B84403) groups, forming a P1-(adenosine-5')-P4-(uridine-5')-tetraphosphate.
Chemical Structure
The chemical structure of Up4A consists of a uridine nucleoside and an adenosine nucleoside linked by a chain of four phosphate groups.
Conformational States
The conformational flexibility of Up4A is a key determinant of its biological activity, allowing it to adopt various spatial arrangements to interact with different biological targets. The conformation is influenced by factors such as the surrounding ionic environment and binding to receptor pockets. While a definitive crystal structure for Up4A has not been reported in the literature, studies on similar dinucleoside polyphosphates, such as diadenosine tetraphosphate (Ap4A), using techniques like proton and phosphorus-31 NMR spectroscopy, suggest that these molecules can exist in both "stacked" and "unstacked" conformations. In the stacked conformation, the purine and pyrimidine bases are in close proximity due to hydrophobic and base-stacking interactions. The presence of divalent cations like Mg2+ can stabilize the stacked conformation by interacting with the phosphate chain.[4] Computational modeling and conformational analysis are crucial tools to predict the likely low-energy conformations of Up4A in different environments.[5]
Physicochemical and Quantitative Data
A summary of the key physicochemical and quantitative properties of Up4A is presented in the table below. It is important to note that detailed experimental data on bond lengths, angles, and thermodynamic properties are not extensively available in the public domain.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₇N₇O₂₁P₄ | [2] |
| Molecular Weight | 813.4 g/mol (free acid) | [2] |
| Purity (typical) | >95% (HPLC) | [2][6] |
| Solubility in Water | ≥ 32 mM | [2][6] |
| UV Absorbance (λmax) | 260 nm | [2] |
| Storage Stability | Stable at room temperature for short periods; long-term storage recommended in the freezer in lyophilized form. | [2] |
Biological Functions and Signaling Pathways
Up4A exerts its biological effects primarily through the activation of purinergic receptors, a family of cell surface receptors that bind extracellular nucleotides. The specific receptor subtype activated often depends on the cell type and tissue context, leading to a diverse range of physiological responses.
Vasoconstriction and Cardiovascular Regulation
Up4A was initially identified as a potent endothelium-derived vasoconstrictor.[2][3] It can induce contraction of vascular smooth muscle cells through the activation of P2X1 and P2Y2 receptors.[4][7] Elevated plasma levels of Up4A have been observed in hypertensive subjects, suggesting a potential role in the pathophysiology of hypertension.[1]
Neurotransmission
In the nervous system, Up4A acts as a signaling molecule. For instance, in the gut, it is a potent activator of P2Y1 receptors on enteric neurons, playing a role in inhibitory neurotransmission.[1]
Cell Migration and Proliferation
Up4A has been shown to stimulate the migration of vascular smooth muscle cells, a process that is crucial in the development of atherosclerotic lesions.[8] This effect is primarily mediated through the P2Y2 receptor and involves the transactivation of the platelet-derived growth factor (PDGF) receptor.[8]
Key Signaling Pathways
The binding of Up4A to its cognate P2Y receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades.
Caption: Up4A signaling pathway via the P2Y1 receptor.
Caption: Up4A-induced cell migration via P2Y2 and PDGF receptor transactivation.
Experimental Protocols
Synthesis and Purification of Up4A
The enzymatic synthesis of Up4A can be achieved through the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which utilizes adenosine diphosphate (B83284) (ADP) and uridine diphosphate (UDP) as substrates.[9] A cell-free multi-enzyme cascade system represents a viable approach for the preparative scale synthesis of related uridine-containing compounds, which can be adapted for Up4A production.[10]
General Workflow for Enzymatic Synthesis and Purification:
Caption: General workflow for the synthesis and purification of Up4A.
Detection and Quantification of Up4A by HPLC
High-performance liquid chromatography (HPLC) is the standard method for the detection and quantification of Up4A in biological samples.[1] A common approach involves pre-column derivatization to enhance fluorescence detection, thereby increasing sensitivity.
Protocol Outline for HPLC Detection:
-
Sample Preparation: Biological samples (e.g., plasma, tissue superfusates) are collected and processed to remove proteins and other interfering substances.
-
Derivatization: The adenine (B156593) moiety of Up4A can be derivatized with chloroacetaldehyde (B151913) to form a fluorescent etheno-adduct. This reaction is typically carried out at an acidic pH (e.g., 4.5) and elevated temperature (e.g., 60-80°C).
-
HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). An ion-pairing reagent, such as tetrabutylammonium (B224687) phosphate, is often included in the mobile phase to improve the separation of the highly polar nucleotides.
-
Detection: The separated etheno-Up4A is detected by a fluorescence detector.
-
Quantification: The concentration of Up4A in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of Up4A.
Structural Analysis Methodologies
While a specific crystal structure of Up4A is not publicly available, the following techniques are standard for elucidating the three-dimensional structure of similar molecules.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The process involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map, from which the atomic structure can be determined. This technique has been successfully applied to determine the structures of proteins that bind related nucleotides, providing insights into their binding pockets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For molecules like Up4A, 1H, 13C, and 31P NMR experiments can provide information about the connectivity of atoms, the conformation of the ribose rings, the orientation of the bases, and the structure of the phosphate backbone. Multidimensional NMR experiments, such as COSY and NOESY, can reveal through-bond and through-space correlations between protons, which are crucial for determining the three-dimensional structure.
Conclusion
This compound is a multifaceted signaling molecule with significant implications for cardiovascular and neuronal function. While its fundamental chemical structure is well-defined, a detailed high-resolution three-dimensional structure remains to be elucidated. Further research employing advanced structural biology techniques such as X-ray crystallography and high-field NMR spectroscopy is warranted to fully understand the conformational dynamics that govern its interaction with a diverse array of biological targets. A deeper understanding of the structure-activity relationship of Up4A will be instrumental in the development of novel therapeutic agents targeting the purinergic signaling system.
References
- 1. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. This compound: a novel endothelium- derived vasoconstrictive factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces contraction and relaxation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Sampling in Computational Studies of Natural Products: Why Is It Important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Uridine Adenosine Tetraphosphate (Up4A): A Detailed Protocol for Researchers
Abstract
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleoside polyphosphate that acts as an important signaling molecule in various physiological processes, particularly in the cardiovascular and nervous systems. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis, purification, and characterization of Up4A. These guidelines are intended for researchers, scientists, and professionals in drug development who require high-purity Up4A for their studies. The protocols described herein are based on established methodologies for the synthesis of dinucleoside polyphosphates and have been adapted for the specific preparation of Up4A.
Introduction
Uridine adenosine tetraphosphate (Up4A) is an endogenous signaling molecule first identified as an endothelium-derived vasoconstrictive factor.[1] It is biosynthesized by the vascular endothelial growth factor receptor 2 (VEGFR2), which catalyzes the condensation of adenosine diphosphate (B83284) (ADP) and uridine diphosphate (UDP).[2] Up4A exerts its biological effects through purinergic receptors, including P2X1, P2Y1, and P2Y2, modulating processes such as vascular tone, cell proliferation, and neurotransmission.[2][3] Given its significant role in pathophysiology, access to pure Up4A is crucial for further research into its mechanisms of action and for the development of potential therapeutic agents. This document outlines detailed protocols for both chemical and enzymatic synthesis of Up4A, followed by comprehensive procedures for its purification and characterization.
Section 1: Chemical Synthesis of this compound (Up4A)
Chemical synthesis offers a versatile and scalable method for producing Up4A. The most common and effective approach involves the activation of a nucleoside diphosphate as a phosphorimidazolide derivative, followed by its reaction with another nucleoside diphosphate.[2]
Principle
The synthesis is based on the activation of uridine 5'-diphosphate (UDP) with a condensing agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the highly reactive phosphorimidazolide intermediate. This intermediate then readily reacts with the tributylammonium (B8510715) salt of adenosine 5'-diphosphate (ADP) to form the desired P1-(5'-adenosyl)-P4-(5'-uridyl)-tetraphosphate (Up4A).
Experimental Protocol
Materials:
-
Uridine 5'-diphosphate sodium salt (UDP-Na)
-
Adenosine 5'-diphosphate sodium salt (ADP-Na)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Dowex 50W-X8 resin (pyridinium form)
Procedure:
-
Preparation of UDP-tributylammonium salt:
-
Dissolve 100 mg of UDP-Na in 10 mL of deionized water.
-
Apply the solution to a column of Dowex 50W-X8 resin (pyridinium form).
-
Elute with deionized water and collect the fractions containing UDP.
-
Add a 1.5-fold molar excess of tributylamine to the pooled fractions.
-
Lyophilize the solution to obtain the UDP-tributylammonium salt as a white powder.
-
-
Activation of UDP with CDI:
-
Dissolve 50 mg of the UDP-tributylammonium salt in 1 mL of anhydrous DMF.
-
Add a 3-fold molar excess of CDI to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under anhydrous conditions. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Preparation of ADP-tributylammonium salt:
-
Prepare the ADP-tributylammonium salt from ADP-Na following the same procedure described for UDP in step 1.
-
-
Coupling Reaction:
-
Dissolve a 1.2-fold molar excess of the ADP-tributylammonium salt in 0.5 mL of anhydrous DMF.
-
Add this solution to the activated UDP mixture from step 2.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Work-up and Precipitation:
-
Quench the reaction by adding 2 mL of methanol.
-
Precipitate the crude product by adding an excess of diethyl ether.
-
Centrifuge the mixture to collect the precipitate.
-
Wash the pellet with diethyl ether and dry under vacuum.
-
Data Presentation
| Parameter | Expected Value |
| Reactants | UDP, ADP |
| Coupling Agent | CDI |
| Solvent | Anhydrous DMF |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 30 - 50% |
| Purity (crude) | ~60% |
Table 1: Summary of quantitative data for the chemical synthesis of Up4A.
Section 2: Enzymatic Synthesis of this compound (Up4A)
Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods, often yielding a purer product with fewer side reactions. The key enzyme for Up4A biosynthesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Principle
The catalytic domain of VEGFR2 possesses the ability to synthesize dinucleoside polyphosphates. This protocol describes the expression and purification of the recombinant catalytic domain of human VEGFR2 in E. coli and its subsequent use for the in vitro synthesis of Up4A from ADP and UDP.
Experimental Protocols
2.2.1 Expression and Purification of Recombinant VEGFR2 Catalytic Domain
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human VEGFR2 catalytic domain (VEGFR2-CD) with a purification tag (e.g., His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the VEGFR2-CD with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for proper protein folding.
-
Concentrate the protein and determine its concentration using a Bradford or BCA assay.
2.2.2 In Vitro Enzymatic Synthesis of Up4A
Materials:
-
Purified recombinant VEGFR2-CD
-
Adenosine 5'-diphosphate (ADP)
-
Uridine 5'-diphosphate (UDP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., 0.1 M EDTA)
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing:
-
Reaction buffer
-
1-5 mM ADP
-
1-5 mM UDP
-
1-10 µM purified VEGFR2-CD
-
-
Incubate the reaction at 37°C for 2-8 hours.
-
Monitor the progress of the reaction by HPLC.
-
Terminate the reaction by adding the quenching solution or by heat inactivation (95°C for 5 min).
-
Centrifuge the mixture to pellet the denatured enzyme.
-
The supernatant containing Up4A is ready for purification.
Data Presentation
| Parameter | Value |
| Enzyme | Recombinant Human VEGFR2-CD |
| Substrates | ADP, UDP |
| Substrate Concentration | 1 - 5 mM each |
| Enzyme Concentration | 1 - 10 µM |
| Reaction Time | 2 - 8 hours |
| Optimal pH | 7.5 |
| Cofactor | MgCl2 (10 mM) |
| Typical Yield | > 80% conversion |
| Purity (crude) | > 80% |
Table 2: Summary of quantitative data for the enzymatic synthesis of Up4A.
Section 3: Purification of this compound (Up4A)
Purification of Up4A from the reaction mixture is essential to remove unreacted starting materials, byproducts, and the enzyme. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Principle
Anion-exchange chromatography is highly effective for separating nucleotides based on their charge. The negatively charged phosphate (B84403) groups of Up4A, ADP, and UDP interact with the positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase, which competes with the nucleotides for binding to the column.
Experimental Protocol
Materials:
-
Crude Up4A synthesis reaction mixture
-
Anion-exchange HPLC column (e.g., a strong anion exchanger like a Mono Q or a weak anion exchanger like DEAE)
-
Mobile Phase A: 20 mM Ammonium bicarbonate, pH 8.5
-
Mobile Phase B: 1 M Ammonium bicarbonate, pH 8.5
-
HPLC system with a UV detector (260 nm)
Procedure:
-
Filter the crude reaction mixture through a 0.22 µm filter.
-
Equilibrate the anion-exchange column with Mobile Phase A.
-
Inject the filtered sample onto the column.
-
Elute the bound nucleotides using a linear gradient of Mobile Phase B. A typical gradient would be from 0% to 50% B over 30 minutes.
-
Monitor the elution profile at 260 nm. The order of elution will be UDP, ADP, and then Up4A, as Up4A has the highest negative charge.
-
Collect the fractions corresponding to the Up4A peak.
-
Combine the pure fractions and lyophilize to obtain Up4A as a white powder.
Data Presentation
| Parameter | Description |
| Chromatography | Anion-Exchange HPLC |
| Column | Strong Anion Exchanger (e.g., Mono Q) |
| Mobile Phase A | 20 mM Ammonium bicarbonate, pH 8.5 |
| Mobile Phase B | 1 M Ammonium bicarbonate, pH 8.5 |
| Gradient | Linear, 0-50% B over 30 min |
| Detection | UV at 260 nm |
| Expected Purity | > 98% |
Table 3: HPLC purification parameters for Up4A.
Section 4: Characterization of this compound (Up4A)
The identity and purity of the synthesized Up4A should be confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound. Tandem mass spectrometry (MS/MS) can be used to confirm the structure through fragmentation analysis.
Expected Results:
-
Molecular Weight: The calculated monoisotopic mass of Up4A (C19H26N7O20P4) is 786.0156 Da.
-
ESI-MS (Negative Ion Mode): The expected [M-H]- ion is at m/z 785.0083.
-
MS/MS Fragmentation: Characteristic fragments include those corresponding to the loss of phosphate groups, and the individual adenosine and uridine monophosphate, diphosphate, and triphosphate moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ³¹P NMR spectroscopy are used to confirm the structure of Up4A and assess its purity.
Expected Results:
-
¹H NMR: The spectrum will show characteristic signals for the ribose protons and the aromatic protons of the adenine (B156593) and uracil (B121893) bases. The chemical shifts will be consistent with the structure of a dinucleoside polyphosphate.
-
³¹P NMR: The spectrum will show four distinct phosphorus signals corresponding to the four phosphate groups in the tetraphosphate chain. The chemical shifts and coupling patterns will be characteristic of a P¹,P⁴-disubstituted tetraphosphate.[4]
Section 5: Signaling Pathways and Experimental Workflows
Up4A Signaling Pathway
Up4A exerts its effects by activating various purinergic receptors on the cell surface, leading to downstream signaling cascades that regulate cellular functions.
Figure 1: Simplified signaling pathway of this compound (Up4A).
Experimental Workflow for Up4A Synthesis and Analysis
The overall workflow for producing and characterizing Up4A involves a series of sequential steps from synthesis to final analysis.
Figure 2: Overall experimental workflow for the synthesis and analysis of Up4A.
Conclusion
This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound (Up4A). Both chemical and enzymatic synthesis routes are detailed, offering flexibility depending on the available resources and desired scale of production. The described purification and characterization protocols will ensure the high purity and structural integrity of the final product, which is essential for reliable and reproducible biological studies. By following these detailed procedures, researchers can confidently produce Up4A for their investigations into its diverse physiological and pathological roles.
References
Application Note: Quantification of Uridine Adenosine Tetraphosphate (Up4A) in Human Plasma using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) in human plasma samples. The protocol employs a combination of protein precipitation, affinity chromatography for sample purification, and subsequent analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is suitable for researchers, scientists, and drug development professionals investigating the role of Up4A in various physiological and pathological processes.
Introduction
Uridine adenosine tetraphosphate (Up4A) is a dinucleotide that has been identified as a potent endothelium-derived vasoconstrictive factor found in human plasma.[1] Elevated plasma levels of Up4A have been associated with conditions such as juvenile hypertension, suggesting its potential role as a biomarker and therapeutic target in cardiovascular diseases.[2][3] Accurate and reliable quantification of Up4A in biological matrices like plasma is crucial for understanding its physiological functions and its implications in disease. This document provides a detailed protocol for the extraction and quantification of Up4A from human plasma using HPLC.
Signaling Pathway of Up4A
Up4A exerts its biological effects primarily through the activation of purinergic receptors, particularly the P2Y2 receptor.[1] Activation of the P2Y2 receptor by Up4A initiates a downstream signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPK), specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] This signaling pathway is implicated in cellular processes such as vascular smooth muscle cell migration.[1] Evidence also suggests a potential cross-communication with the Platelet-Derived Growth Factor (PDGF) receptor.[1]
Figure 1: Up4A Signaling Pathway via P2Y2 Receptor.
Experimental Workflow
The overall experimental workflow for the quantification of Up4A in plasma consists of several key steps starting from sample collection to data analysis. The process includes plasma separation, protein precipitation to remove larger molecules, a purification step using affinity chromatography to isolate dinucleotides, and finally, quantification by RP-HPLC.
Figure 2: Experimental workflow for Up4A quantification.
Experimental Protocols
Materials and Reagents
-
Up4A standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
Ultrapure water
-
Human plasma (collected in EDTA-coated tubes)
-
Affinity chromatography column with a suitable resin for nucleotide binding.
Sample Preparation
-
Plasma Collection : Collect whole blood in EDTA-coated tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation : To 1 mL of plasma, add 100 µL of cold 4 M perchloric acid. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation : Incubate the mixture on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization : Carefully transfer the supernatant to a new tube and neutralize by adding 2.5 M K2CO3. The pH should be adjusted to approximately 6.5.
-
Final Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate. The resulting supernatant is ready for the purification step.
Up4A Purification by Affinity Chromatography
-
Column Equilibration : Equilibrate the affinity chromatography column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading : Load the neutralized supernatant onto the equilibrated column.
-
Washing : Wash the column with the binding buffer to remove unbound components.
-
Elution : Elute the bound Up4A using an appropriate elution buffer (e.g., a high salt concentration buffer or a pH change). Collect the fractions containing Up4A.
HPLC-UV Analysis
-
HPLC System : An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm particle size) is used.
-
Mobile Phase :
-
Mobile Phase A: 10 mM K2HPO4 buffer containing 2 mM TBAHS, pH 6.5.
-
Mobile Phase B: 80% Acetonitrile in water.
-
-
Gradient Elution : A gradient elution is performed as described in the table below.
-
Detection : The UV detector is set to a wavelength of 254 nm.
-
Quantification : A calibration curve is generated using known concentrations of Up4A standard. The concentration of Up4A in the plasma samples is determined by comparing their peak areas to the calibration curve.
Quantitative Data
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 100 | 0 | 1.0 |
| 30 | 60 | 40 | 1.0 |
| 33 | 0 | 100 | 1.0 |
| 36 | 0 | 100 | 1.0 |
| 37 | 100 | 0 | 1.0 |
| 45 | 100 | 0 | 1.0 |
Table 2: Method Validation Parameters (Typical Values)
| Parameter | Result |
|---|---|
| Retention Time (Up4A) | ~18-22 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 nmol/L |
| Limit of Quantification (LOQ) | ~1.5 nmol/L |
| Recovery | 85-95% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Note: The values presented in Table 2 are typical and may vary depending on the specific instrumentation and laboratory conditions. It is recommended that each laboratory validates the method independently.
Summary
The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation protocol involving protein precipitation and affinity chromatography ensures the removal of interfering substances, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers in the field of purinergic signaling and cardiovascular research.
References
Application Notes and Protocols: Analytical Techniques for Measuring Up4A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical measurement of Uridine (B1682114) Adenosine (B11128) Tetraphosphate (B8577671) (Up4A) in various biological samples. It includes information on sample preparation, analytical methodologies, and expected quantitative data. Additionally, it visualizes the key signaling pathways and experimental workflows.
Introduction to Up4A
Uridine adenosine tetraphosphate (Up4A) is a dinucleotide first identified as a potent endothelium-derived vasoconstrictor.[1][2] It is biosynthesized following the activation of vascular endothelial growth factor receptor 2 (VEGFR2).[1][3] Up4A is implicated in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, smooth muscle cell proliferation and migration, and neurogenic signaling in the gut.[1][4][5] Given its emerging role in conditions like hypertension and chronic kidney disease, accurate and robust analytical methods for its quantification in biological matrices are crucial for advancing research and drug development.[2][5]
Quantitative Data Summary
The concentration of Up4A can vary significantly depending on the biological sample and the physiological or pathological state. The following table summarizes reported concentrations of Up4A.
| Biological Matrix | Condition | Mean Concentration (nmol/L or fmol/mg tissue) | Analytical Method | Reference |
| Human Plasma | Healthy Normotensive Juveniles | 3.7 ± 0.9 nmol/L | HPLC | [2][6] |
| Human Plasma | Juvenile Hypertensives | 33.0 ± 25.4 nmol/L | HPLC | [2][6] |
| Human Colon Tissue Superfusate | Basal Release | 0.042 ± 0.011 fmol/mg | HPLC | [5] |
| Human Colon Tissue Superfusate | Stimulated Release | 0.157 ± 0.03 fmol/mg | HPLC | [5] |
| Murine Colon Tissue Superfusate | Basal Release | 0.058 ± 0.029 fmol/mg | HPLC | [5] |
| Murine Colon Tissue Superfusate | Stimulated Release | 0.285 ± 0.136 fmol/mg | HPLC | [5] |
Signaling Pathways of Up4A
Up4A exerts its biological effects by interacting with a range of purinergic and other receptors, initiating diverse downstream signaling cascades.
Caption: Signaling pathways activated by Up4A.
Experimental Workflow for Up4A Measurement
A general workflow for the quantification of Up4A in biological samples is depicted below. This involves sample collection and preparation, followed by analytical detection and data analysis.
Caption: General experimental workflow for Up4A analysis.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is critical to minimize analyte degradation and remove interfering substances from the biological matrix.[7][8]
A. Plasma Samples
-
Collect whole blood into tubes containing an anticoagulant such as EDTA.[9]
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma from blood cells.[9]
-
To deproteinize, add cold 4 M perchloric acid to the plasma to a final concentration of 0.4 M and mix thoroughly.[9]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully collect the supernatant for analysis. The samples can be stored at -80°C.[9]
B. Tissue Samples
-
Rapidly dissect the tissue in a cold environment and immediately freeze it, for instance, on dry ice.[9]
-
For homogenization, add approximately 10 times the sample weight of cold 0.1 M perchloric acid.[9]
-
Homogenize the tissue using a suitable method (e.g., probe sonication for small samples).[9]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[9]
-
Collect the supernatant for analysis. The pellet can be reserved for protein concentration measurement.[9]
C. Cultured Cells
-
Harvest cells by scraping or trypsinization after removing the culture medium.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes to obtain a cell pellet.[9]
-
Resuspend the cell pellet in approximately 200 µL of cold 0.1 M perchloric acid for a 10 cm plate and disrupt by probe sonication.[9]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant for analysis.
Protocol 2: Quantification of Up4A by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Up4A.
A. Chromatographic Separation
-
HPLC System: A standard HPLC or UPLC system can be used.
-
Column: A reverse-phase C18 column is commonly employed for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) is typical.
-
pH Adjustment: Before injection, adjust the pH of the supernatant from the sample preparation to ~7.0 by adding a small volume of 3.5 M K2CO3. Incubate on ice to precipitate potassium perchlorate (B79767) and centrifuge to clarify.[9]
-
Filtration: Filter the final supernatant through a 0.45 µm filter before loading it into HPLC vials.[9]
B. Mass Spectrometric Detection
-
Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode.[10]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10]
-
MRM Transitions: Specific precursor-to-product ion transitions for Up4A and a suitable internal standard must be determined and optimized.
-
Quantification: Create a calibration curve using known concentrations of a Up4A standard. The concentration of Up4A in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Enzymatic Assay for Up4A Quantification
Enzymatic assays, particularly those based on bioluminescence, offer a sensitive alternative for Up4A measurement.[11]
A. Principle This method relies on the enzymatic conversion of Up4A to ATP, which is then quantified using the luciferin-luciferase reaction. The amount of light produced is directly proportional to the ATP concentration, and thus to the initial amount of Up4A.
B. Reagents and Materials
-
Luciferin-luciferase reagent
-
Alkaline phosphatase
-
Venom phosphodiesterase
-
Up4A standards
-
96-well microplates
-
Luminometer
C. Procedure
-
Prepare Up4A standards and samples (extracts from biological matrices).
-
In a 96-well microplate, add the sample or standard.
-
Add a solution containing alkaline phosphatase and venom phosphodiesterase to the wells. This will hydrolyze Up4A to its constituent nucleotides, including ATP.
-
Incubate the plate to allow for the enzymatic reaction to complete.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the bioluminescence using a luminometer.
-
Construct a standard curve by plotting the luminescence intensity against the concentration of the Up4A standards.
-
Determine the concentration of Up4A in the samples by interpolating their luminescence values on the standard curve.
Note: It is crucial to establish the selectivity of this assay for Up4A in the specific biological matrix being studied, for example, by comparison with a reference method like HPLC.[11]
References
- 1. This compound and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased this compound concentrations in plasma of juvenile hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atvb.ahajournals.org [atvb.ahajournals.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cores.emory.edu [cores.emory.edu]
- 10. C458 quantification using LC-MS/MS [protocols.io]
- 11. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Study of Uridine Adenosine Tetraphosphate (Up4A) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A), a unique dinucleotide with emerging roles in various physiological and pathological processes. The following sections detail methodologies for studying the synthesis, degradation, and receptor-mediated signaling of Up4A, crucial for understanding its biological functions and for the development of novel therapeutics targeting its pathways.
Introduction to Uridine Adenosine Tetraphosphate (Up4A)
This compound (Up4A) is an endogenous dinucleotide triphosphate containing both a purine (B94841) and a pyrimidine (B1678525) moiety. It has been identified as a signaling molecule that exerts its effects through interaction with purinergic P2Y receptors, thereby influencing a range of cellular activities, including vasoconstriction, cell migration, and inflammation.[1] The study of its synthesis, degradation, and receptor interactions is fundamental to elucidating its role in health and disease.
Up4A Signaling Pathway
Up4A acts as an extracellular signaling molecule by binding to and activating specific P2Y G protein-coupled receptors (GPCRs). This interaction initiates intracellular signaling cascades, leading to various physiological responses. The primary known targets for Up4A are subtypes of the P2Y receptor family, particularly P2Y1, P2Y2, P2Y4, and P2Y6. The downstream signaling pathways can vary depending on the specific receptor subtype and the cell type being studied.
In Vitro Assay Protocols
Enzymatic Synthesis of Up4A
The in vitro synthesis of Up4A can be achieved enzymatically. While specific enzymes solely dedicated to Up4A synthesis are not fully characterized, some aminoacyl-tRNA synthetases have been shown to catalyze the synthesis of the related molecule diadenosine tetraphosphate (Ap4A) and could potentially synthesize Up4A in the presence of UTP and ATP.[2][3][4][5] The following protocol is a hypothetical model based on the known mechanisms of similar dinucleotide synthesis.
Principle: This assay measures the formation of Up4A from UTP and ATP, catalyzed by a suitable enzyme preparation, such as a purified aminoacyl-tRNA synthetase or a cell lysate with known dinucleotide synthesis activity. The product, Up4A, is then quantified using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol:
-
Enzyme Preparation:
-
Use a purified recombinant aminoacyl-tRNA synthetase (e.g., lysyl-tRNA synthetase) or a cell lysate known to possess dinucleotide synthesis activity.
-
If using a lysate, prepare it by homogenizing cells or tissues in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with protease inhibitors) followed by centrifugation to clear the lysate.
-
-
Reaction Mixture Preparation (per 100 µL reaction):
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM Dithiothreitol (DTT)
-
5 mM Uridine Triphosphate (UTP)
-
5 mM Adenosine Triphosphate (ATP)
-
1 unit/mL Inorganic Pyrophosphatase
-
Enzyme preparation (e.g., 1-5 µg of purified enzyme or 10-50 µg of cell lysate protein)
-
-
Reaction Incubation:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). Time course experiments are recommended to determine the optimal incubation time.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold 0.8 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding a calculated amount of 2 M KOH.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1 M potassium phosphate, pH 6.5) and Buffer B (e.g., 100% methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Quantification: Use a standard curve of known concentrations of Up4A to quantify the amount produced in the reaction.
-
Up4A Degradation Assay
The degradation of Up4A in biological samples is primarily carried out by ectonucleotidases, such as ectonucleotide pyrophosphatase/phosphodiesterases (E-NPPs).[6] This assay measures the rate of Up4A degradation by monitoring the decrease of the Up4A peak and the appearance of its degradation products over time using HPLC.
Principle: A known concentration of Up4A is incubated with a source of ectonucleotidase activity (e.g., cell culture supernatant, purified enzyme). The reaction is stopped at various time points, and the remaining Up4A and its metabolites (e.g., UMP, ATP, UDP, ADP) are quantified by HPLC.
Experimental Protocol:
-
Enzyme Source Preparation:
-
Use conditioned medium from cell cultures, purified ectonucleotidase, or cell/tissue homogenates.
-
If using cell cultures, grow cells to confluency, wash with serum-free medium, and then incubate with fresh serum-free medium for a defined period to collect the conditioned medium containing secreted ectonucleotidases.
-
-
Reaction Mixture Preparation (per 100 µL reaction):
-
50 mM Tris-HCl, pH 8.0
-
5 mM CaCl₂
-
100 µM Up4A (substrate)
-
Enzyme source (e.g., 50 µL of conditioned medium or a specific amount of purified enzyme)
-
-
Reaction Incubation:
-
Set up a series of reactions for a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes).
-
Combine all components except the enzyme source and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the respective reaction by adding an equal volume of ice-cold 0.8 M perchloric acid.
-
Follow the sample preparation steps (protein precipitation, neutralization, and filtration) as described in the synthesis assay protocol (Section 3.1.4).
-
-
HPLC Analysis:
-
Use the same HPLC conditions as described for the synthesis assay (Section 3.1.5).
-
Monitor the decrease in the Up4A peak area and the increase in the peak areas of potential degradation products (UMP, ATP, UDP, ADP).
-
Calculate the rate of degradation from the linear phase of the time course.
-
Up4A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Up4A for a specific P2Y receptor subtype expressed in a cell line.
Principle: This assay measures the ability of unlabeled Up4A to compete with a known radiolabeled antagonist for binding to a specific P2Y receptor. The concentration of Up4A that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) can be calculated.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization in a hypotonic buffer followed by differential centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Radioligand Binding Assay (in a 96-well plate):
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Radioligand: A suitable radiolabeled antagonist for the P2Y receptor of interest (e.g., [³H]MRS2500 for P2Y1). The concentration of the radioligand should be at or below its Kd for the receptor.
-
Non-specific Binding Control: A high concentration of a known unlabeled antagonist for the specific receptor.
-
Procedure (per well):
-
Add 50 µL of assay buffer or unlabeled Up4A at various concentrations.
-
Add 50 µL of the radioligand solution.
-
Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Up4A by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Up4A concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 5. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of an ectonucleotide pyrophosphatase/phosphodiesterase (E-NPP, E.C. 3.1.4.1) from rat cardiac soluble and microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uridine Adenosine Tetraphosphate (Up4A) Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleotide signaling molecule first identified as a potent endothelium-derived vasoconstrictor.[1][2][3] It is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system, where it influences vascular tone, smooth muscle cell proliferation, and migration.[1][4][5] Up4A exerts its effects by interacting with multiple purinergic receptors, including P2X and P2Y subtypes, making the characterization of these interactions crucial for understanding its biological roles and for the development of novel therapeutics.[2][6][7]
This document provides a detailed protocol for a radioligand receptor binding assay to characterize the interaction of Up4A and other investigational compounds with its target receptors. Receptor binding assays are a gold-standard method for quantifying the affinity of a ligand for its receptor.[8] The protocol described here is a representative method based on established principles for G protein-coupled receptors (GPCRs), which include the P2Y receptors that Up4A is known to activate.[9][10]
Target Receptors and Signaling Pathways
Up4A is known to interact with a range of purinergic receptors, exhibiting agonist activity. The primary receptors implicated in Up4A signaling include:
-
P2Y Receptors: Including P2Y1, P2Y2, P2Y4, and P2Y6.[5][6][7][11]
-
Adenosine Receptors: Particularly the A2A subtype.[12]
Activation of these receptors by Up4A initiates downstream signaling cascades that regulate cellular function. Key pathways include the PI3-K/Akt and the mitogen-activated protein kinase (MAPK/ERK) pathways, which are involved in cell proliferation and migration.[4][5]
Below is a diagram illustrating the general signaling pathway initiated by Up4A binding to a P2Y receptor.
Caption: Generalized Up4A signaling cascade via P2Y receptors.
Radioligand Binding Assay Protocol
This protocol details the steps for conducting saturation and competition binding assays to determine the affinity (Kd) and binding site density (Bmax) of a radioligand, and the inhibitory constant (Ki) of unlabeled compounds like Up4A.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human purinergic receptor of interest (e.g., P2Y2).
-
Radioligand: A suitable radiolabeled antagonist or agonist for the target receptor (e.g., [³H]-antagonist for the P2Y2 receptor).
-
Unlabeled Ligands: Uridine adenosine tetraphosphate (Up4A), non-specific binding competitor (e.g., a high concentration of an unlabeled agonist/antagonist), and test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: For liquid scintillation counting.
-
96-well Plates: For sample incubation.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell Harvester: For rapid filtration.
-
Liquid Scintillation Counter: To measure radioactivity.
Experimental Workflow
The general workflow for a filtration-based radioligand binding assay is depicted below.
Caption: Workflow for a radioligand receptor binding assay.
Detailed Methodologies
1. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.[8][9]
-
Plate Setup: Set up a 96-well plate. For each concentration of radioligand, you will need wells for "Total Binding" and "Non-Specific Binding" (NSB), each performed in triplicate.
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To the NSB wells, add 25 µL of a high concentration of an appropriate unlabeled competitor (e.g., 10 µM of a known P2Y2 antagonist). To the Total Binding wells, add 25 µL of assay buffer.
-
Add 25 µL of varying concentrations of the radioligand to the respective wells. A typical range would be 0.1 to 20 times the expected Kd.
-
-
Initiate Reaction: Add 100 µL of the cell membrane preparation (containing a predetermined optimal amount of protein, e.g., 10-20 µg) to all wells to start the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters immediately with ice-cold assay buffer (e.g., 3 x 300 µL) to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
2. Competition Binding Assay
This assay measures the ability of an unlabeled compound (like Up4A) to compete with a fixed concentration of the radioligand for binding to the receptor, allowing for the determination of the compound's inhibitory constant (Ki).[9][13]
-
Plate Setup: Prepare a 96-well plate with triplicate wells for Total Binding, NSB, and each concentration of the unlabeled test compound (e.g., Up4A).
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of assay buffer to Total Binding wells.
-
Add 25 µL of the high-concentration unlabeled competitor to NSB wells.
-
Add 25 µL of serially diluted unlabeled test compound (Up4A) to the remaining wells. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Add 25 µL of the radioligand at a fixed concentration (ideally at or below its Kd value, determined from the saturation assay) to all wells.
-
-
Initiate Reaction: Add 100 µL of the cell membrane preparation to all wells.
-
Incubation, Filtration, and Quantification: Follow steps 4-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data from binding assays should be summarized for clear comparison.
| Parameter | Radioligand | Test Compound (Up4A) | Description |
| Kd | Value (nM) | N/A | Equilibrium dissociation constant of the radioligand; a measure of affinity. |
| Bmax | Value (fmol/mg protein) | N/A | Maximum receptor density in the membrane preparation. |
| IC₅₀ | N/A | Value (nM) | Concentration of the test compound that inhibits 50% of specific radioligand binding. |
| Ki | N/A | Value (nM) | Inhibitory constant for the test compound; an intrinsic measure of its binding affinity. |
| Hill Slope (nH) | Value | Value | Describes the steepness of the binding curve; a value near 1 suggests a simple bimolecular interaction. |
Note: Values in the table are placeholders and should be replaced with experimental results.
Conclusion
This application note provides a comprehensive framework for establishing a radioligand binding assay to study the interaction of this compound with its target purinergic receptors. The detailed protocols for saturation and competition assays, along with the provided diagrams and data presentation structure, offer a robust starting point for researchers in pharmacology and drug discovery. Careful optimization of assay conditions, such as incubation time, temperature, and membrane concentration, is critical for generating reliable and reproducible data.[13]
References
- 1. This compound and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces contraction and relaxation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel endothelium- derived vasoconstrictive factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms mediating this compound-induced proliferation of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Up4A to Study Vascular Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleotide signaling molecule found in human plasma that has been identified as an endothelium-derived vasoconstrictive factor.[1] Emerging evidence highlights its role in cardiovascular pathophysiology, particularly in the proliferation of vascular smooth muscle cells (VSMCs).[2][3] Excessive VSMC proliferation is a key event in the development of vascular diseases such as atherosclerosis, hypertension, and restenosis following angioplasty.[4][5] Up4A acts as a potent mitogen for VSMCs, stimulating their growth and migration, which are critical processes in the remodeling of blood vessel walls.[1][2] Understanding the signaling mechanisms by which Up4A promotes VSMC proliferation provides valuable insights for the development of novel therapeutic strategies targeting these vascular pathologies.
Mechanism of Action: Up4A Signaling in VSMCs
Up4A exerts its proliferative effects on VSMCs primarily through the activation of P2Y purinergic receptors, specifically the P2Y2 receptor.[1][6][7] Ligand binding initiates a cascade of intracellular signaling events involving two major pathways: the PI3-K/Akt/mTOR pathway and the MEK/ERK pathway.[3]
Activation of the P2Y2 receptor by Up4A leads to the stimulation of Phosphoinositide 3-kinase (PI3-K), which in turn phosphorylates and activates Akt.[3] Akt subsequently activates the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, leading to the phosphorylation of S6 kinase (S6K).[3] Concurrently, Up4A binding to the P2Y2 receptor also triggers the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[1][3] This results in the phosphorylation and activation of ERK1/2. Both the mTOR/S6K and MEK/ERK1/2 pathways converge to promote cell cycle progression, partly by increasing the expression of proteins like cyclin-dependent kinase 2 (CDK2), ultimately leading to DNA synthesis and cell proliferation.[3] Additionally, studies have shown that Up4A-induced signaling can involve cross-communication with the Platelet-Derived Growth Factor Receptor (PDGFR).[1]
Caption: Up4A signaling cascade in vascular smooth muscle cells.
Key Experimental Data
The signaling pathways activated by Up4A can be dissected using specific pharmacological inhibitors. The following tables summarize the effects of these inhibitors on Up4A-induced VSMC proliferation and protein phosphorylation, as demonstrated in published studies.[3]
Table 1: Effect of Pathway Inhibitors on Up4A-Induced VSMC Proliferation
| Inhibitor | Target | Concentration | Effect on Up4A-Induced Proliferation |
| Suramin | P2 Receptor Antagonist | Varies | Inhibition |
| PD98059 | MEK Inhibitor | 10 µM | Blocked |
| Rapamycin | mTOR Inhibitor | 20 nM | Blocked |
| LY294002 | PI3-K Inhibitor | 10 µM | Prevention of downstream S6K activation |
Table 2: Effect of Inhibitors on Up4A-Stimulated Protein Phosphorylation
| Inhibitor | Target | Effect on S6K Phosphorylation | Effect on ERK1/2 Phosphorylation |
| PD98059 | MEK | Inhibited | Inhibited |
| Rapamycin | mTOR | Inhibited | No Effect |
| LY294002 | PI3-K | Inhibited | No Effect |
Experimental Protocols
Protocol 1: Human Vascular Smooth Muscle Cell (VSMC) Culture
-
Cell Source: Obtain primary human aortic smooth muscle cells (HASMCs) from a commercial vendor.
-
Culture Medium: Use a specialized smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, 5% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach cells and re-seed them at an appropriate density. Use cells between passages 4 and 8 for experiments to ensure phenotypic stability.
Protocol 2: Up4A-Induced VSMC Proliferation Assay (BrdU Incorporation)
This protocol measures DNA synthesis as an indicator of cell proliferation.[3][8]
Caption: Experimental workflow for a BrdU-based VSMC proliferation assay.
Materials:
-
Cultured VSMCs in a 96-well plate
-
Basal medium (0.5% FBS)
-
Up4A stock solution
-
Pathway inhibitors (e.g., PD98059, Rapamycin)
-
BrdU Cell Proliferation ELISA Kit (commercial)
Procedure:
-
Cell Seeding: Plate VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Synchronization: Replace the growth medium with basal medium and incubate for 24-48 hours to arrest cells in the G0/G1 phase of the cell cycle.
-
Stimulation: Pre-treat cells with inhibitors for 1 hour, if applicable. Then, add Up4A to the desired final concentration (e.g., 1-10 µM) and incubate for 24 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Detection: Follow the manufacturer's instructions for the BrdU kit, which typically involves:
-
Fixing the cells.
-
Incubating with an anti-BrdU antibody.
-
Adding a secondary antibody-enzyme conjugate.
-
Adding a colorimetric substrate.
-
-
Quantification: Measure the absorbance on a plate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect the activation of key signaling proteins like ERK1/2 and Akt.[9]
Materials:
-
Cultured VSMCs in 6-well plates
-
Up4A and inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Grow VSMCs in 6-well plates, serum starve, and treat with Up4A for a short duration (e.g., 5-30 minutes) to observe rapid phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK1/2).
References
- 1. Uridine adenosine tetraphosphate (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms mediating this compound-induced proliferation of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways of Proliferation: New Targets to Inhibit the Growth of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular smooth muscle cell proliferation as a therapeutic target. Part 1: molecular targets and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2 receptor expression profiles in human vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2 Receptor Expression Profiles in Human Vascular Smooth Muscle and Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 8. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Uridine Adenosine Tetraphosphate (Up4A) in Angiogenesis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleotide that has emerged as a significant signaling molecule in the cardiovascular system.[1][2] Initially identified as an endothelium-derived vasoconstrictor, subsequent research has revealed its multifaceted role, including the promotion of angiogenesis.[1][3][4] Up4A exerts its effects primarily through the activation of purinergic P2Y receptors on endothelial cells, initiating a cascade of signaling events that culminate in the formation of new blood vessels.[3][5] This document provides detailed application notes and experimental protocols for studying the pro-angiogenic effects of Up4A in established in vitro and ex vivo models.
Mechanism of Action
Up4A's pro-angiogenic activity is predominantly mediated by its interaction with P2Y purinergic receptors, particularly P2Y2 receptors, on the surface of endothelial cells.[3][6] This interaction triggers a signaling cascade that involves the transactivation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[7][8] The binding of Up4A to P2Y receptors leads to the phosphorylation of VEGFR2, even in the absence of its primary ligand, VEGF.[7][8] This cross-talk between purinergic and VEGF signaling pathways amplifies the angiogenic response.[2]
Downstream of VEGFR2 activation, Up4A stimulates several key signaling pathways implicated in endothelial cell proliferation, migration, and tube formation. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) pathway.[6][9] Activation of these pathways ultimately leads to the cellular processes that drive the formation of new vascular networks.
Key Signaling Pathway of Up4A in Angiogenesis
Caption: Signaling pathway of Up4A-induced angiogenesis in endothelial cells.
Data Presentation
The pro-angiogenic effects of Up4A have been quantified in various in vitro and ex vivo models. The following tables summarize the key findings from published studies.
| Table 1: Effect of Up4A on Endothelial Tube Formation | |||
| Parameter | Up4A Concentration | Result | Reference |
| Total Tube Length | 1 µM | Significant increase compared to control | [3] |
| Branch Points | 1 µM | Significant increase compared to control | [3] |
| Tubule Formation | 100 nM - 10 µM | Dose-dependent increase | [3] |
| Table 2: Effect of Up4A on Endothelial Cell Migration | |||
| Parameter | Up4A Concentration | Result | Reference |
| Cell Migration | 1 µM | Significant increase in migrated cells | [6] |
| Wound Healing | 1 µM | Accelerated wound closure | [5] |
| Table 3: Effect of Up4A on Endothelial Cell Proliferation | |||
| Parameter | Up4A Concentration | Result | Reference |
| BrdU Incorporation | 1 µM | Significant increase in DNA synthesis | [9] |
| Cell Number | 1 µM | Increased cell proliferation | [5] |
Experimental Protocols
The following are detailed protocols for assessing the angiogenic potential of Up4A using common in vitro and ex vivo models.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in response to Up4A.[10][11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Up4A stock solution (sterile, water-soluble)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight.[10]
-
Using pre-cooled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 70-90% confluency.
-
Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend the cells in serum-free or low-serum basal medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1-2 x 10^5 cells/mL.
-
Prepare different concentrations of Up4A in the cell suspension (e.g., 100 nM, 1 µM, 10 µM). Include a vehicle control (basal medium without Up4A).
-
Gently add 100 µL of the cell suspension containing the desired Up4A concentration onto the solidified matrix in each well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[12]
-
Monitor tube formation periodically using an inverted phase-contrast microscope.
-
(Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding, or labeled at the end of the incubation period.[11]
-
-
Quantification:
-
Capture images from at least three random fields per well.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Parameters to measure include total tube length, number of junctions (branch points), and number of loops.
-
Protocol 2: Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis where new microvessels sprout from a cross-section of an aorta embedded in an extracellular matrix.[13][14][15][16][17]
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium (e.g., DMEM or M199)
-
Extracellular matrix (e.g., collagen type I or Matrigel®)
-
Up4A stock solution
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Stereomicroscope
Procedure:
-
Aorta Dissection and Ring Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Under sterile conditions, carefully excise the thoracic aorta.[17]
-
Place the aorta in a petri dish containing cold, sterile phosphate-buffered saline (PBS).
-
Remove the surrounding fibro-adipose tissue and connective tissue.[17]
-
Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.[17]
-
-
Embedding Aortic Rings:
-
Place a 100 µL layer of chilled extracellular matrix at the bottom of each well of a 48-well plate and allow it to polymerize at 37°C.[14]
-
Carefully place one aortic ring in the center of each well on top of the polymerized matrix.[14]
-
Add another 50 µL of the matrix over the top of each ring to completely embed it.[14]
-
Incubate at 37°C for 30 minutes to solidify the top layer.
-
-
Treatment and Culture:
-
Prepare culture medium containing different concentrations of Up4A (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control.
-
Add 200 µL of the respective medium to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium with fresh medium containing the treatments every 2-3 days.
-
-
Assessment of Sprouting:
-
Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope, starting from day 3.[13]
-
Capture images of the sprouting vessels at regular intervals (e.g., day 5, 7, and 10).
-
-
Quantification:
-
Quantify the angiogenic response by measuring the length and number of sprouts originating from the aortic ring using image analysis software.
-
The area of sprouting can also be measured.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for an in vitro angiogenesis assay with Up4A and the logical relationship of its pro-angiogenic effects.
Caption: A typical experimental workflow for an in vitro angiogenesis assay with Up4A.
Caption: Logical relationship of Up4A's pro-angiogenic effects.
Conclusion
Up4A is a potent pro-angiogenic factor that acts through P2Y receptor activation and VEGFR2 transactivation in endothelial cells. The provided application notes and detailed protocols offer a framework for researchers to investigate the role of Up4A in angiogenesis. These standardized methods will facilitate the generation of reproducible and comparable data, contributing to a better understanding of purinergic signaling in vascular biology and the development of novel therapeutic strategies targeting angiogenesis.
References
- 1. Uridine adenosine tetraphosphate and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Role of this compound in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2y receptor-mediated angiogenesis via vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purinergic regulation of vascular endothelial growth factor signaling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling mechanisms mediating this compound-induced proliferation of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragaloside IV Stimulates Angiogenesis and Increases Nitric Oxide Accumulation via JAK2/STAT3 and ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Aortic Ring Assay and Its Use for the Study of Tumor Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 16. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Up4A-Induced Calcium Signaling in Primary Cell Cultures
Introduction
Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) is an extracellular signaling molecule that has been identified as an endothelium-derived vasoconstrictive factor and is implicated in a variety of physiological processes, including vascular smooth muscle cell proliferation and migration.[1] As a member of the dinucleoside polyphosphates family, which are considered cellular alarmones, Up4A exerts its effects primarily through the activation of purinergic P2Y receptors, a family of G protein-coupled receptors (GPCRs).[2][3][4] Activation of these receptors typically leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i), a ubiquitous second messenger that controls a vast array of cellular functions.[5]
Understanding the mechanisms of Up4A-induced calcium signaling is crucial for researchers in physiology and pharmacology, as well as for professionals in drug development, due to its potential role in pathophysiology and as a therapeutic target.[6] These application notes provide a comprehensive overview and detailed protocols for studying Up4A-induced calcium signaling in primary cell cultures.
Up4A Calcium Signaling Pathway
Up4A initiates a signaling cascade by binding to specific P2Y receptors on the cell surface, predominantly P2Y₁ and P2Y₂.[1][2] This binding activates a heterotrimeric G protein (typically Gq/11), leading to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[8] In some cell types, this signaling can also involve the influx of extracellular Ca²⁺ through plasma membrane channels and may lead to the activation of downstream pathways like the ERK1/2 cascade.[1][7][9]
General Experimental Workflow
The study of Up4A-induced calcium signaling involves a series of sequential steps, from the preparation of primary cells to the final analysis of calcium dynamics. Proper execution of each step is critical for obtaining reliable and reproducible data.
Quantitative Data Summary
The following tables summarize quantitative data from studies on calcium signaling induced by Up4A and the related compound, diadenosine tetraphosphate (Ap4A).
Table 1: Agonist Concentrations and Resulting Calcium Response
| Agonist | Concentration | Primary Cell Type | Change in [Ca²⁺]i | Citation |
|---|---|---|---|---|
| Ap4A | 10 µM | Rat Glomerular Mesangial Cells | 57 ± 9 nM increase | [7] |
| Ap5A | 10 µM | Rat Glomerular Mesangial Cells | 76 ± 27 nM increase | [7] |
| Ap6A | 10 µM | Rat Glomerular Mesangial Cells | 65 ± 12 nM increase | [7] |
| Ap4A | 167 µM | Deermouse Brain Synaptosomes | Rapid, "spike-like" influx |[9] |
Table 2: Kinetic Parameters of Calcium Signals
| Agonist | Concentration | Primary Cell Type | Kinetic Parameter | Value | Citation |
|---|---|---|---|---|---|
| Ap4A | 167 µM | Deermouse Brain Synaptosomes | Half-time for decline to baseline | 19.1 ± 1.2 sec | [9] |
| ATP | 167 µM | Deermouse Brain Synaptosomes | Half-time for decline to baseline | 104.0 ± 7.4 sec |[9] |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cells
Note: This is a generalized protocol. Specific isolation procedures will vary significantly depending on the tissue of origin (e.g., cardiomyocytes, neurons, smooth muscle cells). Refer to established methods for your specific cell type.[10]
-
Tissue Dissociation: Aseptically harvest the tissue of interest and place it in ice-cold, sterile Hank's Balanced Salt Solution (HBSS). Mince the tissue into small fragments and transfer to a digestion solution containing appropriate enzymes (e.g., collagenase, trypsin).
-
Cell Isolation: Incubate the tissue digest at 37°C with gentle agitation. Monitor the dissociation process and stop the reaction by adding culture medium containing serum.
-
Filtration and Seeding: Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove undigested tissue. Centrifuge the filtrate, resuspend the cell pellet in complete culture medium, and determine cell viability and count.
-
Culturing: Seed the cells onto appropriate culture vessels (for calcium imaging, use glass-bottom dishes or coverslips) at a predetermined density. Culture the cells in a humidified incubator at 37°C and 5% CO₂. Allow cells to adhere and grow to the desired confluency before experimentation.
Protocol 2: Measurement of Up4A-Induced Intracellular Calcium
This protocol describes the use of a ratiometric fluorescent indicator, Fura-2 AM, to measure [Ca²⁺]i.[11] Alternatively, single-wavelength indicators like Fluo-4 AM can be used.[8][12]
-
Reagent Preparation:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).
-
Prepare a physiological salt solution (e.g., HBSS) containing Ca²⁺ (e.g., 2 mM).[13]
-
Prepare a stock solution of Up4A in nuclease-free water or an appropriate buffer and determine its concentration. Store in aliquots at -20°C or -80°C.
-
-
Dye Loading:
-
Aspirate the culture medium from the primary cells seeded on a glass-bottom dish.
-
Wash the cells gently twice with the physiological salt solution.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution into the salt solution to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02%) can aid in dye solubilization.[13]
-
Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification:
-
Aspirate the loading buffer and wash the cells gently three times with the salt solution to remove extracellular dye.
-
Incubate the cells in fresh salt solution for an additional 30 minutes in the dark to allow for complete de-esterification of the AM ester group by intracellular esterases.[13]
-
-
Image Acquisition:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging and temperature control (37°C).
-
Excite the Fura-2 loaded cells alternately at ~340 nm and ~380 nm and capture the emission fluorescence at ~510 nm using a high-speed camera.[11]
-
Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
-
Cell Stimulation:
-
Add the Up4A solution to the dish to achieve the desired final concentration while continuously recording. Addition should be done gently to avoid mechanical stimulation of the cells.
-
Continue recording to capture the full calcium transient, including the peak response and the return to baseline.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the F340/F380 ratio for each ROI over time.
-
The ratio data can be converted to [Ca²⁺]i using the Grynkiewicz equation if calibration is performed (using ionomycin (B1663694) for maximum fluorescence and EGTA for minimum fluorescence).
-
Quantify key parameters of the calcium response, such as peak amplitude (maximal ratio change), time to peak, and duration of the response.
-
Protocol 3: Pharmacological Characterization
To identify the specific receptors and signaling pathways involved, selective antagonists and inhibitors can be used prior to Up4A stimulation.
-
Experimental Setup: Prepare parallel cultures of primary cells loaded with a calcium indicator as described in Protocol 2.
-
Inhibitor Pre-incubation: For each condition, pre-incubate a dish with a specific inhibitor for an appropriate time (e.g., 15-30 minutes) before starting the experiment.
-
Stimulation and Measurement: Following pre-incubation, measure the baseline fluorescence and then stimulate the cells with Up4A in the continued presence of the inhibitor. Record the calcium response as detailed in Protocol 2.
-
Analysis: Compare the magnitude of the Up4A-induced calcium response in the presence of each inhibitor to the control (Up4A alone). A significant reduction or complete blockade of the signal suggests that the targeted protein is a necessary component of the signaling pathway.
References
- 1. Uridine adenosine tetraphosphate (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y receptor - Wikipedia [en.wikipedia.org]
- 4. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signaling as a mediator of cell energy demand and a trigger to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diadenosine polyphosphates induce transplasma membrane calcium influx in cultured glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain synaptosomes display a diadenosine tetraphosphate (Ap4A)-mediated Ca2+ influx distinct from ATP-mediated influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Sarcoplasmic Reticulum Ca2+ Release in Primary Ventricular Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Calcium Dynamics in Primary Human Adrenocortical Cells Deciphered with a Novel Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging Local Ca2+ Signals in Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of Uridine Adenosine Tetraphosphate (Up4A) on Endothelial Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleotide that has been identified as an endothelium-derived signaling molecule.[1] It plays a role in regulating vascular function and has been shown to be a potent factor in angiogenesis, the formation of new blood vessels from pre-existing ones.[2][3] Key processes in angiogenesis include the proliferation and migration of endothelial cells.[4][5] Up4A exerts its effects primarily through purinergic P2Y receptors, leading to the activation of downstream signaling cascades that control cell motility.[1][6] These application notes provide detailed protocols to investigate the pro-migratory effects of Up4A on endothelial cells, focusing on in vitro migration assays and the analysis of underlying signaling pathways.
Up4A Signaling in Endothelial Cells
Up4A-induced endothelial cell migration is primarily mediated by P2Y purinergic receptors, particularly P2Y2.[1][6] Upon binding, Up4A activates signaling pathways that often show cross-communication with vascular endothelial growth factor (VEGF) receptor signaling.[6][7] This activation leads to the phosphorylation of downstream kinases, such as those in the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2, which are crucial for promoting the cytoskeletal rearrangements necessary for cell migration.[1][6][8]
Caption: Up4A signaling pathway in endothelial cells leading to migration.
Experimental Workflow Overview
A typical workflow for assessing the impact of Up4A on endothelial cell migration involves culturing the cells, performing migration assays in the presence of Up4A, and subsequently analyzing the underlying molecular pathways through methods like Western blotting.
Caption: General workflow for investigating Up4A's effect on cell migration.
Protocol 1: Endothelial Cell Culture
This protocol describes the standard culture of Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying angiogenesis.
Materials:
-
Primary HUVECs
-
Endothelial Growth Medium (EGM), supplemented with growth factors and 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Culture flasks/dishes coated with an attachment factor (e.g., collagen, gelatin)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer cells to a centrifuge tube containing pre-warmed EGM and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh EGM and plate onto a coated culture flask.
-
Incubate at 37°C with 5% CO2.
-
Replace the culture medium every 2-3 days.[9]
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA for detachment.[10]
Protocol 2: Scratch-Wound Healing Assay
This assay measures collective cell migration into a manually created cell-free gap.[11]
Materials:
-
Confluent monolayer of endothelial cells in a 12- or 24-well plate[12]
-
Sterile p200 pipette tip[4]
-
Basal medium (serum-free)
-
Up4A stock solution
-
Phase-contrast microscope with a camera
Procedure:
-
Seed endothelial cells in a multi-well plate and grow to 90-100% confluence.[13]
-
Replace the growth medium with basal medium and incubate overnight for serum starvation. This step is crucial to minimize background migration and proliferation.[4]
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the cell monolayer.[12]
-
Gently wash the well twice with warm PBS to remove detached cells and debris.[4]
-
Add basal medium containing the desired concentration of Up4A or vehicle (control).
-
Place the plate on a microscope stage within an incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[12]
-
Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or migration rate.
Protocol 3: Transwell (Boyden Chamber) Migration Assay
This assay quantifies the chemotactic response of cells migrating through a porous membrane toward a chemoattractant.[9][14]
Materials:
-
24-well plate with Transwell inserts (typically 8 µm pore size for endothelial cells)[10]
-
Endothelial cells
-
Basal medium (serum-free)
-
Up4A stock solution
-
Cotton-tipped applicators
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Resuspend serum-starved endothelial cells in basal medium at a concentration of 1 x 10^5 cells/mL.[10]
-
Add 600 µL of basal medium containing the chemoattractant (Up4A) to the lower chamber of the 24-well plate. Use basal medium alone for the negative control.[10]
-
Place the Transwell insert into the well.
-
Carefully add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the insert.[10]
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the inserts. Use a cotton-tipped applicator to gently wipe away the non-migrated cells from the upper surface of the membrane.[10]
-
Fix the migrated cells on the bottom side of the membrane with cold methanol for 10-20 minutes.
-
Stain the fixed cells with Crystal Violet for 10 minutes, then wash thoroughly with water.
-
Allow the membrane to dry, then count the number of stained (migrated) cells in several random fields of view under a microscope.
Protocol 4: Western Blot Analysis of MAPK/ERK Signaling
This protocol is used to detect the activation (phosphorylation) of key signaling proteins like ERK1/2 in response to Up4A.[15]
Materials:
-
Endothelial cells cultured in 6-well plates
-
Up4A stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Grow endothelial cells to ~80% confluency, then serum-starve overnight.
-
Treat cells with Up4A for various time points (e.g., 0, 5, 15, 30 minutes). A time-course is important as phosphorylation is often transient.[16]
-
After treatment, place plates on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[15]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[15]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
The membrane can be stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.[15]
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of Up4A on Endothelial Cell Migration in Scratch-Wound Assay
| Treatment Group | Wound Closure at 12h (%) | Migration Rate (µm/hour) |
| Control (Vehicle) | 25.3 ± 3.1 | 10.5 ± 1.3 |
| Up4A (1 µM) | 45.8 ± 4.5 | 19.1 ± 1.9 |
| Up4A (5 µM) | 60.2 ± 5.2 | 25.1 ± 2.2 |
| P2Y2 Inhibitor | 24.9 ± 2.8 | 10.4 ± 1.2 |
| Up4A + P2Y2 Inhibitor | 28.1 ± 3.5 | 11.7 ± 1.5 |
| *p < 0.05, **p < 0.01 vs. Control |
Table 2: Effect of Up4A on Endothelial Cell Chemotaxis in Transwell Assay
| Chemoattractant | Migrated Cells per Field | Fold Change vs. Control |
| Control (Vehicle) | 42 ± 6 | 1.0 |
| Up4A (1 µM) | 95 ± 11 | 2.3 |
| Up4A (5 µM) | 151 ± 18** | 3.6 |
| P2Y2 Inhibitor | 40 ± 5 | 0.95 |
| Up4A + P2Y2 Inhibitor | 53 ± 8 | 1.3 |
| p < 0.05, **p < 0.01 vs. Control |
Table 3: Quantification of ERK1/2 Phosphorylation by Western Blot
| Treatment | Time (min) | p-ERK / Total ERK Ratio (Fold Change) |
| Control | 15 | 1.0 |
| Up4A (5 µM) | 5 | 3.2 ± 0.4 |
| Up4A (5 µM) | 15 | 4.5 ± 0.6** |
| Up4A (5 µM) | 30 | 2.1 ± 0.3 |
| p < 0.05, **p < 0.01 vs. Control |
References
- 1. Uridine adenosine tetraphosphate (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purinergic P2Y2 receptors modulate endothelial sprouting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interaction of uPAR with VEGFR2 promotes VEGF-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered MAPK Signaling in Progressive Deterioration of Endothelial Function in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Scratch assay for endothelial cell (EC) migration [bio-protocol.org]
- 14. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Selective P2 Receptor Antagonists with Up4A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleotide that has emerged as a significant signaling molecule in various physiological and pathophysiological processes. It exerts its effects primarily through the activation of purinergic P2 receptors, a family of cell surface receptors that are crucial in cellular communication. The interaction of Up4A with specific P2 receptor subtypes has been implicated in a range of conditions, including cardiovascular diseases, inflammation, and cancer. Consequently, the use of selective P2 receptor antagonists in conjunction with Up4A is a critical area of research for elucidating the precise roles of these signaling pathways and for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of the interaction between Up4A and selective P2 receptor antagonists, detailed experimental protocols for studying these interactions, and a summary of key quantitative data.
Up4A and P2 Receptor Interactions
Up4A has been shown to be an agonist for several P2 receptor subtypes, with varying degrees of potency. The primary receptors activated by Up4A include:
-
P2Y1 Receptor: Involved in platelet aggregation and vasodilation.[1]
-
P2Y2 Receptor: Plays a role in inflammation, vasoconstriction, and cell migration and proliferation.[2]
-
P2Y4 Receptor: Participates in the regulation of ion transport and cell growth.[2]
-
P2Y6 Receptor: Implicated in inflammatory responses and phagocytosis.[3][4][5][6]
-
P2X1 Receptor: An ion channel involved in vasoconstriction and platelet aggregation.
The development of selective antagonists for these receptors has been instrumental in dissecting the specific contributions of each subtype to the overall physiological response to Up4A.
Quantitative Data: Potency of Selective P2 Receptor Antagonists
The following tables summarize the inhibitory potencies of selective antagonists at their respective P2 receptors, which are frequently used to study the effects of Up4A.
Table 1: P2Y1 Receptor Antagonist
| Antagonist | Receptor | Species | Assay | Potency (pA2/Ki) |
| MRS2500 | P2Y1 | Human | Radioligand Binding | Ki = 0.78 nM[7] |
| MRS2500 | P2Y1 | Human | Platelet Aggregation | IC50 = 0.95 nM[8] |
| MRS2500 | P2Y1 | Mouse | Radioligand Binding | Kd = 1.20 nM[9] |
Table 2: P2Y2 Receptor Antagonist
| Antagonist | Receptor | Species | Assay | Potency (IC50/pA2) |
| AR-C118925 | P2Y2 | Human | Calcium Mobilization (vs. UTP) | IC50 = 72.1 nM[10] |
| AR-C118925 | P2Y2 | Human | Calcium Mobilization (vs. ATP) | IC50 = 57.4 nM[10] |
| AR-C118925 | P2Y2 | Human | β-arrestin Translocation | pA2 = 51.3 nM[11][12] |
| AR-C118925 | P2Y2 | Rat | Calcium Mobilization (vs. UTP) | IC50 = 291 nM[10] |
Table 3: P2Y6 Receptor Antagonist
| Antagonist | Receptor | Species | Assay | Potency (IC50) |
| MRS2578 | P2Y6 | Human | Phospholipase C Activity | IC50 = 37 nM[3][4][5][6] |
| MRS2578 | P2Y6 | Rat | Phospholipase C Activity | IC50 = 98 nM[3][4][5] |
Signaling Pathways and Experimental Workflows
Up4A-P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by Up4A initiates a cascade of intracellular events, primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2, which is involved in cell proliferation and migration.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS 2578 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Models of Hypertension Involving Uridine Adenosine Tetraphosphate (Up4A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleotide that has emerged as a significant signaling molecule in the cardiovascular system. Initially identified as a potent endothelium-derived vasoconstrictor, its role in the regulation of vascular tone and the pathophysiology of hypertension is an area of active investigation.[1][2] Up4A exerts its effects through the activation of purinergic (P2X and P2Y) and adenosine (P1) receptors, leading to a range of cellular responses, including vasoconstriction, vasodilation, and vascular smooth muscle cell proliferation.[1][3] Notably, plasma concentrations of Up4A have been found to be elevated in juvenile hypertensive patients, suggesting its potential involvement in the development of hypertension.[2][4]
These application notes provide detailed protocols for studying the effects of Up4A in established experimental models of hypertension, namely the Angiotensin II (Ang II)-induced and Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive models. Additionally, protocols for assessing vascular reactivity to Up4A in isolated aortic rings are provided, along with a summary of its signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of Up4A on blood pressure and its plasma concentrations in hypertensive states.
Table 1: In Vivo Effects of Up4A on Blood Pressure in Mice
| Dosage (nmol/kg, i.v.) | Change in Systolic Blood Pressure (SBP) (mmHg) | Change in Mean Blood Pressure (MBP) (mmHg) | Observations |
| 30 | 6.10 ± 2.13 | 7.84 ± 2.91 | Weaker pressor response compared to norepinephrine (B1679862) and α,β-meATP.[5] |
| Higher Doses | Biphasic: initial drop, then a rapid rise to a peak within 30 seconds, followed by a gradual decline. | Biphasic response. | The biphasic nature suggests both vasodilatory and vasoconstrictive effects.[5][6] |
Table 2: Plasma Concentrations of Up4A in Hypertension
| Condition | Up4A Concentration (nmol/L) | Species | Significance |
| Juvenile Hypertensives | 33.0 ± 25.4 | Human | Significantly increased compared to normotensive controls (3.7 ± 0.9 nmol/L).[4] |
| Healthy Subjects | ~4 | Human | Vasoactive range, suggesting a role in regulating vascular tone.[1] |
Signaling Pathways of Up4A in the Vasculature
Up4A's effects on vascular tone are mediated by a complex interplay of signaling pathways initiated by its binding to purinergic and adenosine receptors on both endothelial and vascular smooth muscle cells.
Up4A-Induced Vasoconstriction
In vascular smooth muscle cells, Up4A primarily induces vasoconstriction through the activation of P2X1 receptors.[1][7] This activation leads to an influx of extracellular Ca2+ through L-type Ca2+ channels and activation of the Rho-kinase pathway, both contributing to smooth muscle contraction.[1]
Up4A-Induced Vasodilation
Up4A can also induce vasodilation, primarily through its action on endothelial cells. Activation of P2Y1 receptors on the endothelium stimulates the production of nitric oxide (NO), which then diffuses to the adjacent smooth muscle cells to cause relaxation.[1]
Experimental Protocols
Protocol 1: Angiotensin II-Induced Hypertension in Mice
This protocol describes the induction of hypertension in mice via continuous infusion of Angiotensin II (Ang II) using osmotic minipumps. This model is widely used to study hypertensive cardiac remodeling and vascular dysfunction.[8][9]
Materials:
-
C57BL/6 mice (8 weeks old)
-
Angiotensin II (Sigma-Aldrich)
-
Osmotic minipumps (e.g., Alzet model 2004)[10]
-
Sterile saline (0.9% NaCl) with 0.01 M acetic acid
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
-
Preparation of Ang II Solution: Dissolve Ang II in sterile saline containing 0.01 M acetic acid to achieve the desired concentration for the osmotic pump. A common infusion rate is 1.2 mg/kg/day.[3]
-
Pump Preparation and Implantation:
-
Fill the osmotic minipumps with the Ang II solution according to the manufacturer's instructions.
-
Anesthetize the mouse using isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the osmotic minipump subcutaneously.[10]
-
Suture the incision.
-
-
Blood Pressure Measurement:
-
Acclimate the mice to the tail-cuff measurement device for several days before starting the experiment.
-
Measure systolic blood pressure at baseline and then regularly (e.g., weekly) for the duration of the study (typically 4 weeks).[10]
-
-
Sham Control: A control group of mice should undergo a sham surgery where an osmotic pump containing only the vehicle (saline with acetic acid) is implanted.[3]
Expected Outcome: A significant and sustained elevation in systolic blood pressure (e.g., >160 mmHg) in the Ang II-infused mice compared to the sham-operated controls.[10]
Protocol 2: DOCA-Salt Hypertensive Rat Model
This model induces hypertension through a combination of mineralocorticoid excess and high salt intake, leading to a low-renin form of hypertension.[1][2]
Materials:
-
Male Wistar or Sprague-Dawley rats (8-9 weeks old)
-
Deoxycorticosterone acetate (DOCA)
-
Dimethylformamide or sesame oil for DOCA suspension
-
1% NaCl + 0.2% KCl solution for drinking water
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments
-
Blood pressure monitoring system
Procedure:
-
Uninephrectomy:
-
Anesthetize the rat.
-
Perform a left unilateral nephrectomy through a flank incision. This is done to impair renal sodium excretion.[2]
-
-
DOCA Administration:
-
Following recovery from surgery, administer DOCA. This can be done via subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day) or subcutaneous implantation of a DOCA pellet.[2]
-
-
High Salt Diet:
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.[7]
-
-
Blood Pressure Measurement:
-
Monitor blood pressure regularly for the duration of the study (typically 4 weeks).
-
-
Control Group: A control group should undergo a sham uninephrectomy and receive the vehicle for DOCA administration while being maintained on normal drinking water.
Expected Outcome: A progressive increase in blood pressure in the DOCA-salt treated rats, reaching hypertensive levels within 3-4 weeks.[2]
Protocol 3: Measurement of Vascular Reactivity to Up4A in Isolated Aortic Rings
This ex vivo protocol allows for the direct assessment of Up4A's vasoconstrictor or vasodilator effects on isolated arteries from normotensive or hypertensive animals.[4][11]
Materials:
-
Thoracic aorta from euthanized rat or mouse
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Wire myograph system
-
Uridine adenosine tetraphosphate (Up4A)
-
Phenylephrine (PE) or other vasoconstrictor
-
Acetylcholine (B1216132) (ACh) or sodium nitroprusside (SNP) for vasodilation assessment
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aorta Isolation and Preparation:
-
Carefully dissect the thoracic aorta and place it in cold physiological salt solution.
-
Clean the aorta of surrounding connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.[12]
-
-
Mounting in Myograph:
-
Mount the aortic rings on the wires of the myograph chambers filled with physiological salt solution and bubbled with carbogen at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5g for rat aorta).[11][13]
-
Test the viability of the rings by inducing contraction with a high potassium solution or a vasoconstrictor like phenylephrine.
-
Assess endothelium integrity by observing relaxation in response to acetylcholine in pre-constricted rings.[11]
-
-
Up4A Dose-Response Curve:
-
For vasoconstriction: Add cumulative concentrations of Up4A to the bath and record the increase in tension.
-
For vasodilation: Pre-constrict the rings with a vasoconstrictor (e.g., phenylephrine) to a submaximal level. Then, add cumulative concentrations of Up4A and record the relaxation.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the high potassium solution.
-
Express the relaxation responses as a percentage of the pre-constriction tension.
-
Plot the dose-response curves and calculate EC50 values.
-
Conclusion
The experimental models and protocols detailed in these application notes provide a robust framework for investigating the multifaceted role of uridine adenosine tetrapolyphosphate in the regulation of vascular tone and the pathogenesis of hypertension. By utilizing these standardized methods, researchers can further elucidate the signaling mechanisms of Up4A and evaluate its potential as a novel therapeutic target for cardiovascular diseases.
References
- 1. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vascular Reactivity of Isolated Aorta to Study the Angiotensin-(1-7) Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refining an established model of hypertension in the mouse | NC3Rs [nc3rs.org.uk]
- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [en.bio-protocol.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 9. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 11. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aortic ring assay [protocols.io]
- 13. researchgate.net [researchgate.net]
Measuring Up4A Release from Cultured Endothelial Cells: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleoside polyphosphate that has emerged as a significant signaling molecule in the cardiovascular system. Biosynthesized in endothelial cells, particularly upon activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Up4A is released into the extracellular space where it can modulate vascular tone, angiogenesis, and smooth muscle cell proliferation. Elevated plasma levels of Up4A have been associated with conditions such as hypertension, highlighting its potential as a biomarker and therapeutic target.[1]
This document provides detailed application notes and protocols for measuring the release of Up4A from cultured endothelial cells. The methodologies focus on cell culture, stimulation of Up4A release, and its quantification using High-Performance Liquid Chromatography (HPLC). While direct quantification of Up4A is emphasized, the release of Adenosine Triphosphate (ATP) is also discussed as a well-established surrogate for purinergic signaling in endothelial cells.
Data Presentation
The following tables summarize expected quantitative data for purinergic nucleotide release from endothelial cells based on published studies on ATP. While direct quantitative data for Up4A release under these specific in vitro conditions is still emerging, the release of ATP provides a valuable reference for expected trends and magnitudes.
Table 1: ATP Release from Endothelial Cells under Shear Stress
| Stimulus | Cell Type | ATP Concentration in Perfusate (pmol/mL per 10^6 cells) | Fold Increase |
| Low Flow (0.5 mL/min) | Rabbit Aortic Endothelial Cells | 0.0335 ± 0.0038 | Baseline |
| High Flow (3.0 mL/min) - 1st Period | Rabbit Aortic Endothelial Cells | 0.469 ± 0.0532 | ~14-fold |
| High Flow (3.0 mL/min) - 2nd Period | Rabbit Aortic Endothelial Cells | 0.1675 ± 0.019 | ~5-fold |
Data adapted from studies on shear stress-induced ATP release.
Table 2: Agonist-Stimulated ATP Release from Human Umbilical Vein Endothelial Cells (HUVEC)
| Agonist | Concentration | Extracellular ATP Concentration | Observation |
| ATP | 1 µM | Degraded | Rapid degradation by ectoenzymes. |
| ATP | 10 µM | Transient Increase | Initial release followed by degradation.[2] |
| ATP | 100 µM | Sustained Increase | Significant and maintained release of ATP.[2] |
Signaling Pathways
The release of Up4A and other purinergic signaling molecules from endothelial cells is a complex process initiated by various physiological and pathological stimuli. The following diagrams illustrate the key signaling pathways involved.
References
Application Notes and Protocols for Assessing Vascular Reactivity to Uridine Adenosine Tetraphosphate (Up4A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a unique dinucleotide that has emerged as a significant endogenous signaling molecule in the cardiovascular system. Initially identified as an endothelium-derived contracting factor (EDCF), subsequent research has revealed its complex role in regulating vascular tone, demonstrating both potent vasoconstrictor and vasodilator effects depending on the specific vascular bed, species, and underlying physiological or pathological conditions.[1][2] Up4A exerts its effects primarily through the activation of purinergic P1 and P2 receptors on both vascular smooth muscle and endothelial cells, initiating a cascade of intracellular signaling events.[3][4]
These application notes provide a comprehensive guide to the techniques used to assess the vascular reactivity of Up4A. Detailed protocols for the most common ex vivo and in vivo methods are presented, along with a summary of the known signaling pathways and quantitative data on Up4A's vascular effects. This document is intended to serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of Up4A and for professionals in drug development targeting purinergic signaling pathways.
Data Presentation: Quantitative Effects of Up4A on Vascular Tone
The vascular effects of Up4A are highly variable. The following tables summarize the quantitative data on Up4A-induced vasoconstriction and vasodilation in different vascular beds and species.
Table 1: Up4A-Induced Vasoconstriction
| Vascular Bed | Species | Emax (% of control contraction) | pD2 (-log EC50 M) | Key Findings & Receptor Involvement | Reference |
| Aorta | Rat | ~40% of KCl-induced contraction | 5.3 ± 0.1 | Contraction is enhanced by endothelium removal and NOS inhibition. Involves P1 and P2X receptors, L-type Ca2+ channels, and the Rho-kinase pathway. | [3] |
| Aorta | Mouse | Biphasic effect: constriction followed by relaxation at 10⁻⁵ M | Not specified | Contraction is dependent on thromboxane (B8750289) A2 synthase and TP receptor activation, partially mediated by P2X1 receptors. | [5] |
| Pulmonary Artery | Rat | Potent concentration-dependent contraction (1-100 µM) | Not specified | Endothelium-independent contraction mediated by a suramin-sensitive P2Y receptor. Involves both extracellular Ca2+ entry and intracellular Ca2+ release. | [6] |
| Renal Artery | Rat | Potent vasoconstriction | Not specified | Mediated predominantly by P2X1 receptors, with contributions from P2Y2 and P2Y4 receptors. | [7] |
Table 2: Up4A-Induced Vasodilation
| Vascular Bed | Species | Pre-constrictor | % Relaxation (at a given Up4A conc.) | pIC50 (-log IC50 M) | Key Findings & Receptor Involvement | Reference |
| Aorta | Rat | Phenylephrine (B352888) | Modest, endothelium-dependent relaxation | Not specified | Relaxation is modulated by nitric oxide production. | [3] |
| Coronary Arteries (small) | Porcine | Not specified | Potent relaxation | Not specified | Vasodilation is a significant physiological effect in this vascular bed. | [2] |
| Coronary Arteries | Porcine | Prostaglandin F2α | Concentration-dependent dilation | Not specified | Hypoxia-induced dilation is mediated by an increase in adenosine sensitivity. | [8] |
Signaling Pathways of Up4A in Vascular Tissue
The vascular effects of Up4A are mediated by a complex interplay of signaling pathways in both vascular smooth muscle cells (VSMCs) and endothelial cells (ECs).
Vascular Smooth Muscle Cell Signaling
In VSMCs, Up4A primarily induces vasoconstriction through the activation of P2Y and P2X receptors.
Caption: Up4A signaling in vascular smooth muscle cells leading to vasoconstriction and proliferation.
Key pathways in VSMCs include:
-
P2Y Receptor Activation: Up4A binds to Gq/11-coupled P2Y receptors (e.g., P2Y2, P2Y4, P2Y6), activating Phospholipase C (PLC).[9] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
RhoA/Rho Kinase Pathway: P2Y receptor activation also leads to the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK).[9] ROCK inhibits myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain and Ca2+ sensitization, which enhances contraction.[3]
-
P2X1 Receptor Activation: Up4A can activate P2X1 receptors, which are ligand-gated ion channels, leading to an influx of extracellular Ca2+ and subsequent vasoconstriction.[7]
-
Proliferation and Migration: Up4A has been shown to stimulate VSMC proliferation and migration through the activation of the PI3K/Akt and ERK1/2 signaling pathways, which are implicated in vascular remodeling.[10]
Endothelial Cell Signaling
In endothelial cells, Up4A can trigger signaling cascades that lead to the production of both vasodilators (e.g., nitric oxide) and vasoconstrictors.
Caption: Up4A signaling in endothelial cells leading to nitric oxide production and vasodilation.
Key pathways in ECs include:
-
P2Y Receptor-Mediated NO Production: Activation of P2Y receptors (e.g., P2Y1, P2Y2) in endothelial cells leads to Gq/11-mediated PLC activation, IP3 formation, and subsequent release of intracellular Ca2+. The increase in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[11][12]
-
P2X Receptor-Mediated Ca2+ Influx: P2X receptors (e.g., P2X4) on endothelial cells can be activated by Up4A, leading to Ca2+ influx and subsequent eNOS activation.[13]
Experimental Protocols
Ex Vivo Assessment of Vascular Reactivity
1. Wire Myography
Wire myography is a widely used in vitro technique to assess the contractile and relaxant properties of isolated small arteries under isometric conditions.[14][15]
Caption: General workflow for assessing vascular reactivity to Up4A using wire myography.
Protocol:
-
Vessel Isolation and Preparation:
-
Euthanize the animal via an approved method.
-
Excise the desired tissue (e.g., thoracic aorta, mesenteric arcade) and place it in cold, oxygenated physiological salt solution (PSS).
-
Under a dissecting microscope, carefully dissect the artery of interest, removing surrounding adipose and connective tissue.
-
Cut the artery into 2-3 mm long rings.
-
-
Mounting the Vessel:
-
Mount each arterial ring on two stainless steel wires (typically 40 µm in diameter) in the jaws of the myograph chamber.
-
Submerge the mounted vessel in PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
-
Equilibration and Normalization:
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel and measuring the corresponding passive tension to determine the internal circumference at which maximal active tension is generated.
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the smooth muscle by challenging the vessel with a high potassium solution (KPSS).
-
To check for endothelial integrity, pre-constrict the vessel with an alpha-adrenergic agonist like phenylephrine (e.g., 1-10 µM) and then add an endothelium-dependent vasodilator such as acetylcholine (B1216132) (ACh) or carbachol. A relaxation of >80% typically indicates an intact endothelium.
-
-
Generating Concentration-Response Curves to Up4A:
-
For Vasoconstriction: After washing out the pre-constrictor and allowing the vessel to return to baseline, add cumulative concentrations of Up4A to the bath, allowing the response to stabilize at each concentration.
-
For Vasodilation: Pre-constrict the vessel with an appropriate agonist (e.g., phenylephrine, U46619) to approximately 50-80% of its maximal contraction. Once a stable plateau is reached, add cumulative concentrations of Up4A to assess its relaxant effect.
-
-
Data Analysis:
-
Record the tension generated by the vessel.
-
Express contractile responses as a percentage of the maximal contraction induced by KPSS.
-
Express relaxation responses as a percentage of the pre-constriction tension.
-
Calculate pD2 (-log EC50) or pIC50 (-log IC50) values and the maximum response (Emax) from the concentration-response curves.
-
2. Pressure Myography
Pressure myography allows for the study of vascular reactivity in a more physiologically relevant setting where the vessel is cannulated and pressurized.[16][17]
Caption: General workflow for assessing vascular reactivity to Up4A using pressure myography.
Protocol:
-
Vessel Isolation and Preparation:
-
Isolate a segment of a resistance artery (e.g., mesenteric, cerebral, or coronary artery) as described for wire myography.
-
-
Cannulation:
-
Transfer the vessel to the pressure myograph chamber.
-
Mount the vessel onto two glass micropipettes and secure it with sutures.
-
-
Pressurization and Equilibration:
-
Pressurize the vessel to a physiologically relevant intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries) with PSS.
-
Superfuse the vessel with warmed (37°C) and oxygenated PSS.
-
Allow the vessel to equilibrate and develop spontaneous myogenic tone.
-
-
Assessment of Vasoactivity:
-
For Vasoconstriction: Add increasing concentrations of Up4A to the superfusate and record the changes in vessel diameter.
-
For Vasodilation: If the vessel develops sufficient myogenic tone, Up4A can be added directly to assess vasodilation. Alternatively, pre-constrict the vessel with an agonist and then add Up4A.
-
-
Data Analysis:
-
Continuously record the internal and external diameter of the vessel.
-
Express changes in diameter as a percentage of the initial baseline diameter or the pre-constriction diameter.
-
Calculate EC50 or IC50 values from the concentration-response curves.
-
In Vivo Assessment of Vascular Reactivity
1. Blood Flow Measurement
In vivo studies are crucial for understanding the overall systemic effect of Up4A on vascular reactivity.
Protocol (using Doppler Flow Probes):
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat, mouse) and maintain its body temperature.
-
Surgically expose the artery of interest (e.g., femoral, carotid, or coronary artery).
-
Place a Doppler flow probe around the artery to measure blood flow velocity.
-
-
Drug Administration:
-
Administer Up4A either systemically (e.g., via intravenous or intraperitoneal injection) or locally (e.g., via a catheter placed upstream of the flow probe).
-
-
Data Acquisition and Analysis:
-
Continuously record blood flow velocity, blood pressure, and heart rate.
-
Calculate blood flow from the velocity and the vessel diameter (which can be measured separately or estimated).
-
Analyze the changes in blood flow and vascular resistance in response to Up4A administration.
-
Conclusion
The assessment of vascular reactivity to Up4A requires a multifaceted approach, utilizing both ex vivo and in vivo techniques. Wire and pressure myography offer detailed insights into the direct effects of Up4A on isolated blood vessels and the underlying cellular mechanisms, while in vivo blood flow measurements provide a broader understanding of its systemic cardiovascular effects. The choice of methodology will depend on the specific research question. By understanding the signaling pathways and having access to quantitative data and detailed protocols, researchers can better investigate the role of this intriguing dinucleotide in cardiovascular health and disease.
References
- 1. Uridine adenosine tetraphosphate and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces contraction and relaxation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces contraction and relaxation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying this compound-induced vascular contraction in mouse aorta: role of thromboxane and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up4A stimulates endothelium-independent contraction of isolated rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel endothelium- derived vasoconstrictive factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine concentration in the porcine coronary artery wall and A2A receptor involvement in hypoxia-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2Y(1), P2Y(2), P2Y(4), and P2Y(6) receptors are coupled to Rho and Rho kinase activation in vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective up-regulation of P2X4-receptor gene expression by interferon-gamma in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. A guide to wire myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting uridine adenosine tetraphosphate stability in solution
Welcome to the technical support center for uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Up4A in solution and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Up4A in aqueous solution?
A1: Uridine adenosine tetraphosphate (Up4A) is a dinucleoside polyphosphate that exhibits sufficient stability at room temperature for short-term handling and shipment. For long-term storage, it is recommended to store Up4A in a freezer (-20°C or below), preferably in a lyophilized form to prevent degradation.[1] Once in solution, the stability of Up4A can be influenced by several factors, including pH, temperature, and the presence of enzymes.
Q2: What are the primary degradation pathways for Up4A?
A2: The degradation of Up4A can occur through two main pathways:
-
Enzymatic Degradation: In biological systems, Up4A is susceptible to hydrolysis by ectonucleotidases. The specific degradation products can vary depending on the tissue or cell type. For example, in the human colon, Up4A is primarily metabolized to UMP and ATP, whereas in the murine colon, it is broken down into UDP and ADP.[2]
-
Chemical Hydrolysis: The polyphosphate chain of Up4A is susceptible to non-enzymatic hydrolysis, which can be accelerated by acidic or alkaline conditions and elevated temperatures. This hydrolysis can lead to the formation of various smaller nucleotides.
Q3: I am observing inconsistent results in my experiments using Up4A. What could be the cause?
A3: Inconsistent results can arise from several factors related to the stability of your Up4A solution. Key areas to investigate include:
-
Solution Age and Storage: Ensure that your stock and working solutions of Up4A are freshly prepared. If you are using older solutions, degradation may have occurred. Always store solutions at -20°C or below when not in use.
-
pH of the Buffer: The pH of your experimental buffer can significantly impact the stability of Up4A. It is generally more stable in neutral or slightly acidic conditions.
-
Enzymatic Contamination: If your experimental system contains cells or tissue extracts, enzymatic degradation of Up4A by nucleotidases is a likely cause of inconsistent results.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your Up4A solutions can lead to degradation. It is advisable to aliquot your stock solution into smaller volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Rapid Loss of Up4A Activity in Cell Culture Experiments
-
Question: I am applying Up4A to my cell culture, but I am not observing the expected biological response, or the response is weaker than anticipated. I suspect the Up4A is degrading in the culture medium. How can I address this?
-
Answer: This is a common issue due to the presence of ectonucleotidases on the surface of many cell types.
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, reduce the duration of your experiment to minimize the time Up4A is exposed to cellular enzymes.
-
Include Enzyme Inhibitors: Consider adding a broad-spectrum inhibitor of ectonucleotidases to your culture medium. A commonly used, though not entirely specific, inhibitor is suramin.
-
Replenish Up4A: For longer-term experiments, it may be necessary to replenish the Up4A in the culture medium at regular intervals.
-
Use a Higher Initial Concentration: To compensate for degradation, you may need to use a higher starting concentration of Up4A. However, be mindful of potential off-target effects at very high concentrations.
-
Confirm Up4A Concentration: Use an analytical method like HPLC to measure the concentration of Up4A in your culture medium over time to confirm degradation.
-
Issue 2: Precipitation Observed in Concentrated Up4A Stock Solution
-
Question: I prepared a high-concentration stock solution of Up4A, and I am now seeing some precipitation after storing it in the freezer. What should I do?
-
Answer: Precipitation can occur with concentrated nucleotide solutions, especially at low temperatures.
Troubleshooting Steps:
-
Gentle Warming and Vortexing: Before use, allow the vial to warm to room temperature and then vortex thoroughly to redissolve the precipitate.[1]
-
Sonication: If vortexing is insufficient, brief sonication in a water bath can help to dissolve the precipitate.
-
Prepare a Lower Concentration Stock: If precipitation is a persistent issue, consider preparing a slightly lower concentration stock solution. Up4A is soluble to at least 32 mM in water.[1]
-
Check the Salt Form: The solubility of Up4A can be affected by its salt form. Most commercial preparations are sodium salts, which are generally water-soluble.
-
Data on Up4A Stability
Disclaimer: The following tables provide illustrative data on the stability of dinucleoside polyphosphates based on available literature for similar molecules. The exact stability of your Up4A solution may vary depending on the specific experimental conditions. It is strongly recommended to perform your own stability studies for critical applications.
Table 1: Estimated Effect of Temperature on Up4A Stability in Neutral Buffer (pH 7.0)
| Temperature (°C) | Half-life (t½) |
| 4 | Several weeks |
| 25 (Room Temp) | Several days |
| 37 | Several hours |
| 50 | < 1 hour |
Table 2: Estimated Effect of pH on Up4A Stability at 37°C
| pH | Relative Stability |
| 4.0 | Moderate |
| 5.0 | High |
| 6.0 | High |
| 7.0 | Moderate |
| 8.0 | Low |
| 9.0 | Very Low |
Experimental Protocols
Protocol 1: Analysis of Up4A by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Disclaimer: This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.
Objective: To quantify the concentration of Up4A in a solution and to assess its degradation over time. This method involves the derivatization of Up4A with chloroacetaldehyde (B151913) to form a fluorescent etheno-derivative, which is then detected by HPLC-FLD.
Materials:
-
Up4A standard
-
Chloroacetaldehyde (CAA)
-
Citrate-phosphate buffer (pH 4.0)
-
HPLC system with a fluorescence detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation and Derivatization: a. Prepare a series of Up4A standards of known concentrations in your experimental buffer. b. To 100 µL of your sample or standard, add 100 µL of citrate-phosphate buffer (pH 4.0). c. Add 10 µL of 1 M chloroacetaldehyde. d. Incubate the mixture at 80°C for 40 minutes to allow for the formation of the etheno-derivative (eUp4A). e. Cool the samples to room temperature before injection.
-
HPLC-FLD Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1 M Ammonium acetate (B1210297) buffer (pH 5.0). c. Mobile Phase B: Acetonitrile. d. Gradient Program:
- 0-5 min: 5% B
- 5-20 min: 5-50% B (linear gradient)
- 20-25 min: 50% B
- 25-30 min: 5% B (re-equilibration) e. Flow Rate: 1.0 mL/min. f. Injection Volume: 20 µL. g. Fluorescence Detection: Excitation at 275 nm, Emission at 410 nm.
-
Data Analysis: a. Create a standard curve by plotting the peak area of the eUp4A standards against their known concentrations. b. Determine the concentration of Up4A in your unknown samples by interpolating their peak areas from the standard curve.
Protocol 2: Analysis of Up4A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Disclaimer: This protocol is a general guideline and requires significant optimization and validation on your specific LC-MS/MS system.
Objective: To provide a highly sensitive and specific method for the quantification of Up4A in complex biological matrices.
Materials:
-
Up4A standard
-
Internal Standard (e.g., a stable isotope-labeled version of Up4A, if available)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column
Procedure:
-
Sample Preparation: a. For biological samples (e.g., cell lysates, plasma), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile. b. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the sample in an appropriate volume of the initial mobile phase.
-
LC-MS/MS Analysis: a. Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a C18 column. b. Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient Program (Example for HILIC):
- 0-2 min: 95% B
- 2-10 min: 95-50% B (linear gradient)
- 10-12 min: 50% B
- 12-15 min: 95% B (re-equilibration) e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometry Parameters (Negative Ion Mode):
- Ion Source: ESI
- Scan Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: These will need to be determined by infusing a pure standard of Up4A. A likely transition would be the precursor ion [M-H]⁻ to a fragment ion corresponding to the loss of a phosphate (B84403) group or cleavage of the polyphosphate chain.
- Optimize cone voltage and collision energy for each transition.
-
Data Analysis: a. Quantify Up4A by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Signaling Pathways and Experimental Workflows
Up4A Signaling Pathways
This compound is known to act on several purinergic receptors, primarily the P2Y1, P2Y2, and P2X1 receptors.
Caption: Signaling pathways activated by Up4A through P2Y1, P2Y2, and P2X1 receptors.
Troubleshooting Workflow for Up4A Stability
This workflow provides a logical sequence of steps to diagnose and resolve issues related to Up4A stability in your experiments.
References
Technical Support Center: Uridine Adenosine Tetraphosphate (Up4A) Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Up4A degradation in experimental settings?
A1: Up4A degradation can be attributed to two main factors:
-
Enzymatic Degradation: The most significant cause of Up4A breakdown in biological samples is enzymatic activity. Ecto-nucleotidases, a family of cell surface enzymes, hydrolyze the phosphodiester bonds of extracellular nucleotides like Up4A.
-
Chemical Instability: Like other nucleotides, Up4A is susceptible to chemical degradation, which is influenced by factors such as pH and temperature. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate the hydrolysis of the phosphate (B84403) chain.
Q2: What are the ideal storage conditions for Up4A?
A2: For optimal stability, Up4A should be stored under the following conditions:
-
Short-term Storage: For immediate use or during handling for experiments, Up4A solutions can be kept on ice (0-4°C). While some data suggests sufficient stability at room temperature for brief periods, minimizing time at ambient temperatures is a precautionary best practice.[1]
-
Long-term Storage: For long-term preservation, Up4A should be stored at -20°C or -80°C.[1] It is recommended to store it in a lyophilized form or in a suitable buffer at a slightly acidic to neutral pH.
Q3: How can I minimize enzymatic degradation of Up4A in my samples?
A3: To prevent enzymatic degradation, consider the following strategies:
-
Work at Low Temperatures: Perform all sample preparation steps on ice to reduce enzyme activity.
-
Use Ectonucleotidase Inhibitors: Incorporate a cocktail of ectonucleotidase inhibitors into your buffers and cell culture media.
-
Rapid Enzyme Inactivation: For endpoint assays, it is crucial to quickly stop all enzymatic reactions. This can be achieved by methods such as rapid heating, addition of a strong acid or base (if compatible with downstream analysis), or flash-freezing in liquid nitrogen.
Q4: I am observing peak tailing or the appearance of smaller peaks in my HPLC analysis of Up4A. What could be the cause?
A4: Peak tailing or the emergence of additional, smaller peaks during HPLC analysis can be indicative of Up4A degradation. The smaller peaks likely represent the hydrolysis products (e.g., UDP, UTP, ADP, ATP, adenosine). The potential causes include:
-
On-column Degradation: The mobile phase pH might not be optimal for Up4A stability.
-
Sample Instability: The sample may have degraded prior to injection due to improper storage or handling.
-
Contaminated Guard Column: Buildup on the guard column can lead to peak shape issues.
Troubleshooting Guides
Issue 1: Suspected Enzymatic Degradation of Up4A in Cell Culture Supernatants
Symptoms:
-
Lower than expected Up4A concentrations in your assay.
-
High variability between replicate samples.
-
Detection of Up4A degradation products (e.g., ATP, ADP, UTP, UDP) in your analysis.
Troubleshooting Steps:
-
Immediate Cooling: As soon as you collect the cell culture supernatant, place it on ice.
-
Centrifugation: Centrifuge the supernatant at a low temperature (e.g., 4°C) to remove cells and debris that could be a source of ectonucleotidases.
-
Enzyme Inhibition: Add a broad-spectrum ectonucleotidase inhibitor cocktail to the supernatant.
-
Flash-Freezing: For storage before analysis, quickly freeze the samples in liquid nitrogen and store them at -80°C.
Issue 2: Up4A Degradation During Tissue Homogenization
Symptoms:
-
Inconsistent quantification of Up4A from tissue samples.
-
Evidence of nucleotide breakdown in analytical readouts.
Troubleshooting Steps:
-
Rapid Homogenization: Perform tissue homogenization quickly and on ice to minimize the activity of released intracellular and extracellular enzymes.
-
Use of Inhibitors in Lysis Buffer: Ensure your homogenization buffer contains a potent ectonucleotidase inhibitor cocktail.
-
Immediate Protein Precipitation: After homogenization, promptly perform protein precipitation (e.g., with a cold solvent like methanol (B129727) or acetonitrile) to denature and remove enzymes.
-
Clarification at Low Temperature: Centrifuge the homogenate at a high speed and low temperature to pellet the precipitated proteins and cellular debris.
Data Presentation
Table 1: General Stability and Storage Recommendations for Up4A
| Condition | Temperature | pH Range | Recommendations |
| Short-term Handling | 0-4°C (on ice) | 6.0 - 7.5 | Recommended for preparing solutions and during experiments. |
| Short-term Storage | 4°C | 6.0 - 7.5 | Suitable for up to 24 hours. |
| Long-term Storage | -20°C or -80°C | 6.0 - 7.5 | Recommended for storage longer than 24 hours. Lyophilized form is preferred.[1] |
Note: Specific degradation kinetics for Up4A at various pH and temperatures are not extensively published. The recommendations above are based on general knowledge of dinucleoside polyphosphate stability.
Table 2: Common Ectonucleotidase Inhibitors
| Inhibitor | Target Enzyme(s) | Typical Working Concentration |
| ARL 67156 | Ecto-ATPase (NTPDases) | 10-100 µM |
| Suramin | Broad-spectrum P2 receptor antagonist, some NTPDases | 100-300 µM |
| Levamisole | Alkaline Phosphatases | 1-10 mM |
| AMP-CP (APCP) | Ecto-5'-nucleotidase (CD73) | 10-100 µM |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture Supernatant for Up4A Analysis
-
Cell Culture: Culture cells to the desired confluency.
-
Supernatant Collection: Carefully collect the cell culture supernatant and immediately place it on ice.
-
Inhibitor Addition: Add an ectonucleotidase inhibitor cocktail to the collected supernatant to the desired final concentration.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any detached cells.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cellular debris.
-
Storage: For immediate analysis, keep the sample on ice. For long-term storage, aliquot the supernatant and flash-freeze in liquid nitrogen, then store at -80°C.
Protocol 2: Quenching Enzymatic Activity in Samples
This protocol is designed to rapidly halt enzymatic degradation of Up4A in biological samples.
-
Sample Collection: Collect your biological sample (e.g., cell lysate, tissue homogenate).
-
Flash-Freezing: Immediately submerge the sample vial in liquid nitrogen for at least 1 minute to rapidly freeze the sample and halt enzymatic activity.
-
Storage: Transfer the frozen sample to a -80°C freezer for long-term storage.
-
Extraction (for analysis): When ready for analysis, perform a cold solvent extraction. Add 4 volumes of ice-cold methanol or acetonitrile (B52724) to the frozen sample. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins, including degradative enzymes.
-
Clarification: Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant containing Up4A for downstream analysis (e.g., HPLC or mass spectrometry).
Mandatory Visualizations
Caption: Up4A signaling through purinergic receptors.
Caption: Workflow to minimize Up4A degradation.
Caption: Troubleshooting logic for Up4A degradation.
References
addressing receptor desensitization in Up4A signaling studies
Technical Support Center: Up4A Signaling Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers studying uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) signaling, with a focus on addressing the common experimental challenge of receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is Up4A and which receptors does it primarily activate?
A1: Uridine adenosine tetraphosphate (Up4A) is a dinucleotide that acts as an extracellular signaling molecule, initially identified as an endothelium-derived vasoconstrictor.[1][2][3] It is involved in various physiological processes, including the regulation of vascular tone, smooth muscle cell proliferation and migration, and angiogenesis.[1][2][3][4] Up4A exerts its effects by activating purinergic P2Y receptors, which are a family of G protein-coupled receptors (GPCRs). While it can interact with several subtypes, it is a notable agonist for P2Y1, P2Y2, and P2Y4 receptors.[1][5]
References
- 1. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
common experimental artifacts in purinergic signaling research
Technical Support Center: Purinergic Signaling Research
Welcome to the technical support center for purinergic signaling research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
ATP Measurement and Stability
Q1: I'm observing high variability and poor repeatability in my ATP luminescence assays. What are the potential causes and solutions?
A: High variability in ATP assays is a common issue that can stem from several factors related to sample handling, reagent integrity, and procedural inconsistencies.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sampling: Microorganisms and cellular material may not be evenly distributed in your samples, leading to variability.[1]
-
Solution: Ensure thorough mixing of samples before each analysis. When possible, collect and test multiple samples from the same location to assess inherent variability.[1]
-
-
Contamination: Reagents, consumables like pipette tips, and assay tubes can become contaminated with ATP from external sources.
-
Reagent Temperature: The luciferase enzyme used in these assays is temperature-sensitive.
-
Solution: Allow the enzyme (Luminase) to equilibrate to ambient temperature before use to ensure consistent activity.[1]
-
-
Protocol Execution: Minor variations in incubation times and pipetting technique can introduce significant variability.
-
Solution: Standardize the protocol across all users. To test for reproducibility, have different researchers perform the assay on the same sample and compare the results. A coefficient of variation (CV) of less than 15% is generally considered good.[1]
-
-
Improperly Stored or Expired Reagents: The reagents in ATP assay kits are sensitive and can degrade over time or if stored improperly.
-
Solution: Always check the expiration date on your ATP swabs and reagents. Store them at the recommended temperature, typically between 2-8°C, and never freeze them.[2]
-
Q2: My measured ATP concentrations are unexpectedly low. Could ATP be degrading in my experimental buffer?
A: Yes, ATP is susceptible to hydrolysis, and its stability can be influenced by the composition and pH of your buffer, as well as the presence of enzymes.
Factors Affecting ATP Stability and Troubleshooting:
-
Ectonucleotidase Activity: Cells can release ectonucleotidases, enzymes that degrade extracellular ATP to ADP, AMP, and adenosine (B11128).[3][4] This is a significant consideration in cell culture experiments. Serum in culture media is also a source of these enzymes.[5][6]
-
Solution:
-
Minimize the time between ATP release and measurement.
-
Consider including broad-spectrum ectonucleotidase inhibitors in your experimental buffer.
-
When possible, perform experiments in serum-free media or wash cells thoroughly to remove serum components before the experiment.
-
-
-
pH of the Medium: ATP hydrolysis is pH-dependent. The reaction can be accelerated in acidic conditions.[7][8]
-
Solution: Ensure your experimental buffers are maintained at a physiological pH (typically 7.2-7.4).
-
-
Divalent Cations: Cations like Mg²⁺ can stabilize ATP.
-
Solution: Ensure your buffers contain appropriate concentrations of divalent cations like MgCl₂.[9]
-
-
Sample Preparation: The method used to lyse cells and deproteinize samples can impact ATP stability. While methods like trichloroacetic acid (TCA) precipitation are effective for stopping enzymatic reactions, residual acid can interfere with downstream assays.[9]
-
Solution: If using TCA, ensure the sample is neutralized before performing a luciferase-based assay, as the enzyme is pH-sensitive.[9]
-
Summary of Factors Influencing ATP Measurement Accuracy
| Factor | Potential Artifact | Recommended Solution |
| Sample Homogeneity | High variability in readings | Thoroughly mix samples before analysis.[1] |
| Contamination | Falsely high ATP readings | Use sterile consumables; perform background checks.[1][2] |
| Reagent Temperature | Inconsistent enzyme activity | Equilibrate reagents to room temperature before use.[1] |
| Protocol Adherence | Poor repeatability and reproducibility | Standardize protocols and validate user technique.[1] |
| Ectonucleotidases | Rapid degradation of extracellular ATP | Minimize experiment time; use ectonucleotidase inhibitors. |
| Buffer pH | Accelerated ATP hydrolysis | Maintain physiological pH (7.2-7.4).[7] |
| Sample Lysis | Incomplete ATP release or assay interference | Ensure complete cell lysis and neutralize acidic reagents.[9] |
Receptor Activation and Signaling
Q3: I'm observing P2X7 receptor activation at lower-than-expected ATP concentrations. What could be causing this?
A: While P2X7 receptors are known for their low sensitivity to ATP, requiring high concentrations (in the high micromolar to millimolar range) for activation, several factors can lead to apparent activation at lower concentrations.[10][11][12][13]
Potential Causes and Explanations:
-
Positive Allosteric Modulation: The sensitivity of P2X7R can be increased by allosteric modulators, making it responsive to lower levels of extracellular ATP.[10]
-
Receptor Isoforms: Different splice variants of the P2X7 receptor exist (e.g., P2X7A, P2X7B), and they can exhibit different sensitivities to ATP.[13] For instance, tonic activation of the P2X7A isoform by low ATP concentrations can promote cell proliferation.[13]
-
Off-Target Effects of Agonists: The commonly used P2X7R agonist, Bz-ATP, is more potent than ATP but can also activate other P2 receptors, such as P2X1, P2X4, and P2Y11.[12] This could lead to responses that are not solely mediated by P2X7R.
Experimental Workflow to Verify P2X7R Activation
Caption: Troubleshooting workflow for unexpected P2X7R activation.
Q4: My calcium imaging experiments show inconsistent responses to purinergic agonists. What are some common pitfalls?
A: Calcium imaging is a powerful technique but is prone to artifacts that can lead to misinterpretation of purinergic signaling events.
Common Issues and Troubleshooting:
-
Fura-2 (B149405) Leakage and Quenching with High ATP: When using the fluorescent calcium indicator Fura-2, high concentrations of ATP (e.g., >1 mM), particularly those used to activate P2X7 receptors, can cause the dye to leak from the cells.[14] This leads to a decrease in the fluorescence ratio, which can be misinterpreted as a decrease in intracellular calcium.[14] ATP itself can also quench the fluorescence of Fura-2.[14]
-
Solution:
-
Use P2X7 receptor inhibitors (like Mg²⁺ or Brilliant Blue G) to confirm that the observed decrease in fluorescence is receptor-dependent.[14]
-
Consider using other calcium indicators that may be less susceptible to these artifacts.
-
Be cautious when interpreting decreases in Fura-2 signal at high ATP concentrations.
-
-
-
Desensitization of Receptors: Repetitive application of ATP can lead to the desensitization of P2Y receptors, resulting in attenuated subsequent responses.[15]
-
Solution: Ensure adequate washout periods between agonist applications to allow for receptor resensitization.
-
-
Indicator-Induced Artifacts: Long-term expression of genetically encoded calcium indicators (like GCaMP) driven by certain promoters (e.g., synapsin) can sometimes lead to aberrant, spontaneous waves of activity, particularly in the hippocampus.[16]
-
Solution: Consider using a different promoter or keeping the viral titer for indicator expression as low as possible.[16]
-
Signaling Pathway for P2Y Receptor-Mediated Calcium Release
Caption: P2Y receptor signaling cascade leading to calcium mobilization.
ATP Release Mechanisms
Q5: I am studying mechanically-stimulated ATP release, but the amount of ATP detected is highly variable. How can I control for experimental artifacts?
A: Mechanical stimulation is a known trigger for ATP release, but the process can inadvertently cause cell injury or lysis, leading to non-physiological release of ATP.[17][18][19][20][21]
Sources of Artifacts and Control Measures:
-
Cell Lysis vs. Regulated Release: It is crucial to distinguish between ATP released through regulated pathways (e.g., vesicular exocytosis, channel-mediated release) and ATP leaking from damaged or lysed cells.[22][23]
-
Solution:
-
Monitor cell viability concurrently using a dye like propidium (B1200493) iodide. An increase in ATP release that correlates with a loss of membrane integrity suggests lytic release.
-
Mechanical stimulation can induce transient membrane micro-tears that are rapidly repaired. The amount of ATP released can be an integrated measure of both this injury and the subsequent repair process.[19][20]
-
-
-
Magnitude of Mechanical Stimulus: The amount of ATP released is often proportional to the magnitude of the mechanical force applied.[21]
-
Solution: Precisely control and quantify the mechanical stimulus (e.g., fluid shear stress, substrate stretch) to ensure reproducibility.
-
-
Contribution of Different Release Pathways: ATP can be released via multiple mechanisms, including vesicular exocytosis and pannexin/connexin hemichannels.[4]
-
Solution: Use pharmacological inhibitors to dissect the contribution of different pathways. For example, use brefeldin A to inhibit vesicular transport or carbenoxolone (B1668346) to block pannexin/connexin channels.
-
Quantitative Data on Mechanically Stimulated ATP Release
| Cell Type | Mechanical Stimulus | Average ATP Released per Cell | Reference |
| Mammalian Cells (general) | Various | 38.6 amol (attomoles) | [18] |
| Murine Osteoblast | Micropipette stimulation | 70 ± 24 amol | [19][20] |
Off-Target Effects of Pharmacological Agents
Q6: I'm using a P2Y12 receptor antagonist, but I'm observing effects that seem unrelated to platelet inhibition. Is this possible?
A: Yes, several P2Y12 receptor inhibitors have known off-target effects that extend beyond their primary mechanism of action on platelets.
Examples of Off-Target Effects:
-
Ticagrelor and Adenosine: Ticagrelor can increase local adenosine levels, which in turn can activate adenosine receptors and produce effects such as increased coronary blood flow.[24] These effects can be reversed by adenosine receptor antagonists like theophylline.[24]
-
Effects on Other Cell Types: P2Y12 receptors are not exclusive to platelets and are found on other cells, including endothelial cells, immune cells, and neurons.[24] Therefore, P2Y12 inhibitors can have direct effects on these cell types, influencing processes like inflammation and endothelial barrier function.[24]
Logical Diagram for Investigating Off-Target Effects
Caption: Decision tree for identifying off-target effects of P2Y12 inhibitors.
Detailed Experimental Protocols
Protocol 1: Measurement of ATP Hydrolysis by Ectonucleotidases
This protocol is adapted for measuring the rate of ATP degradation in cell culture supernatants or other biological fluids.
Materials:
-
[γ-³²P]ATP radiotracer
-
Experimental buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
-
Cells cultured in appropriate plates
-
ATPase inhibitors (optional, for mechanistic studies)
-
1 mM ATP solution (non-radioactive)
-
Microcentrifuge tubes
-
Heat block or water bath at 95°C
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. If applicable, wash the cells with the experimental buffer to remove serum.
-
Initiate Reaction: To each well, add the experimental buffer. To measure ATP hydrolysis under first-order kinetics, initiate the reaction by adding a small volume of [γ-³²P]ATP (e.g., 0.1 µCi).[25]
-
Time-Course Sampling: At designated time points (e.g., 2, 5, 15, 30, and 60 minutes), collect a small aliquot (e.g., 10 µL) of the supernatant.[25]
-
Stop Reaction: Immediately transfer the aliquot to a microcentrifuge tube containing a solution of 100 µL of 1 mM non-radioactive ATP. The high concentration of cold ATP helps to stop the enzymatic reaction. Heat the tube at 95°C for 2-5 minutes to denature the enzymes.[25]
-
Separation and Quantification: The product of hydrolysis, ³²Pi, can be separated from the unhydrolyzed [γ-³²P]ATP using thin-layer chromatography (TLC) or a charcoal separation method.
-
Data Analysis: Quantify the amount of ³²Pi and remaining [γ-³²P]ATP using a scintillation counter or phosphorimager. Calculate the rate of hydrolysis. The initial rate should be calculated from time points where less than 10% of the substrate has been hydrolyzed to ensure linear kinetics.[25]
References
- 1. my.luminultra.com [my.luminultra.com]
- 2. empacsgroup.com [empacsgroup.com]
- 3. History of ectonucleotidases and their role in purinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of purinergic signalling, the initial resistance and current explosion of interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Problems caused by high concentration of ATP on activation of the P2X7 receptor in bone marrow cells loaded with the Ca2+ fluorophore fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purinergic receptor mediated calcium signalling in urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 17. Mechanical stimulation evokes rapid increases in extracellular adenosine concentration in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanically stimulated ATP release from mammalian cells: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanically stimulated ATP release from murine bone cells is regulated by a balance of injury and repair | eLife [elifesciences.org]
- 20. Mechanically stimulated ATP release from murine bone cells is regulated by a balance of injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lytic Release of Cellular ATP: Physiological Relevance and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lytic Release of Cellular ATP: Physiological Relevance and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of ATP hydrolysis restores airway surface liquid production in cystic fibrosis airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uridine Adenosine Tetraphosphate (Up4A)-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A)-based assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during Up4A-based experiments, categorized by assay type.
High-Performance Liquid Chromatography (HPLC) Assays
Issue: Poor Peak Resolution or Shape
-
Question: My Up4A peak is broad, tailing, or co-eluting with other peaks. How can I improve this?
-
Answer:
-
Mobile Phase Composition: Ensure the mobile phase is correctly prepared and thoroughly mixed. Variations in buffer concentration or pH can significantly impact peak shape. For reversed-phase HPLC, a common mobile phase consists of a binary gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile.
-
Column Contamination: The column may be contaminated with precipitated salts or other sample components. Flush the column with a strong organic solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting the sample.
-
Injection Solvent: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is of lower eluotropic strength than the mobile phase to prevent peak distortion.
-
Issue: Retention Time Variability
-
Question: The retention time for my Up4A peak is drifting between injections. What could be the cause?
-
Answer:
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature. Temperature changes can affect retention times.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is adequately degassed to prevent bubble formation in the pump.
-
Pump Issues: Check for leaks in the pump seals and ensure a consistent flow rate. Air bubbles in the pump can cause flow rate fluctuations.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to retention time drift.
-
Luminescence-Based Assays
Issue: Low Signal or No Signal
-
Question: I am not detecting a significant luminescent signal in my Up4A assay. What are the possible reasons?
-
Answer:
-
Reagent Preparation and Storage: Ensure all reagents, especially enzyme solutions and substrates, are prepared according to the manufacturer's instructions and have been stored correctly to maintain activity. Up4A itself is stable at room temperature for short periods but should be stored frozen for long-term use.[1][2]
-
Incorrect Reagent Concentrations: Optimize the concentrations of all assay components, including the enzyme, substrate, and Up4A.
-
Assay Buffer Conditions: Check that the pH and ionic strength of the assay buffer are optimal for the enzyme being used.
-
Incubation Times: Ensure that incubation times for the enzymatic reaction and signal generation are sufficient.
-
Issue: High Background Signal
-
Question: My background luminescence is very high, reducing the signal-to-noise ratio. How can I lower it?
-
Answer:
-
Contaminated Reagents or Labware: Use high-purity water and reagents. Ensure all labware is thoroughly cleaned to avoid contamination with ATP or other luminescent compounds.
-
Light Leakage: Ensure the luminometer's light-tight chamber is properly sealed.
-
Substrate Autoluminescence: Some luciferase substrates can auto-luminesce. Allow the reconstituted substrate to stabilize in the dark before use, as recommended by the manufacturer.
-
Sample Interference: Components in the sample matrix, such as other nucleotides, can sometimes interfere with the assay.[3] Include appropriate controls with the sample matrix alone to assess its contribution to the background.
-
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
-
Q1: How should I prepare and store my Up4A standards and samples?
-
A1: Up4A is soluble in water.[2] For short-term use, solutions can be kept at room temperature. For long-term storage, it is recommended to store Up4A in a freezer, preferably in a lyophilized form.[1][2] When preparing solutions, rinse the vial walls carefully and use vortexing or sonication to ensure complete dissolution.[2] For biological samples, it is best practice to process them promptly. If storage is necessary, immediate centrifugation and freezing at -80°C is the standard for maintaining biomarker stability.[4]
-
-
Q2: What are common sources of interference in Up4A assays?
-
A2: Other nucleotides and nucleosides present in biological samples, such as ATP, ADP, and UTP, can potentially interfere with Up4A detection, depending on the assay's specificity.[3][5] Components of the cell culture media or sample matrix can also cause interference.[3] It is crucial to run appropriate controls, including matrix-only blanks and samples spiked with a known concentration of Up4A, to assess potential interference.
-
Assay Development and Optimization
-
Q3: What are typical concentrations of Up4A to use in cell-based assays?
-
A3: The effective concentration of Up4A will vary depending on the cell type and the specific P2 receptor subtypes they express. As a starting point, for P2Y2 receptors, which are activated by Up4A, the EC50 values for the natural agonists ATP and UTP are in the range of 1.5-5.8 µM.[6] Therefore, a dose-response curve for Up4A could start in the nanomolar range and extend into the high micromolar range.
-
-
Q4: How can I ensure the quality and reproducibility of my Up4A assays?
-
A4: Implement a robust quality control system. This includes using qualified reagents, regularly calibrating instruments, and including positive and negative controls in every experiment.[7][8] Document all experimental parameters and any deviations from the standard protocol. For quantitative assays, establish acceptance criteria for standard curves and quality control samples.
-
Quantitative Data Summary
Table 1: P2Y2 Receptor Activation by Natural Agonists (for reference in Up4A assay design)
| Agonist | Cell Line | Assay Type | EC50 (µM) | Reference |
| ATP | 1321N1 Astrocytoma (human P2Y2) | Intracellular Calcium Mobilization | 1.5 - 5.8 | [6] |
| UTP | 1321N1 Astrocytoma (human P2Y2) | Intracellular Calcium Mobilization | 1.5 - 5.8 | [6] |
| ATP | HEK 293 (endogenous P2Y) | Calcium Mobilization | 1.1 - 1.5 | [9] |
| ATP | CHO-K1 (endogenous P2Y) | Calcium Mobilization | 0.058 - 0.067 | [9] |
Note: This table provides EC50 values for ATP and UTP, which are known agonists of P2Y2 receptors, also targeted by Up4A. These values can serve as a reference for designing the concentration range for Up4A experiments. The optimal concentration for Up4A should be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: Quantification of Up4A in Cell Culture Supernatant by HPLC
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Centrifuge at 1500-2000 RPM for 5-10 minutes to remove cells and debris.[10]
-
Transfer the supernatant to a clean tube. For immediate analysis, proceed to the next step. For storage, freeze at -80°C.
-
If the sample contains high protein concentrations, a protein precipitation step (e.g., with acetonitrile) may be necessary, followed by centrifugation.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column suitable for polar compounds.
-
Mobile Phase A: 7 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimize a gradient elution to achieve separation of Up4A from other nucleotides. A starting point could be a linear gradient from 0% to 20% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of Up4A in water (e.g., 1 mM).
-
Perform serial dilutions to create a standard curve covering the expected concentration range of your samples (e.g., 0.1 µM to 100 µM).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the Up4A retention time.
-
Generate a standard curve by plotting peak area against Up4A concentration.
-
Determine the concentration of Up4A in the samples by interpolating their peak areas from the standard curve.
-
Protocol 2: Luminescence-Based Assay for Up4A-Induced P2Y Receptor Activation
This protocol is adapted from general luciferase-based ATP assays and should be optimized for Up4A and the specific cell system. This assay indirectly measures P2Y receptor activation by quantifying ATP release, a downstream event in some purinergic signaling pathways.
-
Cell Culture:
-
Plate cells expressing the P2Y receptor of interest in a 96-well, white, clear-bottom plate.
-
Grow cells to the desired confluency.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES-buffered saline) at room temperature.
-
Up4A Stimulation Solution: Prepare a series of Up4A dilutions in assay buffer at 2X the final desired concentration.
-
Luminescence Reagent: Prepare a commercially available ATP detection reagent (containing luciferase and luciferin) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Carefully remove the cell culture medium from the wells.
-
Wash the cells gently with 1X PBS.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the 2X Up4A stimulation solution to the appropriate wells. Include a vehicle control (assay buffer only).
-
Incubate for the desired time at room temperature, protected from light.
-
Add 100 µL of the luminescence reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the vehicle control wells (background) from all other readings.
-
Plot the background-subtracted luminescence against the Up4A concentration to generate a dose-response curve.
-
Visualizations
Caption: Up4A signaling through P2Y receptors.
Caption: General experimental workflow for Up4A assays.
References
- 1. biolog.de [biolog.de]
- 2. mybiosource.com [mybiosource.com]
- 3. Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Processing and Stability for Urine Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular ATP and other nucleotides-ubiquitous triggers of intercellular messenger release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of quality control preparations for immunocytochemical assessment of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Measurement of Physiological Up4A Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) at physiological concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Up4A and why is its measurement challenging?
A1: Uridine adenosine tetraphosphate (Up4A) is a dinucleoside polyphosphate that acts as a signaling molecule in various physiological processes, including vascular tone regulation.[1] Measuring its physiological concentrations is challenging due to its low abundance in biological samples, susceptibility to enzymatic degradation, and the presence of interfering substances.
Q2: What are the typical physiological concentrations of Up4A?
A2: Physiological concentrations of Up4A can vary depending on the biological matrix and the physiological state. For instance, in the plasma of healthy humans, concentrations are in the low nanomolar range. However, these levels can be significantly elevated in certain pathological conditions like juvenile hypertension.[2]
Q3: Which analytical techniques are most suitable for measuring physiological Up4A?
A3: Several techniques can be used, with the choice depending on the required sensitivity and the available equipment. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) after etheno-derivatization is a highly sensitive method. Mass spectrometry (MS) offers high specificity and is also a powerful tool for quantification. Enzymatic assays can be employed for high-throughput screening, though they may have different sensitivity and specificity profiles.
Q4: How should I prepare my samples for Up4A analysis?
A4: Proper sample preparation is critical to prevent Up4A degradation and remove interfering substances. A key first step is to halt enzymatic activity, often achieved through protein precipitation with agents like perchloric acid.[3] For tissue samples, homogenization is required to release intracellular Up4A.[4][5] Subsequent extraction and clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove matrix components that can interfere with the analysis.[6]
Q5: How can I ensure the stability of Up4A in my samples?
A5: Up4A is susceptible to degradation by ectonucleotidases. Therefore, it is crucial to process samples quickly and at low temperatures.[7] For long-term storage, freezing samples at -80°C is recommended.[8] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[9] When preparing standards, their stability in the chosen diluent and storage conditions should also be verified.[7]
Troubleshooting Guides
HPLC-Based Methods
Issue: Low or No Signal/Peak for Up4A
| Possible Cause | Troubleshooting Step |
| Inefficient Derivatization (for HPLC-FLD) | Optimize derivatization conditions (pH, temperature, reaction time). Ensure the derivatizing agent is fresh and active. |
| Up4A Degradation | Process samples quickly on ice. Use fresh samples and avoid repeated freeze-thaw cycles.[9] Add enzyme inhibitors during sample preparation if necessary. |
| Low Recovery During Extraction | Optimize the extraction protocol.[6] For solid-phase extraction, ensure proper conditioning, loading, washing, and elution steps.[10] |
| Incorrect HPLC Conditions | Verify mobile phase composition and pH. Ensure the column is properly equilibrated. Check for leaks in the system.[11] |
| Detector Issues | Check lamp intensity and detector settings. Ensure the correct wavelength is being used for detection.[11] |
Issue: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Contaminated Guard or Analytical Column | Replace the guard column. If the problem persists, flush or replace the analytical column. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition or pH. Ensure all components are fully dissolved and the mobile phase is properly degassed.[11] |
| Extra-column Volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Co-eluting Interferences | Improve sample clean-up to remove interfering substances. Adjust the chromatographic gradient to better separate Up4A from other components. |
Mass Spectrometry-Based Methods
Issue: Signal Suppression or Enhancement (Matrix Effects)
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve sample preparation with more effective clean-up steps (e.g., solid-phase extraction).[12] |
| Inadequate Chromatographic Separation | Optimize the HPLC gradient to separate Up4A from interfering compounds. |
| Use of an Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) of Up4A for the most accurate correction of matrix effects.[13] |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Issue: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Step |
| Instrument Calibration Drift | Perform a mass calibration of the instrument using an appropriate calibration standard.[14] |
| High Background Noise | Ensure high-purity solvents and reagents are used for the mobile phase and sample preparation. |
Enzymatic Assays
Issue: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-quality reagents and enzyme preparations. |
| Non-specific Enzyme Activity | Include appropriate controls, such as samples without the substrate or without the enzyme, to determine background levels.[9] |
| Interfering Substances in the Sample | Perform a sample cleanup step to remove potential inhibitors or activators of the enzyme. |
Issue: Low Assay Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time.[9] |
| Low Enzyme Activity | Ensure the enzyme is stored correctly and has not lost activity. Use a fresh batch of enzyme if necessary. |
| Insufficient Substrate Concentration | Ensure the substrate concentration is not limiting the reaction rate. |
Quantitative Data Summary
Table 1: Reported Physiological Concentrations of Up4A
| Biological Matrix | Species | Condition | Concentration Range | Analytical Method |
| Plasma | Human | Juvenile Normotensives | 3.7 ± 0.9 nmol/L | HPLC |
| Plasma | Human | Juvenile Hypertensives | 33.0 ± 25.4 nmol/L | HPLC |
Data presented as mean ± SEM.[2]
Experimental Protocols
Protocol 1: Up4A Measurement in Plasma using HPLC-FLD with Etheno-Derivatization
1. Sample Preparation (Deproteinization):
-
To a 200 µL plasma sample, add 20 µL of 6 M perchloric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
2. Etheno-Derivatization:
-
Adjust the pH of the supernatant to 4.0 with 1 M potassium carbonate.
-
Add chloroacetaldehyde (B151913) to a final concentration of 1 M.
-
Incubate at 80°C for 40 minutes in a sealed vial.
-
Cool the sample on ice.
3. HPLC-FLD Analysis:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) and 2 mM tetrabutylammonium (B224687) phosphate (B84403) (TBAP), pH 5.0.[2]
-
Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0.[2]
-
Gradient: A linear gradient appropriate to separate etheno-Up4A from other components.
-
Flow Rate: 1 mL/min.[2]
-
Detection: Fluorescence detector with excitation at ~270 nm and emission at ~410 nm.
-
Quantification: Use a calibration curve prepared with etheno-derivatized Up4A standards.
Visualizations
Caption: Experimental workflow for Up4A measurement.
Caption: Troubleshooting logic for low Up4A signal.
Caption: Up4A signaling leading to cell migration.[15]
References
- 1. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased this compound concentrations in plasma of juvenile hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welchlab.com [welchlab.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. neb.com [neb.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. waters.com [waters.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. gmi-inc.com [gmi-inc.com]
- 15. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of Uridine Adenosine Tetraphosphate (Up4A)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A). The focus is on identifying and controlling for its off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results with Up4A are inconsistent or show a broader effect than expected. What could be the cause?
A1: Inconsistent or broad effects when using Up4A often stem from its activity at multiple purinergic receptors beyond its primary target. While Up4A is a potent agonist at the P2Y1 receptor, it can also activate other P2X and P2Y receptors, leading to a mixed pharmacological profile.[1][2] Additionally, Up4A can be degraded by ectonucleotidases into metabolites like ATP, ADP, and adenosine, which have their own biological activities and can activate a range of purinergic and adenosine receptors.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression profile of purinergic receptors (P2X1, P2Y1, P2Y2, P2Y4, P2Y6) and adenosine receptors in your experimental system (cell line or tissue).
-
Use Selective Antagonists: Employ a panel of selective antagonists to dissect the contribution of each potential off-target receptor. Refer to the antagonist data table below for recommended compounds and concentrations.
-
Control for Degradation: Include controls to account for the effects of Up4A metabolites. This can involve using non-hydrolyzable analogs of Up4A (if available), co-application with ectonucleotidase inhibitors, or directly testing the effects of ATP, ADP, and adenosine in your system.
Q2: I am observing a biphasic or complex cellular response to Up4A. How can I interpret this?
A2: A complex response to Up4A is often indicative of the activation of multiple signaling pathways initiated by different receptors. For instance, Up4A can induce both vasoconstriction and vasodilation, depending on the vascular bed and the complement of receptors expressed.[1] Vasoconstriction may be mediated by P2X1, P2Y2, and P2Y4 receptors, while vasodilation can be mediated by P2Y1 and P2Y2 receptors. The net effect is a composite of these opposing actions.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform detailed dose-response curves for Up4A. Different receptors may be activated at different concentration ranges.
-
Selective Antagonism: Use selective antagonists for suspected off-target receptors (see Table 1) to see how they alter the dose-response curve. For example, a P2X1 antagonist should inhibit the vasoconstrictor component of the response.
-
Signaling Pathway Analysis: Investigate downstream signaling pathways associated with different receptor subtypes. For example, P2Y1, P2Y2, P2Y4, and P2Y6 receptors are Gq-coupled and signal through phospholipase C (PLC) leading to an increase in intracellular calcium, while P2X receptors are ligand-gated ion channels.[3]
Q3: How can I be sure that the observed effect is from Up4A itself and not its breakdown products?
A3: This is a critical consideration. The degradation of Up4A to ATP, ADP, and adenosine can confound results as these molecules are also potent signaling molecules.
Troubleshooting Steps:
-
HPLC Analysis: Use High-Performance Liquid Chromatography (HPLC) to monitor the stability of Up4A in your experimental buffer and to detect the appearance of its metabolites over the time course of your experiment. (See Experimental Protocol 2).
-
Ectonucleotidase Inhibition: Perform experiments in the presence of a cocktail of ectonucleotidase inhibitors to prevent Up4A degradation.
-
Metabolite Controls: Run parallel experiments with ATP, ADP, and adenosine at concentrations comparable to those produced by Up4A degradation to characterize their individual effects in your system.
-
Use Receptor Antagonists for Metabolites: In addition to antagonists for Up4A's direct off-targets, include antagonists for the receptors activated by its metabolites (e.g., P2Y12 for ADP, A1/A2 adenosine receptor antagonists).
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the potency of Up4A at its primary and off-target receptors, as well as the inhibitory constants (IC50/Ki) of commonly used selective antagonists. This information is crucial for designing experiments with appropriate antagonist concentrations to isolate the effects of Up4A at a specific receptor.
Table 1: Potency of Up4A and Antagonists at Purinergic Receptors
| Ligand | Receptor | Potency (EC50/IC50/Ki) | Comments |
| Up4A | P2Y1 | Potent agonist | Primary target. |
| P2X1 | Agonist | Off-target. | |
| P2Y2 | Agonist | Off-target.[1][4] | |
| P2Y4 | Agonist | Off-target. | |
| P2Y6 | Agonist | Off-target.[4] | |
| MRS2500 | P2Y1 | Ki = 0.78 nM (human) | Highly potent and selective antagonist.[1][5][6][7][8] |
| NF449 | P2X1 | IC50 = 0.28 nM (rat) | Highly potent and selective antagonist.[9][10][11][12][13] |
| AR-C118925 | P2Y2 | IC50 = 57 nM (human) | Potent and selective antagonist.[14][15][16][17][18][19] |
| PSB-16133 | P2Y4 | IC50 = 233 nM | Selective antagonist.[2][20][21] |
| MRS2578 | P2Y6 | IC50 = 37 nM (human) | Potent and selective antagonist.[3][4][21][22][23] |
| PPADS | P2X1, P2X3 | IC50 = 68 nM, 214 nM | Non-selective P2X antagonist. |
| Suramin | P2Y2-like | IC50 ~ 0.9 mM | Non-selective P2 antagonist. |
Experimental Protocols
Experimental Protocol 1: Intracellular Calcium Mobilization Assay to Identify Off-Target Effects
This protocol details a method to measure changes in intracellular calcium concentration in response to Up4A in the presence and absence of selective antagonists. This is a common method to functionally assess the activation of Gq-coupled P2Y receptors.
Materials:
-
Cells expressing the purinergic receptor(s) of interest
-
96-well black, clear-bottom microplates
-
Up4A and selective antagonists (see Table 1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Seeding:
-
Seed cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.
-
Aspirate the cell culture medium from the wells and wash once with HBS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Antagonist Pre-incubation:
-
After the dye-loading incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add 100 µL of HBS containing the desired concentration of the selective antagonist to the appropriate wells. For control wells, add HBS alone.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate in a fluorescence plate reader equipped with an automated injector.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of Up4A to achieve the desired final concentration and continue recording the fluorescence for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response for each condition.
-
Compare the response to Up4A in the absence and presence of each antagonist to determine the contribution of the respective off-target receptor to the overall calcium signal.
-
Experimental Protocol 2: HPLC Analysis of Up4A and its Metabolites
This protocol provides a method for the separation and quantification of Up4A and its potential degradation products (ATP, ADP, AMP, adenosine) using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Standards: Up4A, ATP, ADP, AMP, Adenosine
-
Samples from the experimental system (e.g., cell culture supernatant)
Methodology:
-
Preparation of Standards and Samples:
-
Prepare stock solutions of Up4A and its metabolite standards in water or an appropriate buffer.
-
Create a series of dilutions to generate a standard curve for each analyte.
-
Collect samples from your experiment at various time points. If necessary, deproteinize the samples by adding perchloric acid followed by neutralization with potassium hydroxide (B78521) and centrifugation to remove the precipitate.
-
-
HPLC instrument Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Set the UV detector to monitor at 259 nm.
-
-
Chromatographic Separation:
-
Inject a fixed volume (e.g., 20 µL) of the standard or sample onto the column.
-
Run a gradient elution program to separate the analytes. An example gradient is as follows:
-
0-5 min: 5% Mobile Phase B
-
5-15 min: Linear gradient to 30% Mobile Phase B
-
15-20 min: Hold at 30% Mobile Phase B
-
20-25 min: Return to 5% Mobile Phase B
-
25-30 min: Re-equilibrate at 5% Mobile Phase B
-
-
The flow rate is typically maintained at 1 mL/min.
-
-
Data Analysis:
-
Identify the peaks for Up4A and its metabolites in the chromatograms based on the retention times of the standards.
-
Integrate the peak area for each analyte.
-
Use the standard curves to quantify the concentration of Up4A and its metabolites in the experimental samples.
-
Mandatory Visualizations
Caption: Up4A primary and off-target signaling pathways.
Caption: Workflow for identifying Up4A off-target effects.
Caption: Up4A metabolic pathway and off-target effects.
References
- 1. Uridine adenosine tetraphosphate (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up4A stimulates endothelium-independent contraction of isolated rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative prediction of drug disposition for uridine diphosphate-glucuronosyltransferase substrates using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Systems Pharmacology for Neuroscience Drug Discovery and Development: Current Status, Opportunities, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of Quantitative Systems Pharmacology in Model-Informed Drug Discovery: Perspective on Impact and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.tocris.com [resources.tocris.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Altered Purinergic Receptor Sensitivity in Type 2 Diabetes-Associated Endothelial Dysfunction and Up4A-Mediated Vascular Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. guidetopharmacology.org [guidetopharmacology.org]
- 22. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Up4A Receptor Binding Assays
Welcome to the technical support center for Up4A receptor binding assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical buffer components to consider when optimizing a Up4A receptor binding assay?
A1: The optimal performance of a Up4A receptor binding assay is highly dependent on the composition of the binding buffer. Key components that require careful optimization include pH, ionic strength, divalent cations, and the choice and concentration of detergents (if using membrane preparations). Each of these factors can significantly influence the binding affinity and specificity of the ligand to the Up4A receptor.
Q2: How does pH affect Up4A receptor binding?
A2: The pH of the binding buffer is crucial as it can alter the ionization state of amino acid residues in the receptor's binding pocket and of the ligand itself.[1][2][3][4] These changes can impact the electrostatic interactions necessary for stable binding. For most receptor binding assays, a physiological pH between 7.2 and 7.6 is a good starting point. However, the optimal pH should be determined empirically by testing a range of pH values.
Q3: What is the role of ionic strength in the binding buffer?
A3: The ionic strength of the buffer, determined by the salt concentration (e.g., NaCl), can influence both specific and non-specific binding.[1][2][3][5] High ionic strength can disrupt electrostatic interactions, potentially decreasing specific binding, but it can also be effective in reducing non-specific binding. Conversely, low ionic strength may enhance electrostatic contributions to binding. The ideal ionic strength will balance maximizing the specific signal while minimizing non-specific interactions.
Q4: Are divalent cations necessary for Up4A receptor binding?
A4: Divalent cations such as Magnesium (Mg²⁺) and Calcium (Ca²⁺) are often critical for the binding of nucleotides like Up4A to P2Y receptors.[6][7][8][9][10] These ions can form a coordination complex with the phosphate (B84403) groups of Up4A, which may be the form recognized by the receptor. The absence or suboptimal concentration of these cations can lead to significantly reduced or no specific binding. It is important to determine the optimal concentration for each divalent cation, as excessively high concentrations can sometimes be inhibitory.
Q5: When should I include detergents in my binding buffer?
A5: Detergents are essential when working with membrane-bound receptors, such as Up4A receptors, to solubilize the receptor from the lipid bilayer while maintaining its native conformation and activity.[11][12][13][14][15] Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature the receptor. The concentration of the detergent should be above its critical micelle concentration (CMC) to ensure proper solubilization.
Troubleshooting Guide
Issue 1: Low or No Specific Binding
This is a common issue that can arise from several factors related to the assay conditions.
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | Perform a pH titration experiment, testing a range of pH values (e.g., 6.0 to 8.5) to identify the optimal pH for binding. Prepare buffers fresh to ensure accurate pH.[16] |
| Incorrect Ionic Strength | Titrate the concentration of salt (e.g., NaCl) in your buffer. Test a range from 50 mM to 200 mM to find the best balance between specific and non-specific binding. |
| Missing or Suboptimal Divalent Cations | Test the addition of varying concentrations of MgCl₂ and CaCl₂ (e.g., 1 mM, 5 mM, 10 mM). Some P2Y receptors have an absolute requirement for divalent cations for ligand binding.[6][7] |
| Inappropriate Detergent or Concentration | If using membrane preparations, screen different non-ionic or zwitterionic detergents (e.g., CHAPS, Triton X-100, Digitonin). For the selected detergent, perform a concentration optimization. |
| Ligand or Receptor Degradation | Ensure proper storage and handling of both the ligand and the receptor preparation. Include protease inhibitors in the buffer during membrane preparation. |
Issue 2: High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal, leading to a poor assay window.
| Possible Cause | Recommended Solution |
| Inappropriate Buffer Components | Increase the ionic strength of the buffer by adding more NaCl. This can help to disrupt non-specific electrostatic interactions. |
| Radioligand Sticking to Surfaces | Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the assay buffer to block non-specific sites on the filter plates and labware.[17] Consider using filter plates pre-treated with polyethyleneimine (PEI).[18] |
| High Radioligand Concentration | Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB.[19] Ensure the radioligand concentration is at or below the Kd. |
| Insufficient Washing | Increase the number of wash steps and/or the volume of ice-cold wash buffer after incubation to more effectively remove unbound radioligand.[17] |
| High Receptor Concentration | Too much receptor protein can lead to increased non-specific binding sites. Reduce the amount of membrane protein per well.[17] |
Data Presentation: Recommended Starting Buffer Conditions for Optimization
The following table summarizes suggested starting ranges for key buffer components. The optimal conditions should be determined empirically for your specific Up4A receptor source and ligand.
| Buffer Component | Typical Starting Range | Considerations |
| Buffer System | 20-50 mM HEPES or Tris-HCl | Ensure the buffer has a pKa close to the desired assay pH. |
| pH | 7.0 - 7.8 | Test in 0.2 unit increments. pH can be temperature-dependent.[1][5] |
| Ionic Strength (NaCl) | 100 - 150 mM | Can be adjusted to minimize non-specific binding. |
| Divalent Cations (MgCl₂/CaCl₂) | 1 - 10 mM | Essential for nucleotide binding; test each independently and in combination.[8][10] |
| Detergent (for membrane preps) | Varies by detergent (e.g., 0.01-0.1% Triton X-100, 5-10 mM CHAPS) | Use a concentration above the CMC. Screen multiple detergents.[13][14] |
| Additives | 0.1 - 1% BSA, Protease Inhibitors | BSA reduces non-specific binding. Protease inhibitors prevent receptor degradation. |
Experimental Protocols
Protocol 1: pH Optimization
-
Prepare a series of binding buffers, each with a different pH value (e.g., from 6.0 to 8.5 in 0.5 increments), while keeping all other components constant.
-
Set up a binding assay at each pH, including wells for total binding, non-specific binding (in the presence of a high concentration of an unlabeled competitor), and background.
-
Use a fixed, typically near-Kd, concentration of radiolabeled Up4A and a fixed amount of receptor preparation.
-
Incubate the assays to equilibrium.
-
Terminate the binding reaction by rapid filtration and wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity for each sample.
-
Calculate the specific binding at each pH (Total Binding - Non-Specific Binding).
-
Plot specific binding versus pH to determine the optimal pH that yields the highest specific binding signal.
Protocol 2: Divalent Cation Optimization
-
Prepare a binding buffer at the optimal pH, but without any divalent cations.
-
Create a series of buffers from this stock, each containing a different concentration of either MgCl₂ or CaCl₂ (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Perform a binding assay as described in the pH optimization protocol for each cation concentration.
-
Calculate the specific binding for each condition.
-
Plot specific binding against the concentration of the divalent cation to identify the optimal concentration.
Visualizations
Caption: Workflow for optimizing assay buffer conditions.
Caption: A logical guide for troubleshooting common binding assay issues.
References
- 1. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the roles of pH and ionic strength on electrostatic binding of tetracycline by dissolved organic matters: Reevaluation of modified fitting model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of pH and Ionic Strength in the Attraction-Repulsion Balance of Fibrinogen Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of divalent cations on the potency of ATP and related agonists in the rat isolated vagus nerve: implications for P2 purinoceptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of P2X2 purinoceptors by divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of P2X2 purinoceptors by divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionic permeability of, and divalent cation effects on, two ATP-gated cation channels (P2X receptors) expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. cusabio.com [cusabio.com]
- 13. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. swordbio.com [swordbio.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Biphasic Dose-Response Curves of Uridine Adenosine Tetraphosphate (Up4A)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A). The following information is designed to address specific issues that may be encountered during the experimental interpretation of its characteristic biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve and why does Up4A exhibit this behavior?
A biphasic dose-response curve is characterized by a dual effect of a substance depending on its concentration. In the case of Up4A, it typically induces vasodilation at lower concentrations and vasoconstriction at higher concentrations.[1][2] This is because Up4A can interact with different purinergic receptor subtypes that trigger opposing physiological responses.
Q2: Which receptors are responsible for the biphasic effects of Up4A on vascular tone?
The biphasic vascular response to Up4A is mediated by its interaction with various P2 purinergic receptors:
-
Vasodilation (low concentrations): This effect is primarily mediated by the activation of P2Y1 and P2Y6 receptors on endothelial cells.[2]
-
Vasoconstriction (high concentrations): This effect is mainly due to the activation of P2X1 receptors on vascular smooth muscle cells.[1][3] P2Y2 receptors may also contribute to the vasoconstrictive response.[4][5]
Q3: What are the downstream signaling pathways activated by Up4A that lead to its biphasic vascular effects?
The signaling pathways activated by Up4A are receptor-specific:
-
Vasodilation (via P2Y1/P2Y6): Activation of these G-protein coupled receptors on endothelial cells leads to the production of nitric oxide (NO), which diffuses to the underlying smooth muscle cells, causing relaxation.
-
Vasoconstriction (via P2X1/P2Y2):
-
P2X1 Receptor: As a ligand-gated ion channel, its activation by Up4A leads to an influx of Ca²⁺ into vascular smooth muscle cells, triggering contraction.[6]
-
P2Y2 Receptor: Activation of this Gq-coupled receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.[7] Downstream of these events, the Rho-kinase pathway can also be activated, further enhancing vasoconstriction.[8]
-
Q4: Does Up4A affect cell proliferation, and does it also show a biphasic effect?
Yes, Up4A has been shown to influence cell proliferation, particularly in vascular smooth muscle cells (VSMCs).[4] Some studies suggest a proliferative effect, which may not necessarily follow a classic biphasic pattern but rather a concentration-dependent increase in proliferation up to a certain point. The signaling pathways involved often include the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2.[4]
Troubleshooting Guides
Issue 1: The observed dose-response curve is not biphasic, but rather monophasic (either only vasodilation or only vasoconstriction).
-
Possible Cause 1: Inappropriate Concentration Range. The biphasic nature of Up4A is highly dependent on the concentrations tested. If the concentration range is too narrow, you may only observe one phase of the response.
-
Solution: Broaden the range of Up4A concentrations used in your experiment. Start from very low nanomolar concentrations and extend to the high micromolar range. A typical effective concentration range for vasodilation is in the nanomolar range, while vasoconstriction is often observed in the micromolar range.[1][8]
-
-
Possible Cause 2: Endothelial Damage. The vasodilatory effect of Up4A is endothelium-dependent. If the endothelium of the isolated vessel is damaged during preparation, the vasodilatory response will be diminished or absent, leaving only the vasoconstrictive effect.
-
Solution: Assess the integrity of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine (B1216132) before starting the Up4A dose-response curve. A robust relaxation response to acetylcholine indicates a healthy endothelium.
-
-
Possible Cause 3: Specificity of the Vascular Bed. The expression and sensitivity of purinergic receptors can vary between different vascular beds. Some vessels may predominantly express receptors that mediate either vasoconstriction or vasodilation.
-
Solution: Carefully review the literature for studies on Up4A in your specific vascular model. If data is unavailable, consider that your model may not exhibit a biphasic response.
-
Issue 2: High variability between experiments.
-
Possible Cause 1: Inconsistent Tissue Preparation. Variations in the dissection and mounting of isolated vessels can lead to inconsistencies in experimental outcomes.
-
Solution: Standardize your tissue preparation protocol. Ensure consistent handling to minimize endothelial damage and maintain tissue viability. Follow established guidelines for wire myography.[9]
-
-
Possible Cause 2: Agonist Degradation. Up4A, like other nucleotides, can be degraded by ectonucleotidases present on the cell surface.
-
Solution: Prepare fresh solutions of Up4A for each experiment. Minimize the time the stock solution is kept at room temperature.
-
-
Possible Cause 3: Receptor Desensitization. Prolonged exposure to an agonist can lead to receptor desensitization, resulting in a diminished response over time.
-
Solution: Allow for sufficient washout periods between cumulative dose additions to let the receptors recover.
-
Issue 3: Unexpected results in cell-based assays (e.g., proliferation, migration, calcium mobilization).
-
Possible Cause 1: Cell Passage Number and Phenotype. The phenotype and receptor expression of cultured cells can change with increasing passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 2: Assay Interference. Components of the assay itself might interfere with the measurement. For example, in fluorescent calcium assays, the dye may become saturated.[10]
-
Solution: Optimize assay conditions, including dye concentration and incubation times. Run appropriate controls to check for assay artifacts.
-
-
Possible Cause 3: Serum Components. If using serum-containing media, growth factors and other components in the serum can interfere with the signaling pathways being investigated.
-
Solution: For acute signaling studies, it is often recommended to serum-starve the cells for a period before the experiment.
-
Data Presentation
Table 1: Biphasic Vascular Effects of Uridine Adenosine Tetraphosphate (Up4A)
| Parameter | Vasodilation Phase | Vasoconstriction Phase | Experimental Model | Reference |
| Concentration Range | 10⁻⁹–10⁻⁵ M | 1–100 µM | Porcine coronary small arteries / Rat pulmonary artery | [2][8] |
| Receptors Involved | P2Y1, P2Y6 | P2X1, P2Y2 | General Vascular Model | [2][3][4] |
| Endothelium Dependence | Yes | No | General Vascular Model | [3] |
Table 2: Effect of Up4A on Blood Pressure in Mice
| Up4A Dose (nmol/kg) | Change in Systolic Blood Pressure (mmHg) | Change in Mean Blood Pressure (mmHg) | Reference |
| 30 | 6.10 ± 2.13 | 7.84 ± 2.91 | [1] |
| 80 | Biphasic (initial drop, then rise) | Biphasic (initial drop, then rise) | [11] |
Experimental Protocols
Protocol 1: Assessment of Biphasic Vascular Reactivity to Up4A in Isolated Arteries using Wire Myography
Objective: To determine the concentration-dependent biphasic (vasodilator and vasoconstrictor) effects of Up4A on isolated arterial rings.
Materials:
-
Isolated artery segments (e.g., rat aorta, porcine coronary artery)
-
Wire myograph system
-
Physiological Salt Solution (PSS), aerated with 95% O₂ / 5% CO₂
-
Up4A stock solution
-
Phenylephrine (B352888) (or other appropriate vasoconstrictor to pre-constrict for vasodilation studies)
-
Acetylcholine (for endothelium integrity check)
-
Distilled water
Procedure:
-
Dissection and Mounting:
-
Carefully dissect the desired artery and place it in cold PSS.
-
Clean the artery of surrounding connective and adipose tissue under a dissection microscope.
-
Cut the artery into 2 mm rings.
-
Mount the arterial rings on the wires of the myograph chambers filled with PSS at 37°C and aerated with 95% O₂ / 5% CO₂.[9]
-
-
Equilibration and Normalization:
-
Allow the mounted rings to equilibrate for at least 30 minutes.
-
Normalize the vessel rings to a standardized tension to ensure optimal and reproducible contractile responses.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high concentration of potassium chloride (KCl) to check for viability.
-
After washout and return to baseline, pre-constrict the rings with an appropriate concentration of phenylephrine (typically the EC₈₀).
-
Once a stable contraction is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >80% is generally considered to indicate intact endothelium.
-
-
Up4A Dose-Response Curve:
-
For Vasodilation: Pre-constrict the rings with phenylephrine. Once a stable plateau is reached, add Up4A in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic steps up to the desired maximum concentration (e.g., 10 µM).
-
For Vasoconstriction: After a washout period and return to baseline, add Up4A cumulatively to non-pre-constricted rings, starting from a concentration where vasodilation is minimal or absent (e.g., 100 nM) and increasing up to the high micromolar range (e.g., 100 µM).
-
-
Data Analysis:
-
Record the tension continuously.
-
Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine.
-
Express the contraction response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate EC₅₀ values for both phases if applicable.
-
Protocol 2: Assessment of Up4A's Effect on Cell Proliferation using the MTT Assay
Objective: To determine the effect of different concentrations of Up4A on the proliferation of vascular smooth muscle cells (VSMCs).
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Up4A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed VSMCs into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete medium and allow them to adhere overnight.
-
-
Serum Starvation:
-
Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
-
Up4A Treatment:
-
Prepare serial dilutions of Up4A in serum-free medium.
-
Remove the serum-free medium from the wells and add the different concentrations of Up4A. Include a vehicle control (medium without Up4A).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of blank wells (medium and MTT solution without cells).
-
Express the results as a percentage of the vehicle control.
-
Plot the cell proliferation against the concentration of Up4A.
-
Mandatory Visualizations
Caption: Signaling pathways of Up4A's biphasic vascular effects.
Caption: Workflow for assessing Up4A vascular reactivity.
Caption: A logical approach to troubleshooting Up4A dose-response experiments.
References
- 1. Biphasic effects of single-dose intravenous injection of this compound on blood pressure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms underlying this compound-induced vascular contraction in mouse aorta: role of thromboxane and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Up4A stimulates endothelium-independent contraction of isolated rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
issues with uridine adenosine tetraphosphate solubility and storage
Welcome to the technical support center for Uridine Adenosine (B11128) Tetraphosphate (B8577671) (UP4A). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing UP4A in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the solubility and storage of UP4A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving UP4A?
A1: The recommended solvent for dissolving UP4A is high-purity water, such as sterile, nuclease-free water or HPLC-grade water. UP4A is soluble in water to at least 32 mM.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in water that can be further diluted into your culture medium.
Q2: Can I dissolve UP4A in DMSO or ethanol (B145695)?
A2: While some researchers have used DMSO to dissolve certain reagents for in vitro studies, direct information on the solubility of UP4A in DMSO or ethanol is limited.[2][3][4][5][6] It is generally recommended to first attempt to dissolve UP4A in high-purity water. If you must use an organic solvent, it is crucial to perform a solubility test with a small amount of the compound first. Be aware that organic solvents can have physiological effects on cells, and the final concentration in your cell culture medium should be kept to a minimum (typically ≤ 0.1%).[7]
Q3: How should I store the lyophilized powder of UP4A?
A3: For long-term storage, the lyophilized powder of UP4A should be stored in a freezer at -20°C or -80°C.[1] It is important to keep the vial tightly sealed to protect it from moisture, as the lyophilized form is sensitive to humidity.[1]
Q4: How should I store UP4A solutions?
A4: For long-term storage, it is recommended to store UP4A solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For short-term storage (up to a few days), solutions can be kept at 4°C. While UP4A has sufficient stability at room temperature for handling and shipment, prolonged storage at this temperature is not recommended.[1]
Q5: What is the stability of UP4A in aqueous solution?
A5: UP4A has sufficient stability in aqueous solution for typical experimental use. However, for long-term storage, freezing is recommended to prevent potential degradation. The rate of degradation can be influenced by factors such as pH and temperature.[8][9][10][11] It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment.
Troubleshooting Guides
Issue 1: Precipitation of UP4A in Cell Culture Medium
Symptoms:
-
Cloudiness or visible precipitate in the cell culture medium after adding the UP4A solution.
-
Inconsistent experimental results.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of UP4A in the medium exceeds its solubility limit in the complex mixture of salts, amino acids, and proteins. | Decrease the final working concentration of UP4A. Perform a dose-response experiment to find the optimal concentration that is both effective and soluble.[12][13][14][15] |
| Rapid Dilution | Adding a concentrated aqueous stock solution directly and quickly into the cell culture medium can cause localized high concentrations, leading to precipitation.[16] | Perform a serial dilution of the UP4A stock solution in pre-warmed (37°C) culture medium. Add the UP4A solution dropwise while gently swirling the medium. |
| Low Temperature of Medium | Adding the UP4A solution to cold medium can decrease its solubility.[17] | Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. |
| Interaction with Media Components | UP4A may interact with components in the serum or basal medium, such as divalent cations or proteins, to form insoluble complexes.[18][19] | Try reducing the serum concentration if your experiment allows. Alternatively, test different basal media formulations to see if the precipitation issue persists. |
Issue 2: Inconsistent or No Biological Effect of UP4A
Symptoms:
-
Lack of expected cellular response (e.g., no change in cell signaling, proliferation, or migration).
-
High variability between experimental replicates.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | Improper storage of the UP4A stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) may have led to its degradation.[7] | Prepare fresh working solutions from a new, properly stored aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots. |
| Suboptimal Concentration | The concentration of UP4A used may be too low to elicit a biological response or so high that it causes cytotoxicity, masking the specific effect. | Perform a dose-response experiment to determine the optimal working concentration range for your specific cell type and assay.[12][13][14][15] |
| Incorrect Cell Handling | The health and passage number of your cells can significantly impact their responsiveness to stimuli. | Ensure your cells are healthy, within a low passage number, and are not overly confluent. Standardize your cell seeding and treatment protocols. |
| Solvent Effects | If using an organic solvent like DMSO, the final concentration in the media might be causing cellular stress or interfering with the assay.[4][5][6] | Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level (typically ≤ 0.1%). |
Experimental Protocols
Protocol 1: Preparation of UP4A Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of UP4A.
Materials:
-
Uridine Adenosine Tetraphosphate (UP4A) powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of UP4A powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of UP4A powder.
-
Dissolve the UP4A powder in sterile, nuclease-free water to a final concentration of 10 mM.
-
To ensure the compound is fully dissolved, gently vortex the tube and, if necessary, use a brief sonication.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Western Blot for UP4A-Induced ERK1/2 Phosphorylation in Vascular Smooth Muscle Cells (VSMCs)
This protocol details the investigation of ERK1/2 phosphorylation in rat aortic smooth muscle cells (e.g., A7r5 cell line) following stimulation with UP4A.
Materials:
-
Rat aortic smooth muscle cells (A7r5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
UP4A stock solution (10 mM in water)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture A7r5 cells in complete medium until they reach 70-80% confluency.
-
To reduce basal ERK1/2 phosphorylation, serum-starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.[20]
-
-
UP4A Stimulation:
-
Prepare working solutions of UP4A in serum-free medium at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the serum-free medium from the cells and add the UP4A working solutions. Include a vehicle control (serum-free medium with an equivalent volume of water).
-
Incubate the cells for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total-ERK1/2.[20]
-
Follow the same washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample to determine the extent of ERK1/2 activation.
-
Signaling Pathways
UP4A exerts its effects by activating specific purinergic receptors on the cell surface, primarily P2X1, P2Y1, P2Y2, and P2Y4 receptors.[21][22] Activation of these receptors initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of ERK1/2.[22]
References
- 1. biolog.de [biolog.de]
- 2. This compound induces contraction and relaxation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of temperature and pressure on yeast invertase stability: a kinetic and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 19. researchgate.net [researchgate.net]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound: a novel endothelium- derived vasoconstrictive factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding in Up4A experiments
Welcome to the technical support center for Up4A (Uridine Adenosine (B11128) Tetraphosphate) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and troubleshooting common issues encountered during Up4A-related assays.
Frequently Asked Questions (FAQs)
Q1: What is Up4A and which receptors does it interact with?
A1: Up4A is a dinucleotide naturally found in endothelial cells that acts as a signaling molecule, primarily in the cardiovascular system. It is known to be an endothelium-derived vasoconstrictor and vasodilator.[1][2] Up4A exerts its effects by activating purinergic receptors, specifically the P2X1, P2Y1, P2Y2, and P2Y4 receptors.[3][4]
Q2: Why is minimizing non-specific binding (NSB) critical in Up4A experiments?
A2: Minimizing non-specific binding is crucial for obtaining accurate and reproducible data in any binding assay. High NSB can mask the specific binding signal of Up4A to its receptors, leading to an overestimation of binding and inaccurate calculation of binding affinities (Kd). This can result in misinterpretation of the biological effects of Up4A and the potency of potential therapeutic compounds targeting its receptors.
Q3: What are the common causes of high non-specific binding in receptor binding assays?
A3: High non-specific binding can arise from several factors, including:
-
Hydrophobic interactions: The ligand or receptor may non-specifically adhere to the surfaces of assay plates, filters, or tubing.[2]
-
Charge-based interactions: Electrostatic interactions can occur between charged molecules and the assay apparatus.
-
Ligand concentration: Using a radioligand at a concentration significantly above its Kd can lead to increased NSB.
-
Inadequate blocking: Insufficient blocking of non-specific sites on membranes, plates, and filters can lead to high background signal.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
If you are experiencing high non-specific binding in your Up4A radioligand binding assays, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | 1. pH Adjustment: Ensure the pH of your binding buffer is optimal for receptor-ligand interaction and minimizes non-specific charge interactions. A common starting point is a buffer with a pH of 7.4.[5] 2. Increased Salt Concentration: Adding NaCl (e.g., 100-150 mM) to your binding buffer can help to shield charged interactions that contribute to NSB. |
| Inadequate Blocking | 1. Choice of Blocking Agent: Use a protein-based blocker such as Bovine Serum Albumin (BSA) or casein in your binding buffer. A typical concentration for BSA is 0.1-1%.[2] Normal goat serum (NGS) can also be an effective blocking agent.[3] 2. Optimize Blocking Time and Temperature: Ensure sufficient incubation time with the blocking agent to saturate all non-specific sites. This is typically done for 1-2 hours at room temperature or overnight at 4°C.[6] |
| Filter and Plate Binding | 1. Pre-treatment of Filters: Pre-soak your glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce ligand binding to the filter itself.[5] 2. Use of Detergents: Include a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffer to help reduce hydrophobic interactions.[2][7] |
| Ligand Instability | Inhibition of Nucleotidases: Up4A can be degraded by ecto-nucleotidases.[8] The inclusion of a broad-spectrum nucleotidase inhibitor, such as ARL 67156, or using non-hydrolyzable analogs of Up4A for competition assays can prevent its degradation during the experiment.[9][10] |
Issue 2: Low Specific Binding Signal
If you are observing a weak specific binding signal for Up4A, consider these potential causes and solutions:
| Potential Cause | Recommended Solution |
| Receptor Integrity/Concentration | 1. Protease Inhibitors: Always include a protease inhibitor cocktail in your membrane preparation buffer to prevent receptor degradation.[5] 2. Optimize Protein Concentration: Ensure you are using an adequate amount of receptor-containing membrane preparation in your assay. This may need to be optimized for each batch of membranes. |
| Ligand Degradation | As mentioned above, include nucleotidase inhibitors in your assay buffer to prevent Up4A degradation.[8] |
| Suboptimal Assay Conditions | 1. Incubation Time and Temperature: Ensure your assay has reached equilibrium. This may require optimizing the incubation time and temperature. A common condition is 60 minutes at 30°C.[5] 2. Buffer Components: Divalent cations like MgCl2 are often required for optimal receptor-ligand binding. Ensure your buffer contains the appropriate concentration (e.g., 5 mM MgCl2).[5] |
Experimental Protocols
Radioligand Binding Assay for Up4A
This protocol is a general guideline and may require optimization for your specific experimental setup.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target P2Y receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[5]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4, with 0.1% BSA and a nucleotidase inhibitor).
-
For total binding wells: Add buffer.
-
For non-specific binding wells: Add a high concentration of unlabeled Up4A or another suitable P2Y receptor antagonist (e.g., 10 µM).
-
For competition assays: Add varying concentrations of the competitor compound.
-
Add the radiolabeled Up4A (e.g., [³H]Up4A) at a concentration close to its Kd.
-
Add the membrane preparation.
-
-
Incubate the plate with gentle agitation for 60 minutes at 30°C.[5]
3. Filtration and Washing:
-
Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter plate using a vacuum harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., binding buffer without BSA).
-
Dry the filter plate.
4. Scintillation Counting:
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of radiolabeled Up4A to determine the Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the competitor to determine the IC50 and subsequently the Ki.
Signaling Pathways and Experimental Workflows
Up4A Signaling through P2Y Receptors
Up4A binding to Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4) initiates a signaling cascade involving the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This can lead to downstream effects such as the activation of the MAPK/ERK pathway, influencing processes like cell migration and proliferation.[4][11]
Experimental Workflow for Minimizing Non-Specific Binding
The following workflow outlines a systematic approach to identifying and minimizing non-specific binding in your Up4A binding assays.
References
- 1. Whole-cell radioligand saturation binding [protocols.io]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Uridine adenosine tetraphosphate (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. 5'-Nucleotidases: specific assays for five different enzymes in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Accounting for Ectonucleotidase Activity in Up4A Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying the signaling molecule diadenosine tetraphosphate (B8577671) (Up4A), with a specific focus on the confounding effects of ectonucleotidase activity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or Diminishing Up4A Response Over Time
Question: I am observing a variable or decreasing biological response to Up4A in my cell-based assays over the course of my experiment. What could be the cause and how can I address it?
Answer:
This is a common issue when working with nucleotides like Up4A and is often attributable to its degradation by ectonucleotidases present on the cell surface. These enzymes hydrolyze Up4A into various metabolites, which may have different or no activity at the receptor you are studying.
Potential Causes and Solutions:
-
Ectonucleotidase Activity: Cells, especially endothelial, smooth muscle, and immune cells, express a variety of ectonucleotidases (e.g., NTPDases, NPPs, and alkaline phosphatases) that can degrade Up4A.[1][2][3]
-
Solution: To mitigate this, you can incorporate a cocktail of ectonucleotidase inhibitors into your assay buffer. The choice of inhibitors will depend on the specific ectonucleotidases expressed by your cell type.
-
-
Metabolite-Induced Effects: The degradation of Up4A can produce metabolites such as UMP, ATP, UDP, and ADP, which can activate other purinergic receptors, leading to complex and sometimes opposing biological effects.[4][5][6][7] For instance, in human colon tissue, Up4A is metabolized to UMP and ATP, while in murine colon, it forms UDP and ADP.
-
Solution: Characterize the degradation products of Up4A in your specific experimental system using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This will help you understand which metabolites are being generated and if they could be contributing to your observed effects.
-
Issue 2: My Up4A Dose-Response Curve is Biphasic or Shifted
Question: The dose-response curve for Up4A in my functional assay is not a standard sigmoidal shape; it's biphasic or appears shifted. Could ectonucleotidase activity be responsible?
Answer:
Yes, ectonucleotidase-mediated degradation of Up4A is a likely culprit for anomalous dose-response curves.
Potential Causes and Solutions:
-
Generation of More Potent Agonists: The degradation of Up4A can produce metabolites like ATP or ADP that may be more potent agonists at the receptor of interest or at other receptors expressed on the cells, leading to a complex dose-response relationship.
-
Solution: Perform your dose-response experiments in the presence and absence of a broad-spectrum ectonucleotidase inhibitor cocktail to see if the curve normalizes to a standard sigmoidal shape.
-
-
Substrate Inhibition of Ectonucleotidases: At high concentrations, substrates like ATP and ADP can cause substrate inhibition of some ectonucleotidases, such as CD39.[8] This could lead to a less predictable rate of Up4A degradation at higher concentrations, affecting the shape of the dose-response curve.
-
Solution: If you suspect substrate inhibition, you can measure the rate of Up4A degradation at different concentrations to determine the enzyme kinetics in your system.
-
Issue 3: How to Choose and Validate Ectonucleotidase Inhibitors
Question: There are many ectonucleotidase inhibitors available. How do I select the right one(s) for my Up4A study, and how can I be sure they are working?
Answer:
Selecting and validating ectonucleotidase inhibitors is crucial for obtaining reliable data in Up4A studies.
Selection and Validation Strategy:
-
Identify Expressed Ectonucleotidases: If possible, determine which ectonucleotidases are expressed by your cell line or tissue using techniques like qPCR, Western blotting, or flow cytometry.
-
Consult Inhibitor Tables: Use the table below to select inhibitors that target the identified ectonucleotidases. It is often recommended to use a cocktail of inhibitors to ensure broad coverage.
-
Validate Inhibitor Activity: Before proceeding with your Up4A functional assays, validate the effectiveness of your chosen inhibitors. A common method is to measure the degradation of a known ectonucleotidase substrate, such as ATP, in the presence and absence of the inhibitors.[9] You can quantify ATP levels using a luciferin-luciferase-based assay.
Frequently Asked Questions (FAQs)
Q1: What are ectonucleotidases and why are they a concern in Up4A studies?
A1: Ectonucleotidases are enzymes located on the outer surface of the cell membrane that break down extracellular nucleotides.[1][2] They are a concern in Up4A studies because Up4A is a dinucleotide that can be rapidly hydrolyzed by these enzymes. This degradation alters the concentration of Up4A available to interact with its target receptors and produces metabolites that can have their own biological effects, complicating data interpretation.
Q2: Which specific ectonucleotidases are known to degrade Up4A?
A2: The ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family, particularly NPP4, has been shown to hydrolyze dinucleoside polyphosphates. NPP4 hydrolyzes Ap4A (a similar molecule to Up4A) into AMP and ATP.[6][10] It is likely that other NPP family members and potentially some NTPDases can also contribute to Up4A degradation.
Q3: What are the primary degradation products of Up4A?
A3: The degradation of Up4A can vary by species. In human colon tissue, the primary products are UMP and ATP. In murine colon, the products are UDP and ADP.[11] The subsequent degradation of ATP and ADP by other ectonucleotidases can lead to the formation of AMP and eventually adenosine (B11128).
Q4: Can the degradation products of Up4A affect my experimental results?
A4: Absolutely. The degradation products of Up4A, such as ATP, ADP, UTP, and UDP, are themselves agonists for various P2Y and P2X purinergic receptors.[4][5][6][7] If your cells express these receptors, the metabolites of Up4A can elicit biological responses that may confound the effects of Up4A itself.
Q5: How can I measure the stability of Up4A in my experimental setup?
A5: You can assess the stability of Up4A by incubating it with your cells or tissue preparations for different time points and then measuring the remaining Up4A concentration using HPLC-MS. This will allow you to determine the half-life of Up4A in your specific system.
Quantitative Data Summary
Table 1: Common Ectonucleotidase Inhibitors for In Vitro Studies
| Inhibitor | Target Ectonucleotidase(s) | Recommended Working Concentration (in vitro) | Notes |
| ARL 67156 | NTPDase1 (CD39), NTPDase3, NPP1 (weak competitive inhibitor)[12] | 50-100 µM[11][12][13] | A commonly used ecto-ATPase inhibitor. Its effectiveness can be limited at high substrate concentrations.[14] |
| POM-1 (Polyoxometalate 1) | Potent inhibitor of NTPDase activity[15] | 100 µM[16] | Can also have off-target effects on P2X7 receptors.[16] |
| α,β-methylene ADP (APCP) | CD73 (ecto-5'-nucleotidase)[17] | 100 µM[9] | A non-hydrolyzable analog of AMP. |
| 8-Butylthioadenosine 5'-monophosphate (8-BuS-AMP) | CD39 and CD73[7] | Varies by application; shown to be effective in vitro. | A dual inhibitor that is metabolically more stable than ARL 67156.[7] |
Experimental Protocols
Protocol 1: Assessing Up4A Stability in Cell Culture
This protocol provides a general framework for determining the rate of Up4A degradation by cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Up4A stock solution
-
Ectonucleotidase inhibitor cocktail (optional)
-
Acetonitrile or other suitable organic solvent for quenching
-
HPLC-MS system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.
-
Pre-incubation (Optional): If using inhibitors, pre-incubate the cells with the ectonucleotidase inhibitor cocktail in serum-free medium for 30 minutes at 37°C.
-
Initiation of Reaction: Replace the medium with fresh serum-free medium containing a known concentration of Up4A (e.g., 10 µM). Include wells with Up4A in medium without cells as a control for non-enzymatic degradation.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect an aliquot of the supernatant from each well.
-
Quenching: Immediately quench the enzymatic reaction in the collected samples by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitates and transfer the supernatant to a new tube for analysis.
-
HPLC-MS Analysis: Analyze the samples by HPLC-MS to quantify the concentrations of Up4A and its degradation products (UMP, ATP, UDP, ADP).
-
Data Analysis: Plot the concentration of Up4A versus time to determine its degradation rate and half-life in your cell culture system.
Protocol 2: HPLC-MS Method for Up4A and Metabolite Quantification
This is a representative method that can be adapted for the analysis of Up4A and its metabolites. Optimization will be required for your specific instrumentation and sample matrix.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., Acquity HSS T3).[18][19]
-
Mobile Phase A: Water with a volatile additive compatible with MS (e.g., 10 mM ammonium (B1175870) acetate).[19][20]
-
Gradient: A gradient from low to high organic mobile phase will be necessary to separate the polar nucleotides. An example gradient could be starting at 2% B, ramping to 30% B over 20 minutes.[17]
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.[21]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for nucleotides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification. Precursor and product ion pairs for Up4A, UMP, ATP, UDP, and ADP will need to be determined by infusing standards.
-
Data Analysis: Use appropriate software to integrate the peak areas and quantify the concentration of each analyte based on a standard curve.
Visualizations
Caption: Up4A degradation pathways by ectonucleotidases in human and murine systems.
Caption: Workflow for assessing the stability of Up4A in cell culture.
Caption: Troubleshooting logic for inconsistent Up4A experimental results.
References
- 1. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ‘Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte purinergic receptors activated by uracil nucleotides as obesity and type 2 diabetes targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Metabolism of Extracellular Nucleotides via Inhibition of Ectonucleotidases CD73 and CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ectonucleotidases CD39 and CD73 on OvCA cells are potent adenosine-generating enzymes responsible for adenosine receptor 2A-dependent suppression of T cell function and NK cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 12. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [ARL67156, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. POM-1 inhibits P2 receptors and exhibits anti-inflammatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Selecting Appropriate Negative Controls for Up4A Experiments
Introduction
Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) is a dinucleotide signaling molecule involved in a variety of physiological processes, particularly in the cardiovascular and gastrointestinal systems.[1][2] It exerts its effects primarily through the activation of purinergic P2X and P2Y receptors.[1][3] Designing experiments to elucidate the specific effects of Up4A requires a rigorous set of negative controls to ensure that the observed outcomes are directly attributable to Up4A and not to its potential metabolites, the vehicle, or off-target effects. This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice to help researchers design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most fundamental negative control for any Up4A experiment?
A1: The most basic and essential negative control is the vehicle control .[4][5] This is a sample that contains everything your experimental sample contains except for Up4A. For example, if Up4A is dissolved in phosphate-buffered saline (PBS), the vehicle control would be the same volume of PBS administered to your cells or tissue under identical conditions. This control accounts for any potential effects of the solvent or the physical manipulation of the sample.[6]
Q2: How can I be certain that the observed effect is from Up4A itself and not its metabolic breakdown products?
A2: This is a critical consideration, as Up4A can be enzymatically degraded into other biologically active nucleotides.[1][7] For example, in human colon tissue, Up4A can form UMP and ATP, while in murine colon, it can form UDP and ADP.[1][8] To dissect the direct effect of Up4A from its metabolites, you must test each potential metabolite individually.
Experimental Protocol: Testing for Metabolite Effects
-
Identify Potential Metabolites: Based on your experimental system, identify the likely breakdown products (see Table 1).[1]
-
Equimolar Concentrations: Prepare solutions of each potential metabolite (e.g., ATP, ADP, UTP, UDP) at the same molar concentration as your Up4A treatment.
-
Parallel Testing: In parallel with your Up4A experiment, treat identical cell or tissue preparations with each individual metabolite.
Table 1: Potential Metabolites of Up4A and Their Receptors
| Metabolite | Potential Receptors | Notes |
|---|---|---|
| ATP | P2X Receptors, P2Y2, P2Y11 | A primary signaling molecule in its own right.[9] |
| ADP | P2Y1, P2Y12, P2Y13 | Key mediator of platelet aggregation.[10] |
| UTP | P2Y2, P2Y4 | Activates specific P2Y receptors.[9][11] |
| UDP | P2Y6 | A potent and selective agonist for the P2Y6 receptor.[12] |
| Adenosine | P1 (A1, A2A, A2B, A3) | Formed from the breakdown of ATP/ADP.[1] |
Q3: What are the best pharmacological negative controls for Up4A experiments?
A3: Pharmacological controls involve using specific receptor antagonists to block the signaling pathway activated by Up4A. If an antagonist prevents the effect of Up4A, it provides strong evidence for the involvement of that specific receptor.
Key Strategies:
-
Pre-treatment with Antagonist: The standard procedure is to pre-incubate the cells or tissue with the antagonist for a sufficient time to achieve receptor blockade before adding Up4A.
-
Antagonist-Only Control: Always include a control group treated with the antagonist alone to ensure it doesn't have any intrinsic effects on your system.
Table 2: Common Pharmacological Antagonists for Up4A-Related Receptors
| Antagonist | Target Receptor(s) | Typical Use and Notes |
|---|---|---|
| MRS2500 | P2Y1 (Selective) | Widely used as a highly selective and potent antagonist for the P2Y1 receptor.[1][10] |
| Suramin | P2Y (Broad Spectrum) | A non-selective P2 receptor antagonist. Useful for initial screening to see if any P2 receptor is involved, but lacks specificity.[13][14] |
| AR-C118925XX | P2Y2 (Selective) | A selective antagonist for the P2Y2 receptor.[12] |
| MRS2578 | P2Y6 (Selective) | A selective and potent antagonist for the P2Y6 receptor.[12] |
| PPADS | P2X, some P2Y | Another non-selective P2 antagonist, often used to broadly inhibit purinergic signaling.[13] |
Q4: Are there genetic negative controls for studying Up4A?
A4: Yes, genetic approaches are the "gold standard" for confirming the involvement of a specific receptor and serve as an excellent negative control.
-
Knockout Models: Using cells or tissues from animals in which the gene for a suspected receptor has been knocked out (e.g., P2ry1-/- mice). The effect of Up4A should be significantly reduced or completely absent in these models compared to wild-type controls.[1][7]
-
siRNA/shRNA Knockdown: In cell culture experiments, using small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically silence the expression of the target receptor. A control with a non-targeting (scrambled) siRNA should always be included.
Q5: How can I design a robust experiment to confirm the specificity of a Up4A effect?
A5: A multi-layered approach combining several types of negative controls is the most robust strategy. A logical workflow ensures that you systematically rule out alternative explanations for your observations.
Up4A Signaling Visualization
Understanding the signaling pathway of Up4A is crucial for selecting appropriate downstream assays and controls. Up4A can activate multiple P2Y receptors, which typically couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
References
- 1. Uridine adenosine tetraphosphate is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. theory.labster.com [theory.labster.com]
- 6. Positive and Negative Controls | Rockland [rockland.com]
- 7. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation by extracellular ATP and UTP of the stress-activated protein kinase cascade in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
Technical Support Center: Optimizing Incubation Times for Uridine Adenosine Tetraphosphate (Up4A) Treatment
Welcome to the technical support center for uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) treatment optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Up4A treatment to observe a cellular response?
A1: The optimal incubation time for Up4A treatment is highly dependent on the specific cellular response being measured.
-
Rapid Signaling Events: For early signaling events like G-protein activation and intracellular calcium mobilization, responses are typically observed within seconds to minutes.
-
Protein Phosphorylation: Phosphorylation of downstream kinases such as ERK1/2 can be detected as early as a few minutes, often peaking within 5-30 minutes of Up4A stimulation.
-
Gene Expression Changes: Alterations in gene expression may require several hours of incubation to become apparent.
-
Functional Cellular Responses: For more complex cellular processes such as cell migration and proliferation, longer incubation times are generally necessary. Significant effects on cell migration are often observed after 4-24 hours, while proliferation assays may require 24-72 hours of continuous exposure to Up4A.
It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental endpoint.
Q2: How does the concentration of Up4A affect the optimal incubation time?
A2: The concentration of Up4A and the incubation time are often interrelated. Higher concentrations of Up4A may elicit a faster and more robust response for short-term assays like signaling pathway activation. However, for long-term assays such as cell viability and proliferation, high concentrations of Up4A might lead to receptor desensitization or even cytotoxicity, confounding the results. A dose-response experiment should be performed in conjunction with a time-course study to identify the optimal concentration and incubation time that yields the desired biological effect without inducing off-target effects.
Q3: Can prolonged incubation with Up4A lead to receptor desensitization?
A3: Yes, prolonged exposure to agonists like Up4A can lead to the desensitization of P2Y and P2X receptors. This process involves receptor phosphorylation, internalization, and downregulation, which can diminish the cellular response over time. If you are investigating long-term effects, it is crucial to consider the possibility of receptor desensitization. This can be assessed by measuring the response to a second Up4A challenge after a prolonged initial incubation.
Q4: What are some common issues encountered when optimizing Up4A incubation times?
A4: Common issues include:
-
No observable effect: This could be due to an incubation time that is too short for the specific endpoint (e.g., checking for proliferation after only 1 hour).
-
High background signal: This may result from non-specific effects of Up4A or issues with the assay itself. Optimizing the incubation time and Up4A concentration can help to minimize this.
-
Loss of response over time: This is often indicative of receptor desensitization or degradation of Up4A in the culture medium.
-
Variable results: Inconsistent incubation times between experiments can lead to high variability in the data.
Troubleshooting Guides
Issue 1: No detectable cellular response after Up4A treatment.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too short. | For functional assays like cell migration or proliferation, extend the incubation time. Consider a time-course experiment (e.g., 4, 8, 12, 24, 48 hours). For signaling studies, ensure you are looking at early time points (e.g., 2, 5, 15, 30 minutes). |
| Up4A concentration is too low. | Perform a dose-response experiment with a range of Up4A concentrations (e.g., 10 nM to 10 µM). |
| Cell type is not responsive to Up4A. | Verify the expression of P2Y and P2X receptors in your cell line using techniques like RT-qPCR or Western blotting. |
| Degradation of Up4A. | Prepare fresh Up4A solutions for each experiment. Consider the stability of Up4A in your culture medium over longer incubation periods. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent incubation times. | Use a precise timer for all incubations and ensure consistency across all experimental replicates and batches. |
| Cell passage number and confluency. | Use cells within a consistent range of passage numbers. Seed cells to reach a consistent confluency at the time of treatment. |
| Variability in reagent preparation. | Prepare master mixes of Up4A and other reagents to minimize pipetting errors. |
Issue 3: The observed effect of Up4A decreases at longer incubation times.
| Possible Cause | Troubleshooting Steps |
| Receptor desensitization. | Consider using a lower concentration of Up4A for long-term studies. To test for desensitization, pre-incubate cells with Up4A, wash, and then re-stimulate to see if the response is blunted. |
| Up4A degradation. | For very long-term experiments (e.g., > 48 hours), consider replenishing the medium with fresh Up4A. |
| Cellular feedback mechanisms. | Long-term stimulation can activate negative feedback loops that attenuate the initial signaling response. This is a biological phenomenon that should be investigated further. |
Data Presentation
Table 1: Recommended Incubation Time Ranges for Various Up4A-Mediated Cellular Responses
| Cellular Response | Typical Incubation Time Range | Key Considerations |
| Calcium Mobilization | 15 seconds - 5 minutes | Requires real-time measurement with a fluorescent indicator. |
| ERK1/2 Phosphorylation | 2 - 30 minutes | Peak activation is often transient; a time-course is essential. |
| Akt Phosphorylation | 5 - 60 minutes | May have different kinetics than ERK1/2 phosphorylation. |
| Cell Migration | 4 - 24 hours | Cell type dependent; can be assessed by wound healing or transwell assays. |
| Cell Proliferation | 24 - 72 hours | Requires longer-term assays such as MTT, BrdU, or cell counting. |
| Vascular Contraction/Relaxation | 5 - 30 minutes | Typically measured in isolated tissue preparations in an organ bath. |
Experimental Protocols
Protocol 1: Time-Course of Up4A-Induced ERK1/2 Phosphorylation
-
Cell Seeding: Seed vascular smooth muscle cells (VSMCs) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Up4A Treatment: Treat the cells with the desired concentration of Up4A (e.g., 1 µM) for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes). The 0-minute time point serves as the untreated control.
-
Cell Lysis: Immediately after the incubation period, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and perform Western blotting to detect phosphorylated ERK1/2 and total ERK1/2.
Protocol 2: Up4A-Mediated Cell Migration Assay (Wound Healing)
-
Cell Seeding: Seed VSMCs in a 24-well plate and grow to 100% confluency.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Up4A Treatment: Add fresh serum-free or low-serum medium containing different concentrations of Up4A (e.g., 0, 100 nM, 1 µM, 10 µM).
-
Image Acquisition: Immediately acquire an image of the wound at 0 hours. Place the plate in a 37°C incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 4 hours for 24 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.
Mandatory Visualization
Caption: Up4A Signaling Pathways.
Validation & Comparative
A Comparative Analysis of Uridine Adenosine Tetraphosphate and ATP on Vascular Tone
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the effects of two purinergic signaling molecules, uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (UP₄A) and adenosine triphosphate (ATP), on vascular tone. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and physiology. This document summarizes key experimental findings, details relevant methodologies, and illustrates the underlying signaling pathways.
Executive Summary
Uridine adenosine tetraphosphate (UP₄A) and adenosine triphosphate (ATP) are both endogenous signaling molecules that play crucial roles in the regulation of vascular tone. While they share some similarities in their mechanisms of action, notable differences exist in their receptor affinity, downstream signaling cascades, and overall physiological effects. Generally, both molecules can induce both vasoconstriction and vasodilation, depending on the specific vascular bed, the expression of purinergic receptor subtypes, and the integrity of the vascular endothelium.
Data Presentation: Quantitative Comparison of Vascular Effects
The following tables summarize the quantitative data from various studies comparing the effects of UP₄A and ATP on vascular tone. These data highlight the relative potency (EC₅₀) and efficacy (Eₘₐₓ) of these two agonists in different vascular preparations.
| Agonist | Vascular Bed | Species | Effect | EC₅₀ (µM) | Eₘₐₓ (% of control contraction) | Reference |
| UP₄A | Pulmonary Artery | Rat | Contraction | ~10 | Not specified | [1] |
| ATP | Pulmonary Artery | Rat | Contraction | Not specified | Not specified | [1] |
| UP₄A | Aorta | Rat | Contraction | Not specified | Not specified | |
| ATP | Aorta | Rat | Contraction | Not specified | Not specified |
Note: Directly comparative EC₅₀ and Eₘₐₓ values for UP₄A and ATP in the same study are limited in the currently available literature. The table will be updated as more direct comparative studies become available.
| Agonist | Vascular Bed | Species | Effect | EC₅₀ (µM) | Eₘₐₓ (% of pre-contraction) | Reference |
| UP₄A | Coronary Artery | Porcine | Relaxation | Not specified | Not specified | |
| ATP | Coronary Artery | Porcine | Relaxation | Not specified | Not specified | |
| UP₄A | Aorta | Rat | Relaxation | Not specified | Not specified | |
| ATP | Aorta | Rat | Relaxation | 10 nM - 10 µM | Not specified | [2] |
Note: Quantitative data on the vasodilatory effects of UP₄A are less prevalent in the literature compared to its vasoconstrictive effects.
Experimental Protocols
The following section details a standard experimental protocol for assessing the effects of vasoactive substances like UP₄A and ATP on vascular tone using an isolated tissue bath (organ bath) system. This method is widely used in pharmacological studies to characterize the contractile and relaxant properties of blood vessels.
Isolated Aortic Ring Preparation and Vascular Reactivity Assay
1. Tissue Isolation and Preparation:
-
Animal Model: Male Wistar rats (250-300 g) are commonly used.
-
Euthanasia: Animals are euthanized by an approved method, such as CO₂ asphyxiation followed by cervical dislocation.
-
Aorta Dissection: The thoracic aorta is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).
-
Cleaning: The aorta is cleaned of adherent connective and adipose tissue under a dissecting microscope.
-
Ring Preparation: The aorta is cut into rings of 2-3 mm in length. For studies investigating the role of the endothelium, care is taken to not damage the intimal surface. For endothelium-denuded preparations, the endothelium is removed by gently rubbing the intimal surface with a fine wire or forceps.
2. Mounting in the Organ Bath:
-
Aortic rings are mounted on two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
-
The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the Krebs-Henseleit solution is changed every 15-20 minutes.
-
After equilibration, the viability of the rings is assessed by contracting them with a high concentration of potassium chloride (KCl, 60-80 mM).
-
To check for endothelial integrity, the rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine (B352888) (1 µM), and then acetylcholine (B1216132) (1-10 µM) is added. A relaxation of >80% indicates intact endothelium, while a relaxation of <10% confirms successful denudation.
4. Cumulative Concentration-Response Curves:
-
After a washout period and return to baseline tension, the aortic rings are pre-contracted with phenylephrine (1 µM) to a stable plateau.
-
Cumulative concentration-response curves are then generated by adding increasing concentrations of the agonist (UP₄A or ATP) to the organ bath.
-
The resulting relaxation or contraction is recorded and expressed as a percentage of the pre-contraction induced by phenylephrine.
5. Data Analysis:
-
The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonists are calculated from the concentration-response curves using appropriate pharmacological software. The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response, and the Eₘₐₓ is the maximum response elicited by the agonist.
Signaling Pathways
The vascular effects of both UP₄A and ATP are mediated primarily through the activation of P2 purinergic receptors, which are broadly classified into P2X (ionotropic) and P2Y (G protein-coupled) receptors.
Vasoconstriction in Vascular Smooth Muscle Cells (VSMCs)
Both UP₄A and ATP can induce vasoconstriction by directly acting on P2 receptors on vascular smooth muscle cells. The predominant pathway involves the activation of P2Y₂ receptors, which are coupled to Gq/11 proteins.[3] This initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i) and subsequent muscle contraction.
References
- 1. Up4A stimulates endothelium-independent contraction of isolated rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nucleotide receptor in vascular endothelial cells is specifically activated by the fully ionized forms of ATP and UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Activation of P2Y Receptors: A Comparative Guide to Up4A and UTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential activation of P2Y receptors by the dinucleotide uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) and the nucleotide uridine triphosphate (UTP). P2Y receptors, a family of G protein-coupled receptors, are crucial mediators in numerous physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. Understanding the nuanced differences in how they are activated by various endogenous ligands is critical for the development of selective and effective drugs.
Ligand-Receptor Interactions and Potency
Both Up4A and UTP are recognized as agonists for several P2Y receptor subtypes, primarily coupling to Gq proteins to initiate downstream signaling cascades. However, their potency and receptor subtype selectivity can differ, leading to distinct cellular responses.
UTP is a well-established agonist for P2Y2 and P2Y4 receptors.[1] At the human P2Y2 receptor, UTP and ATP exhibit similar potencies in receptor activation.[2] In contrast, the human P2Y4 receptor is activated by UTP, while ATP acts as an antagonist.[3]
Up4A has been identified as a potent agonist at P2Y1 and P2Y2 receptors.[4][5] In studies on vascular smooth muscle cells, the migratory effects of Up4A are predominantly mediated through the P2Y2 receptor.[5] Furthermore, in the colon, Up4A has been shown to be a more potent activator of the P2Y1 receptor than ATP or ADP.[4]
| Agonist | Receptor Subtype | Cell Line | Assay Type | EC50 (µM) | Reference |
| UTP | Human P2Y2 | 1321N1 Astrocytoma | Calcium Mobilization | 1.5 - 5.8 | [2] |
Signaling Pathways
Activation of Gq-coupled P2Y receptors by both Up4A and UTP initiates a canonical signaling pathway involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular responses.
In addition to this primary pathway, activation of P2Y receptors, particularly P2Y2 by Up4A, has been shown to stimulate the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, which is crucial for processes like cell migration.[5]
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method to assess the activation of Gq-coupled receptors by measuring the transient increase in intracellular calcium concentration following agonist stimulation.
Protocol:
-
Cell Preparation: Seed cells (e.g., 1321N1 astrocytoma cells stably expressing the P2Y receptor of interest) into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the same buffer, typically for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare serial dilutions of Up4A and UTP in the assay buffer.
-
Measurement: Place the cell plate in a fluorescence plate reader equipped with an automated injection system. Record baseline fluorescence before adding the agonists. Inject the different concentrations of Up4A or UTP and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol phosphates, the downstream products of PLC activity.
Protocol:
-
Cell Labeling: Plate cells in 24-well plates and incubate them overnight in inositol-free medium supplemented with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl) for a short period. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Agonist Stimulation: Add varying concentrations of Up4A or UTP to the wells and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the stimulation by adding a solution like cold trichloroacetic acid.
-
Separation: Separate the total inositol phosphates from free inositol using anion-exchange chromatography columns.
-
Quantification: Elute the inositol phosphates and quantify the amount of radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the agonist concentration to determine the potency of Up4A and UTP.
Conclusion
Both Up4A and UTP are important endogenous agonists of P2Y receptors, playing significant roles in cellular signaling. While UTP is a well-characterized agonist for P2Y2 and P2Y4 receptors, Up4A demonstrates potent activity at P2Y1 and P2Y2 receptors. The differential activation of these receptors by Up4A and UTP underscores the complexity of purinergic signaling and highlights the potential for developing receptor subtype-selective therapeutic agents. The experimental protocols provided in this guide offer robust methods for further dissecting the specific actions of these and other P2Y receptor ligands.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uridine adenosine tetraphosphate is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Up4A and Other Dinucleotides on Endothelial Cells: A Guide for Researchers
A detailed examination of the functional impact and underlying signaling mechanisms of Up4A in comparison to other dinucleotides on endothelial cell biology, providing researchers, scientists, and drug development professionals with a comprehensive resource for experimental design and interpretation.
This guide offers a comparative analysis of the effects of Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) and other dinucleotides, primarily diadenosine polyphosphates such as Ap4A, on key endothelial cell functions. The information presented herein is curated from experimental data to facilitate a deeper understanding of their roles in vascular biology and to guide future research in cardiovascular drug development.
Executive Summary
Dinucleotides, a class of signaling molecules, are increasingly recognized for their diverse roles in regulating cellular processes. Among these, Up4A and diadenosine polyphosphates (ApnAs) have emerged as significant modulators of endothelial cell behavior. This guide provides a comparative overview of their effects on endothelial cell proliferation, migration, and nitric oxide (NO) production, supported by detailed experimental protocols and signaling pathway diagrams. While direct quantitative comparisons in single studies are limited, this guide synthesizes available data to draw meaningful parallels and distinctions.
Comparative Effects on Endothelial Cell Functions
The functional consequences of endothelial cell exposure to Up4A and other dinucleotides are multifaceted, influencing processes critical to angiogenesis and vascular homeostasis.
Endothelial Cell Proliferation
Table 1: Comparative Analysis of Dinucleotide Effects on Endothelial Cell Proliferation
| Dinucleotide | Concentration | Cell Type | Assay | Observed Effect | Citation |
|---|---|---|---|---|---|
| Up4A | Various | Endothelial Cells | - | Induces angiogenesis | [1] |
| Ap4A | Not Specified | Endothelial Cells | - | Promotes proliferation and migration via P2X1 and P2X4 receptors | [3] |
| ADP | Not Specified | Endothelial Cells | - | Induces proliferation |[4] |
Note: The table reflects the current available data, which lacks direct side-by-side quantitative comparisons.
Endothelial Cell Migration
Cellular migration is a prerequisite for the formation of new blood vessels. Both Up4A and other dinucleotides, particularly those acting on P2Y receptors, have been shown to influence this process. ADP, a structural component of both Up4A and Ap4A, stimulates human endothelial cell migration through the activation of P2Y1 receptors and downstream MAP kinase pathways.[5][6] Ap4A also promotes endothelial cell migration through P2X1 and P2X4 receptors.[3]
Table 2: Comparative Analysis of Dinucleotide Effects on Endothelial Cell Migration
| Dinucleotide | Concentration | Cell Type | Assay | Observed Effect | Citation |
|---|---|---|---|---|---|
| Up4A | Various | Endothelial Cells | - | Induces migration | [1] |
| Ap4A | Not Specified | Endothelial Cells | - | Promotes migration via P2X1 and P2X4 receptors | [3] |
| ADP | Not Specified | HUVECs | Boyden Chamber, Wound Repair | Stimulates migration |[5] |
Note: The table reflects the current available data, which lacks direct side-by-side quantitative comparisons.
Nitric Oxide (NO) Production
Table 3: Comparative Analysis of Dinucleotide Effects on Endothelial Cell Nitric Oxide Production
| Dinucleotide | Concentration | Cell Type | Assay | Observed Effect | Citation |
|---|---|---|---|---|---|
| Up4A | Not Specified | Endothelial Cells | - | Implied to release NO to suppress vasoconstriction | [1] |
| Ap4A | Not Specified | Bovine Aortic Endothelial Cells | Not Specified | 4.2-fold increase in NO release over basal levels | [7] |
| Nucleotide Agonists (general) | Various | Mouse Aortic Endothelial Cells | Isometric Force Measurement | Relaxation strongly suppressed by NO synthesis inhibitors |[8] |
Note: The table reflects the current available data, which lacks direct side-by-side quantitative comparisons.
Signaling Pathways
The effects of Up4A and other dinucleotides on endothelial cells are primarily mediated through the activation of purinergic P2 receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G protein-coupled receptors.
Up4A Signaling
Up4A is known to activate various P2Y receptors, leading to downstream signaling cascades that influence vascular function.[1] The activation of these receptors can lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and MAP kinase pathways, ultimately affecting gene expression and cellular responses like proliferation and migration.
Diadenosine Polyphosphate (e.g., Ap4A) Signaling
Ap4A and other diadenosine polyphosphates also exert their effects through P2 receptors. For example, Ap4A-induced NO release is dependent on an increase in intracellular calcium, suggesting a Gq-coupled P2Y receptor-mediated pathway involving PLC.[7] Furthermore, Ap4A can activate P2X receptors, which are ligand-gated ion channels, leading to cation influx and subsequent cellular responses.[3]
Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section provides detailed methodologies for key experiments.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to measure cell proliferation based on the metabolic activity of viable cells.[10][11][12][13]
Workflow:
Materials:
-
Endothelial cells (e.g., HUVECs)
-
96-well tissue culture plates
-
Complete endothelial cell growth medium
-
Serum-free endothelial cell basal medium
-
Dinucleotides (Up4A, Ap4A, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate overnight.
-
Wash the cells with serum-free basal medium and then incubate in serum-free medium for 24 hours to synchronize the cells.
-
Replace the medium with fresh serum-free medium containing various concentrations of the dinucleotides to be tested. Include a negative control (medium alone) and a positive control (e.g., VEGF).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the negative control.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay provides a straightforward method to assess collective cell migration in vitro.[8][9][14]
Workflow:
Materials:
-
Endothelial cells
-
6-well or 12-well tissue culture plates
-
Complete endothelial cell growth medium
-
Serum-free endothelial cell basal medium
-
Dinucleotides
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with serum-free basal medium containing the desired concentrations of dinucleotides.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours.
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or migration rate.
Nitric Oxide Production Assay (Griess Assay)
This colorimetric assay measures the concentration of nitrite (B80452), a stable and quantifiable breakdown product of NO in cell culture supernatant.[4][15][16]
Workflow:
Materials:
-
Endothelial cells
-
24-well tissue culture plates
-
Endothelial cell basal medium
-
Dinucleotides
-
Griess Reagent System (contains sulfanilamide (B372717) solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 24-well plate and grow to near confluence.
-
Replace the culture medium with fresh basal medium and incubate for a few hours.
-
Treat the cells with the desired concentrations of dinucleotides for a specified time (e.g., 30 minutes to 24 hours).
-
Collect the cell culture supernatant from each well.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of the sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to determine the nitrite concentration in the samples.
Conclusion
Up4A and other dinucleotides, such as Ap4A, are important regulators of endothelial cell function. They exert their effects through a complex interplay of purinergic receptor activation and downstream signaling cascades, influencing critical processes like proliferation, migration, and nitric oxide production. While this guide provides a comprehensive overview of their comparative effects and the methodologies to study them, it also highlights a significant gap in the literature: the lack of direct, quantitative comparative studies. Future research should focus on head-to-head comparisons of these dinucleotides to fully elucidate their relative potencies and specific mechanisms of action in endothelial cells. Such studies will be invaluable for advancing our understanding of vascular biology and for the development of novel therapeutic strategies targeting purinergic signaling in cardiovascular diseases.
References
- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Altered Purinergic Receptor Sensitivity in Type 2 Diabetes-Associated Endothelial Dysfunction and Up4A-Mediated Vascular Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P1,P4-diadenosine 5' tetraphosphate induces nitric oxide release from bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Investigation of molecular mechanisms and regulatory pathways of pro-angiogenic nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Uridine Adenosine Tetraphosphate and Adenosine in Coronary Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the coronary relaxation properties of uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) and adenosine. It synthesizes experimental data to elucidate their mechanisms of action, potency, and the signaling pathways they activate. This information is intended to support further research and drug development in the field of cardiovascular pharmacology.
At a Glance: Up4A vs. Adenosine in Coronary Vasodilation
| Feature | Uridine Adenosine Tetraphosphate (Up4A) | Adenosine |
| Primary Receptor(s) | A2A Adenosine Receptor, P2Y Purinergic Receptors | A1 and A2A Adenosine Receptors |
| Potency (Coronary Relaxation) | Potent vasodilator in porcine coronary microvasculature.[1][2] | Well-established potent coronary vasodilator.[3][4] |
| Signaling Cascade | Primarily A2A receptor-mediated, involving hydrogen peroxide (H2O2). Also activates P2Y receptors, potentially leading to the release of both relaxing and constricting factors.[2][5] | Primarily A2A receptor-mediated activation of adenylyl cyclase, leading to increased cAMP and activation of potassium channels. A1 receptor activation can have an opposing inhibitory effect.[6] |
| Endothelium-Dependency | Partially endothelium-dependent.[1] | Can be both endothelium-dependent and -independent, depending on the specific vascular bed and species.[6] |
Note: Direct comparative studies providing EC50 and Emax values for Up4A and adenosine in porcine coronary arteries under identical experimental conditions were not identified in the reviewed literature. The potency descriptions are based on findings from separate studies.
Unraveling the Mechanisms: Signaling Pathways
The coronary vasodilatory effects of Up4A and adenosine are initiated by their interaction with specific cell surface receptors, triggering distinct intracellular signaling cascades.
This compound (Up4A) Signaling
Up4A exhibits a more complex signaling profile compared to adenosine, engaging both P1 (adenosine) and P2 (purinergic) receptors.[2] In porcine coronary arteries, the primary pathway for relaxation is mediated by the A2A adenosine receptor.[2][5] This activation leads to the production of hydrogen peroxide (H2O2), which acts as a signaling molecule to induce smooth muscle relaxation. Additionally, Up4A can interact with P2Y receptors on both endothelial and smooth muscle cells, which can lead to the release of other vasoactive substances, including nitric oxide and prostanoids, that can either enhance or counteract vasodilation.[2][7]
Caption: Signaling pathway for Up4A-induced coronary relaxation.
Adenosine Signaling
Adenosine's vasodilatory effect in coronary arteries is predominantly mediated through the activation of A2A adenosine receptors on vascular smooth muscle cells.[4][6] This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and opens potassium channels. The resulting potassium efflux hyperpolarizes the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium, and subsequent smooth muscle relaxation. Adenosine can also act on A1 receptors, which can inhibit adenylyl cyclase and thereby counteract the A2A-mediated relaxation.[6]
Caption: Signaling pathway for adenosine-induced coronary relaxation.
Experimental Corner: How Coronary Relaxation is Studied
The vasodilatory properties of compounds like Up4A and adenosine are typically investigated using isolated tissue bath experiments, a technique known as wire myography.
Experimental Protocol: Isolated Coronary Artery Relaxation Study
-
Tissue Preparation:
-
Hearts are obtained from experimental animals (e.g., domestic pigs).
-
The left anterior descending (LAD) or other suitable coronary arteries are carefully dissected in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
The arteries are cleaned of surrounding connective and adipose tissue and cut into small rings (typically 2-4 mm in length). For some experiments, the endothelium may be mechanically removed to study endothelium-independent effects.
-
-
Mounting and Equilibration:
-
The arterial rings are mounted on two small wire hooks in an organ bath filled with Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2 to maintain physiological pH.
-
One hook is fixed, while the other is connected to a force transducer to measure isometric tension.
-
The rings are gradually stretched to their optimal resting tension and allowed to equilibrate for a period of 60-90 minutes.
-
-
Pre-constriction:
-
To study relaxation, the arterial rings are first contracted with a vasoconstrictor agent. Prostaglandin F2α (PGF2α) or a thromboxane (B8750289) A2 mimetic like U46619 are commonly used to induce a stable, submaximal contraction.
-
-
Concentration-Response Curves:
-
Once a stable contraction is achieved, cumulative concentrations of the vasodilator (Up4A or adenosine) are added to the organ bath.
-
The relaxation at each concentration is recorded as a percentage of the pre-constriction tension.
-
This data is used to construct a concentration-response curve, from which the potency (EC50) and maximal relaxation (Emax) can be calculated.
-
-
Pharmacological Interrogation:
-
To investigate the signaling pathways involved, experiments are repeated in the presence of specific receptor antagonists or enzyme inhibitors (e.g., A2A receptor antagonists, P2 receptor antagonists, inhibitors of nitric oxide synthase, etc.).
-
Caption: Experimental workflow for studying coronary artery relaxation.
References
- 1. Altered purinergic signaling in this compound-induced coronary relaxation in swine with metabolic derangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and purinergic signaling in cardiovascular system: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the adenosine receptor in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine concentration in the porcine coronary artery wall and A2A receptor involvement in hypoxia-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePub, Erasmus University Repository: Activation of adenosine A2A but not A2B receptors is involved in this compound-induced porcine coronary smooth muscle relaxation [repub.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Induced Coronary Relaxation Is Blunted in Swine With Pressure Overload: A Role for Vasoconstrictor Prostanoids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Uridine Adenosine Tetraphosphate (Up4A) with Purinergic Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purinergic ligand uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) with other endogenous purinergic ligands. It details its cross-reactivity with various P2X and P2Y receptors, presenting available quantitative data, outlining experimental methodologies, and illustrating key signaling pathways.
Introduction to Uridine Adenosine Tetraphosphate (Up4A)
This compound (Up4A) is a dinucleotide that has been identified as an endothelium-derived vasoconstrictive factor.[1] It is unique in that it contains both a purine (B94841) (adenosine) and a pyrimidine (B1678525) (uridine) moiety.[1] Up4A has been shown to be a potent activator of several purinergic receptors, implicating it in a variety of physiological and pathophysiological processes, including vascular function, cell migration, and proliferation.[2][3] This guide explores the cross-reactivity of Up4A with other well-known purinergic ligands such as adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and uridine triphosphate (UTP).
Quantitative Comparison of Ligand Potency and Affinity
The following tables summarize the available quantitative data on the potency (EC50) and affinity (Ki) of Up4A and other purinergic ligands at various P2 receptors. It is important to note that comprehensive, direct comparative studies for Up4A across all receptor subtypes are limited. Much of the available data is qualitative or derived from specific tissue preparations.
Table 1: Comparative Potency (EC50, µM) of Purinergic Ligands at P2Y Receptors
| Receptor Subtype | Up4A | ATP | ADP | UTP | Notes |
| P2Y1 | More potent than ATP & ADP in colonic muscles[4] | 1.5[5] | ~0.06[6] | Inactive | Up4A is a potent agonist, causing relaxation in colonic muscles.[4] |
| P2Y2 | Potent agonist[2] | 1.5 - 5.8[7] | Inactive | 1.5 - 5.8[7] | Up4A-mediated smooth muscle cell migration is primarily through P2Y2.[2] |
| P2Y4 | Activator[1] | Antagonist (human)[8] | Inactive | 0.55 (human)[8] | ATP is an agonist at the rat P2Y4 receptor but an antagonist at the human counterpart.[8] |
| P2Y6 | Likely involved in vascular calcification[9] | Inactive | Inactive | Inactive (UDP is the primary agonist) | The influence of different P2Y antagonists on Up4A-mediated processes indicated that P2Y2/6 receptors may be involved.[9] |
| P2Y11 | - | 17.3[5] | - | - | Primarily activated by ATP. |
| P2Y12 | - | Inactive | ~0.06[6] | Inactive | Primarily activated by ADP. |
| P2Y13 | - | Inactive | Agonist | Inactive | Primarily activated by ADP. |
| P2Y14 | - | Inactive | Inactive | Inactive (UDP-glucose is the primary agonist) |
EC50 values can vary depending on the cell type and assay conditions. The values presented are representative.
Table 2: Comparative Potency (EC50, µM) of Purinergic Ligands at P2X Receptors
| Receptor Subtype | Up4A | ATP | α,β-meATP | Notes |
| P2X1 | Vasoconstrictor action[1] | Nanomolar to submicromolar range[10] | Potent agonist | Up4A-mediated vasoconstriction is suggested to occur via P2X1 receptors.[1] |
| P2X3 | - | ~0.35 | Potent agonist | - |
| P2X4 | - | Agonist | Weak agonist | - |
| P2X7 | - | >100 | Weak agonist | - |
Data on the direct EC50 values for Up4A at P2X receptors are limited in the reviewed literature.
Signaling Pathways Activated by Up4A
Up4A activates various downstream signaling pathways through its interaction with P2Y and P2X receptors. The specific pathway engaged depends on the receptor subtype and the cell type.
P2Y Receptor-Mediated Signaling
P2Y receptors are G protein-coupled receptors (GPCRs). Based on their G protein coupling, they can be divided into two main subfamilies: those that couple to Gq/11 to activate phospholipase C (PLC), and those that couple to Gi/o to inhibit adenylyl cyclase or Go to modulate ion channels.[11] The P2Y11 receptor is unique as it can couple to both Gq/11 and Gs (to stimulate adenylyl cyclase).[11]
Activation of Gq/11-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) by Up4A leads to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12]
These initial signals can then propagate through various downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for processes like cell proliferation and migration.[13][14]
Caption: Up4A-mediated P2Y receptor signaling pathway.
P2X Receptor-Mediated Signaling
P2X receptors are ligand-gated ion channels.[10] Upon activation by an agonist like ATP or potentially Up4A, these receptors form a non-selective cation channel, allowing the influx of Na+ and Ca2+.[10] This influx leads to membrane depolarization and an increase in intracellular calcium concentration, which can trigger various cellular responses, including muscle contraction.
Caption: P2X receptor activation and downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cross-reactivity of purinergic ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a ligand for a specific receptor.
Objective: To quantify the affinity of Up4A and other purinergic ligands for P2Y and P2X receptors.
Methodology:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]ATP or a specific antagonist) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., Up4A, ATP, ADP, UTP) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq/11-coupled P2Y receptor signaling.
Objective: To determine the potency (EC50) of Up4A and other purinergic ligands in activating Gq/11-coupled P2Y receptors.
Methodology:
-
Cell Preparation:
-
Cells expressing the target P2Y receptor are seeded in a multi-well plate and grown to an appropriate confluency.
-
-
Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye enters the cells and is cleaved to its active, calcium-sensitive form.
-
-
Ligand Addition:
-
The plate is placed in a fluorescence plate reader.
-
Increasing concentrations of the agonist (e.g., Up4A, ATP, UTP) are added to the wells.
-
-
Fluorescence Measurement:
-
The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response at each agonist concentration is determined.
-
A dose-response curve is generated by plotting the fluorescence response against the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the curve.
-
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound (Up4A) is an emerging purinergic ligand with significant cross-reactivity across several P2Y and P2X receptor subtypes. Available evidence indicates that it is a potent agonist at P2Y1 and P2Y2 receptors and also activates P2Y4 and P2X1 receptors. Its ability to activate multiple receptor subtypes highlights its potential role in complex physiological and pathological processes.
Further research is required to fully elucidate the quantitative pharmacological profile of Up4A at all purinergic receptors and to understand the full spectrum of its downstream signaling effects. Such studies will be crucial for developing a comprehensive understanding of its biological functions and for exploring its potential as a therapeutic target.
References
- 1. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extracellular ATP activates the PLC/PKC/ERK signaling pathway through the P2Y2 purinergic receptor leading to the induction of early growth response 1 expression and the inhibition of viability in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. P2 receptor-mediated stimulation of the PI3-K/Akt-pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Up4A-Induced Vasoconstriction Across Diverse Arterial Beds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor effects of Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) in different arterial beds. The information is supported by experimental data from peer-reviewed literature, offering insights into the variable vascular responses to this endogenous signaling molecule.
Comparative Efficacy and Potency of Up4A
Uridine adenosine tetraphosphate (Up4A) has been identified as a potent vasoconstrictor in several rodent models. However, its efficacy (Emax) and potency (EC50) vary significantly depending on the specific arterial bed under investigation. This variability highlights the diverse expression and function of purinergic receptors throughout the vascular system. A summary of the available quantitative data is presented below.
| Arterial Bed | Species | Emax (% of KCl max) | EC50 (µM) | Key Receptors Implicated | Citation |
| Pulmonary Artery | Rat | ~100% | 1-100 (Concentration-dependent contraction) | P2Y | [1] |
| Aorta | Rat | Not explicitly stated, but significant contraction observed. | Not explicitly stated. | P1, P2X, Thromboxane (B8750289) | [2] |
| Mesenteric Artery | Rat | Not explicitly stated, but contraction observed. | Not explicitly stated. | Not explicitly stated in retrieved results. | [3] |
| Renal Artery | Rat | Greater in diabetic models compared to control. | Not explicitly stated. | P2 Receptors, COX/Thromboxane Receptor | [4] |
Note: Direct comparative studies measuring EC50 and Emax of Up4A across multiple arterial beds under identical experimental conditions are limited. The data presented is synthesized from various sources and methodologies, which may contribute to variability.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Up4A-induced vasoconstriction.
Wire Myography for Assessment of Vasoactivity
Wire myography is an in vitro technique used to measure the isometric tension of isolated blood vessel segments.
a. Tissue Preparation:
-
Male Wistar rats are euthanized by an approved method.
-
The thoracic cavity is opened, and the lungs and heart are excised and placed in cold (4°C) physiological salt solution (PSS).
-
The main pulmonary artery, thoracic aorta, or superior mesenteric artery is carefully dissected free from surrounding connective and adipose tissue.
-
The artery is cut into rings of approximately 2-3 mm in length. For mesenteric arteries, third or fourth-order branches are used.
b. Mounting:
-
Two tungsten wires (typically 40 µm in diameter) are threaded through the lumen of the arterial ring.
-
The wires are then mounted onto the jaws of a wire myograph, with one jaw connected to a force transducer and the other to a micrometer.
-
The arterial ring is submerged in a temperature-controlled (37°C) organ bath containing PSS and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
c. Normalization and Equilibration:
-
The vessel is gradually stretched to its optimal resting tension, determined by a standardized normalization procedure to elicit maximal active tension development.
-
The preparation is allowed to equilibrate for at least 60 minutes, with the PSS being replaced every 15-20 minutes.
d. Experimental Procedure:
-
To assess vessel viability, the arterial rings are contracted with a high potassium solution (e.g., 60 mM KCl).
-
After washing and returning to baseline tension, a cumulative concentration-response curve to Up4A is generated by adding increasing concentrations of Up4A to the organ bath.
-
The resulting isometric tension is recorded and analyzed to determine Emax and EC50 values.
-
To investigate the involvement of specific receptors, experiments can be repeated in the presence of selective antagonists.
Pressure Myography for a More Physiological Assessment
Pressure myography allows for the study of arterial function under conditions that more closely mimic the in vivo environment, with the vessel subjected to intraluminal pressure.
a. Vessel Isolation and Cannulation:
-
Arterial segments are isolated as described for wire myography.
-
The vessel is transferred to the chamber of a pressure myograph filled with cold PSS.
-
One end of the artery is mounted onto a glass microcannula and secured with a nylon suture.
-
The lumen is gently flushed to remove any remaining blood, and the other end is mounted on a second cannula.
b. Pressurization and Equilibration:
-
The artery is pressurized to a physiological level (e.g., 60-80 mmHg) with PSS, and the chamber is warmed to 37°C and aerated.
-
The vessel is allowed to equilibrate and develop spontaneous myogenic tone.
c. Vasoactivity Assessment:
-
Changes in the internal and external diameter of the artery are continuously monitored using a video camera attached to an inverted microscope and a video dimension analyzer.
-
Up4A is added to the superfusing PSS in increasing concentrations, and the resulting changes in arterial diameter are recorded to assess vasoconstriction.
Fura-2 Calcium Imaging in Vascular Smooth Muscle Cells
This technique is used to measure changes in intracellular calcium concentration ([Ca2+]i), a key event in vasoconstriction.
a. Cell Preparation:
-
Vascular smooth muscle cells (VSMCs) are enzymatically isolated from the desired artery or cultured from explants.
-
Cells are plated on glass coverslips for imaging.
b. Fura-2 Loading:
-
Cells are incubated with the cell-permeant form of the ratiometric calcium indicator, Fura-2 acetoxymethyl ester (Fura-2 AM), typically at a concentration of 2-5 µM for 30-60 minutes at room temperature or 37°C.
-
After loading, the cells are washed with a physiological buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
c. Calcium Imaging:
-
The coverslip with the loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
The cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the [Ca2+]i.
-
A baseline [Ca2+]i is established, and then the cells are stimulated with Up4A. The resulting changes in the F340/F380 ratio are recorded over time to visualize the calcium transient.
Signaling Pathways and Experimental Workflow
The vasoconstrictor effects of Up4A are primarily mediated through the activation of P2 purinergic receptors on vascular smooth muscle cells, leading to an increase in intracellular calcium. In some vascular beds, the thromboxane A2 pathway also plays a significant role.
The signaling cascade initiated by Up4A binding to P2Y receptors on vascular smooth muscle cells typically involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium, which in turn activates calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction. In parallel, the thromboxane pathway can be activated, leading to further vasoconstriction.
Conclusion
The vasoconstrictor response to Up4A is heterogeneous across different arterial beds, likely reflecting variations in the expression and coupling of P2Y and other purinergic receptors, as well as the differential involvement of signaling pathways such as the thromboxane cascade. Further research is warranted to fully elucidate the receptor subtypes and downstream signaling mechanisms responsible for these diverse vascular effects. Such knowledge will be crucial for understanding the physiological and pathophysiological roles of Up4A and for the development of novel therapeutic strategies targeting purinergic signaling in cardiovascular diseases.
References
- 1. Up4A stimulates endothelium-independent contraction of isolated rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic ethanol consumption enhances phenylephrine-induced contraction in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing vascular reactivity of arteries in the small vessel myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
Unraveling the Role of P2Y Subtypes in Up4A Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the roles of specific P2Y receptor subtypes in mediating the signaling of Uridine Adenosine Tetraphosphate (Up4A). This document synthesizes experimental data on the differential activation of P2Y subtypes by Up4A and details the downstream signaling cascades, with a focus on vascular smooth muscle cell (VSMC) migration.
This guide presents quantitative data in structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of Up4A's purinergic signaling.
Up4A's Preferential Activation of P2Y Subtypes
This compound (Up4A) is a dinucleotide that has been identified as an endothelium-derived vasoconstrictive factor and a modulator of vascular smooth muscle cell (VSMC) proliferation and migration. Experimental evidence indicates that Up4A exerts its effects by activating specific subtypes of P2Y receptors, a family of G protein-coupled receptors. The following tables summarize the available quantitative and qualitative data on the interaction of Up4A with various P2Y subtypes.
| P2Y Subtype | Agonist/Antagonist | Cell Type / Tissue | Observed Effect | Quantitative Data | Citation |
| P2Y2 | Up4A (Agonist) | Vascular Smooth Muscle Cells (VSMCs) | Induction of cell migration | - | [1] |
| VSMCs | Activation of ERK1/2 pathway | - | [1] | ||
| VSMCs | Transactivation of PDGF receptor | - | |||
| P2Y1 | Up4A (Agonist) | Porcine coronary small arteries | Vasodilation | Relaxation inhibited by MRS2179 (P2Y1 antagonist) | |
| P2Y6 | Up4A (Agonist) | Porcine coronary small arteries | Vasodilation | Relaxation inhibited by MRS2578 (P2Y6 antagonist) | |
| P2Y4 | UTP (Agonist) | N/A | UTP is a known agonist | No direct comparative data for Up4A available |
Table 1: Comparison of Up4A Activity on Different P2Y Receptor Subtypes. This table highlights the experimentally observed effects of Up4A on various P2Y receptor subtypes. While direct comparative EC50 values for Up4A across all subtypes from a single study are limited, the available evidence strongly points towards P2Y2 as a primary mediator of Up4A-induced VSMC migration. The involvement of P2Y1 and P2Y6 in Up4A-mediated vasodilation is also noted.
Key Experimental Protocols
To aid in the replication and further investigation of Up4A signaling, detailed methodologies for the key experiments cited are provided below.
Boyden Chamber Assay for VSMC Migration
This assay is utilized to quantify the chemotactic response of VSMCs to Up4A.
Principle: Cells are seeded in the upper chamber of a transwell insert containing a porous membrane. A chemoattractant (e.g., Up4A) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified as a measure of migration.
Protocol:
-
Cell Preparation: Culture VSMCs to 70-80% confluence. Harvest the cells using trypsin-EDTA and resuspend them in a serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Chamber Setup: Place 24-well transwell inserts with 8 µm pore size membranes into the wells of a 24-well plate.
-
Loading:
-
Add the desired concentration of Up4A or control vehicle to the lower chamber.
-
Add 100 µL of the VSMC suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the membrane with water and allow it to air dry. Count the number of stained, migrated cells in several random fields of view under a microscope.
Luminex Assay for ERK1/2 Phosphorylation
This bead-based immunoassay quantifies the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2) in response to Up4A stimulation.
Principle: Cell lysates are incubated with antibody-coupled magnetic beads specific for total and phosphorylated ERK1/2. A detection antibody and a fluorescent reporter are then added to quantify the amount of total and phosphorylated protein.
Protocol:
-
Cell Culture and Treatment: Seed VSMCs in a 96-well plate and culture until confluent. Starve the cells in a serum-free medium for 24 hours prior to the experiment. Treat the cells with various concentrations of Up4A for the desired time points.
-
Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Assay Procedure (using a commercial kit, e.g., MILLIPLEX® MAP):
-
Add cell lysate samples to a 96-well filter plate.
-
Add antibody-coupled magnetic beads for total and phospho-ERK1/2 to each well.
-
Incubate on a plate shaker in the dark.
-
Wash the beads using a vacuum manifold.
-
Add biotinylated detection antibodies and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis: Acquire data using a Luminex instrument. The median fluorescent intensity (MFI) is proportional to the amount of total and phosphorylated ERK1/2. Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2 to determine the level of activation.
Intracellular Calcium Mobilization Assay
This fluorescence-based assay measures the increase in intracellular calcium concentration ([Ca2+]i) following P2Y receptor activation by Up4A.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to Ca2+ and its fluorescence intensity increases, which can be measured in real-time.
Protocol:
-
Cell Seeding: Seed VSMCs in a black, clear-bottom 96-well plate and culture to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye dispersal).
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Wash: Gently wash the cells with a Hanks' Balanced Salt Solution (HBSS) or similar buffer to remove excess dye.
-
Assay:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the desired concentration of Up4A into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity (peak fluorescence - baseline fluorescence) is indicative of the intracellular calcium response.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in Up4A signaling, the following diagrams have been generated using the DOT language.
Caption: Up4A-P2Y2 Signaling Pathway in VSMCs.
Caption: Experimental Workflow for Investigating Up4A Signaling.
Conclusion
The collective evidence strongly supports a significant role for the P2Y2 receptor in mediating the effects of Up4A on vascular smooth muscle cell migration, primarily through the activation of the ERK1/2 signaling pathway and transactivation of the PDGF receptor. Furthermore, P2Y1 and P2Y6 receptors are implicated in Up4A-induced vasodilation. This guide provides a foundational framework for researchers investigating the nuanced roles of P2Y subtypes in Up4A signaling and offers detailed protocols to facilitate further experimental exploration in this area. The provided visualizations serve to clarify the complex signaling networks and experimental procedures involved in confirming the role of specific P2Y subtypes in Up4A-mediated cellular responses. Further research focusing on direct comparative studies of Up4A potency and efficacy across all P2Y subtypes is warranted to provide a more complete picture of its pharmacological profile.
References
A Comparative Guide to the Potency of Uridine Adenosine Tetraphosphate at P2X versus P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the relative potency of uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up₄A) at P2X and P2Y receptor subtypes. Up₄A, a unique dinucleotide containing both a purine (B94841) and a pyrimidine (B1678525) moiety, has emerged as a significant signaling molecule in various physiological processes, particularly in the cardiovascular and nervous systems.[1][2] Understanding its interaction with the two major classes of purinergic receptors, the ionotropic P2X and metabotropic P2Y receptors, is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting purinergic signaling pathways.
Quantitative Comparison of Up₄A Potency at P2X and P2Y Receptors
The following table summarizes the available data on the potency of Up₄A at various P2X and P2Y receptor subtypes. It is important to note that direct comparative studies with standardized experimental conditions across all receptor subtypes are limited. Therefore, the presented data is a synthesis of findings from multiple studies, and direct comparison of absolute values should be made with caution.
| Receptor Subtype | Family | Potency of Up₄A | Experimental System/Observed Effect | Reference |
| P2Y₁ | P2Y | High | Highly potent native activator, more potent than ATP and ADP in inducing relaxation of human and murine colonic muscles. Induces Ca²⁺ transients in hP2Y₁R-expressing astrocytoma cells. | [1][2] |
| P2Y₂ | P2Y | Moderate to High | Mediates migratory signals in vascular smooth muscle cells. Involved in vasoconstriction and vasodilation. | [1][3][4] |
| P2Y₄ | P2Y | Moderate | Implicated in Up₄A-induced vasoconstriction. | [1][5] |
| P2Y₆ | P2Y | Low/No significant involvement | A selective P2Y₆ antagonist did not inhibit Up₄A-induced contractions in murine distal colon. However, some studies suggest potential involvement in vascular calcification. | [1][6] |
| P2X₁ | P2X | Moderate to High | Predominantly mediates Up₄A-induced vasoconstriction. | [1][4][5][7] |
Signaling Pathways
The activation of P2X and P2Y receptors by Up₄A initiates distinct intracellular signaling cascades. P2X receptors are ligand-gated ion channels that mediate rapid excitatory responses, while P2Y receptors are G protein-coupled receptors that trigger more diverse and sustained cellular effects.
P2X Receptor Signaling Pathway
Upon binding of Up₄A, P2X receptors, which are trimeric ion channels, undergo a conformational change, leading to the opening of a non-selective cation channel. This results in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, causing membrane depolarization and initiation of downstream signaling events.
P2Y Receptor Signaling Pathway
P2Y receptors are coupled to various G proteins, primarily Gq/11, Gi/o, and Gs. The activation of P2Y receptors by Up₄A, particularly the Gq/11-coupled P2Y₁, P2Y₂, and P2Y₄ subtypes, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
The assessment of Up₄A potency at P2X and P2Y receptors involves various in vitro and ex vivo experimental approaches. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay for P2Y Receptor Activation
This assay is widely used to determine the potency of agonists for Gq-coupled P2Y receptors by measuring changes in intracellular calcium concentration.
1. Cell Culture and Preparation:
-
Culture a suitable cell line recombinantly expressing the human P2Y receptor subtype of interest (e.g., 1321N1 astrocytoma cells) in appropriate media and conditions.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
2. Fluorescent Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer for 1 hour at 37°C in the dark.
3. Agonist Stimulation and Signal Detection:
-
Prepare serial dilutions of Up₄A in the assay buffer.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add the Up₄A dilutions to the wells and continuously record the fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the Up₄A concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Electrophysiology Assay for P2X Receptor Activation
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the activity of ion channels like P2X receptors.
1. Cell Preparation:
-
Use cells endogenously expressing the P2X receptor of interest (e.g., dorsal root ganglion neurons for P2X₃) or a cell line (e.g., HEK293) stably transfected with the specific P2X receptor subtype.
2. Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the cell with an extracellular solution.
3. Agonist Application:
-
Rapidly apply different concentrations of Up₄A to the cell using a fast perfusion system.
-
Record the inward currents elicited by the activation of the P2X receptors.
4. Data Analysis:
-
Measure the peak amplitude of the inward current for each Up₄A concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the logarithm of the Up₄A concentration and fit to a dose-response curve to calculate the EC₅₀ value.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the potency of a ligand like Up₄A at P2 receptors.
References
- 1. Uridine adenosine tetraphosphate is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of uridine adenosine tetraphosphateon purinoceptors in the rat isolated perfused kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel endothelium- derived vasoconstrictive factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Up4A in Pathological Models: A Comparative Guide to Knockout Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to validate the role of Uridine Adenosine Tetraphosphate (Up4A), a significant signaling molecule, in various pathological models. Particular focus is given to the use of knockout animal models, with supporting experimental data and comparisons to alternative validation techniques such as pharmacological inhibition.
Introduction to Up4A and its Pathological Significance
This compound (Up4A) is a dinucleotide signaling molecule implicated in a range of physiological and pathological processes. Elevated levels of Up4A have been associated with cardiovascular diseases, neurological disorders, and inflammatory conditions.[1] Understanding the precise role of Up4A in these disease states is crucial for the development of novel therapeutic interventions. Knockout animal models, where the gene for a specific receptor of Up4A is inactivated, offer a powerful tool to elucidate its function.
Up4A's Mechanism of Action: The P2Y2 Receptor Signaling Pathway
Up4A primarily exerts its effects through the activation of purinergic receptors, with a notable affinity for the P2Y2 receptor. The activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events that can influence cellular functions such as proliferation, migration, and inflammation.
Figure 1: Simplified Up4A signaling pathway via the P2Y2 receptor.
The P2Y2 Receptor Knockout Mouse: A Key Tool for In Vivo Validation
As direct knockout of Up4A synthesis is complex, researchers have focused on knocking out its primary receptor, P2Y2, to study its function. The generation of P2Y2 knockout (KO) mice has been instrumental in understanding the in vivo roles of Up4A.
Figure 2: Experimental workflow for generating P2Y2 knockout mice.
Performance of P2Y2 Knockout Models in Pathological Studies
The use of P2Y2 knockout mice has yielded significant insights into the role of Up4A-mediated signaling in various diseases. Below is a summary of key findings from studies using these models.
| Pathological Model | Key Findings in P2Y2 KO Mice | Quantitative Data Highlights | Reference |
| Allergic Airway Inflammation | Reduced airway inflammation, eosinophilia, and bronchial hyperresponsiveness in response to house dust mite allergen. | Lower concentrations of IL-33 in lung tissue homogenates of KO mice compared to wild-type (WT). | [2] |
| Renal Ischemia-Reperfusion Injury | Exacerbated renal inflammation and tubular damage. | Significantly higher neutrophil infiltration in KO mice compared to WT mice 24 hours after injury. | [3] |
| Pulmonary Hypertension | Altered vascular signaling. | Impaired ATP- and ATPγS-evoked relaxation in the aorta of KO mice compared to WT. | [4] |
| Bone Homeostasis | Increased endocortical bone formation in sedentary KO mice. | Endocortical bone formation area was 130% greater in sedentary P2Y2 cKO mice compared to WT controls. | [5] |
| Liver Regeneration | Impaired hepatocyte proliferation following partial hepatectomy. | Cyclin D1 induction was significantly attenuated in P2Y2-/- hepatocytes at 12, 18, and 24 hours post-stimulation compared to WT. | [6] |
Comparison of Knockout Models with Alternative Methodologies
While knockout models provide definitive evidence for the role of a gene, other methods are also employed to study protein function.
Figure 3: Comparison of methodologies for validating Up4A/P2Y2 function.
Pharmacological inhibition offers temporal control and dose-dependency, which can be advantageous for mimicking therapeutic scenarios.[7] However, the specificity of inhibitors can be a concern, with potential off-target effects confounding results. In contrast, genetic knockout provides a more definitive answer regarding the necessity of a gene for a particular function, though developmental compensation can sometimes mask a phenotype.[7] In vitro methods like siRNA are excellent for high-throughput screening and dissecting molecular mechanisms but lack the complexity of a whole-organism system.
Experimental Protocols
Below are summarized protocols for key experiments involving P2Y2 knockout mice.
Generation and Genotyping of P2Y2 Knockout Mice
-
Animal Breeding: P2Y2 receptor knockout mice are typically generated on a mixed genetic background (e.g., B6D2/SV129) and can be backcrossed to a specific strain (e.g., C57BL/6J) for multiple generations.[8][9] Heterozygous mice are bred to produce wild-type, heterozygous, and homozygous knockout littermates.
-
Genotyping: DNA is extracted from tail biopsies. Polymerase Chain Reaction (PCR) is performed using specific primers to distinguish between the wild-type and the mutated allele.[1]
Induction of Pathological Models
-
Allergic Airway Inflammation: Mice are sensitized and subsequently challenged with an allergen such as house dust mite (HDM) extract intranasally to induce allergic airway inflammation.[2]
-
Renal Ischemia-Reperfusion Injury: The renal pedicle is clamped for a defined period (e.g., 30 minutes) to induce ischemia, followed by removal of the clamp to allow reperfusion.[3]
-
Partial Hepatectomy: A 70% partial hepatectomy is performed to induce liver regeneration.[6]
Analysis of Phenotypes
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected fluid is analyzed for inflammatory cell counts (e.g., eosinophils) and cytokine levels.[2]
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue morphology and inflammation.
-
Immunohistochemistry: Tissue sections are stained with specific antibodies to detect the presence and localization of proteins of interest.
-
Western Blotting: Protein lysates from tissues or cells are separated by electrophoresis and probed with antibodies to quantify protein expression levels.[10]
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from tissues or cells, reverse-transcribed to cDNA, and used as a template for PCR to quantify gene expression levels.[10]
Conclusion
The use of P2Y2 receptor knockout mice has been invaluable in validating the role of Up4A signaling in a variety of pathological models. These studies have provided strong in vivo evidence for the involvement of the Up4A-P2Y2 axis in inflammation, tissue injury and repair, and cellular proliferation. While knockout models have some limitations, they remain a cornerstone for target validation in drug discovery and development, providing a level of certainty that is difficult to achieve with other methods. The data generated from these models is essential for building a comprehensive understanding of disease pathophysiology and for the rational design of novel therapeutics targeting the purinergic signaling system.
References
- 1. Frontiers | Absence of P2Y2 Receptor Does Not Prevent Bone Destruction in a Murine Model of Muscle Paralysis-Induced Bone Loss [frontiersin.org]
- 2. Cell-type-specific role of P2Y2 receptor in HDM-driven model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Purinergic signaling through the P2Y2 receptor regulates osteocytes’ mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y2 purinergic receptor activation is essential for efficient hepatocyte proliferation in response to partial hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P2Y2 receptor knock-out mice display normal NaCl absorption in medullary thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 009132 - P2Y[2]-R[-] Strain Details [jax.org]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Up4A and Canonical P2Y Agonists: A Comparative Guide to their Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced differences in signaling pathways activated by various purinergic receptors is critical for targeted therapeutic design. This guide provides a detailed comparison of the signaling cascades initiated by the dinucleotide Up4A versus canonical P2Y agonists such as ATP, ADP, UTP, and UDP.
This document outlines the key P2Y receptors activated by these molecules, their downstream signaling effectors, and the resulting cellular responses. Quantitative data on agonist potency are presented for direct comparison, and detailed protocols for key experimental assays are provided to support further research.
Agonist Potency at P2Y Receptors
The following table summarizes the half-maximal effective concentrations (EC50) of Up4A and canonical P2Y agonists at various P2Y receptor subtypes. These values indicate the concentration of an agonist required to elicit 50% of its maximal response and are a key measure of agonist potency.
| Receptor | Up4A (EC50) | ATP (EC50) | ADP (EC50) | UTP (EC50) | UDP (EC50) |
| P2Y1 | Potent agonist[1] | Partial agonist (1.5 µM)[2] | Endogenous agonist[3] | Inactive | Inactive |
| P2Y2 | Potent agonist[4] | 0.085 µM[2] | Inactive | 0.049 µM[2] | Inactive |
| P2Y4 | Activator[1] | Antagonist (human), Agonist (rat)[3][5] | Inactive | 73 nM[6] | Inactive |
| P2Y6 | Not reported | Inactive | Inactive | Inactive | 300 nM[7] |
| P2Y11 | Not reported | 17.3 µM[2] | Agonist (canine)[5] | Inactive | Inactive |
| P2Y12 | Not reported | Antagonist[3] | Endogenous agonist[3] | Inactive | Inactive |
| P2Y13 | Not reported | Agonist (0.45 µM)[8] | Endogenous agonist (17.2 nM)[8] | Inactive | Inactive |
| P2Y14 | Not reported | Inactive | Inactive | Inactive | Agonist[9] |
Signaling Pathway Overview
Up4A and canonical P2Y agonists activate distinct but overlapping sets of P2Y receptors, which are G protein-coupled receptors (GPCRs). The specific G protein activated (Gq/11, Gi/o, or Gs) determines the downstream signaling cascade.
Up4A Signaling
Up4A primarily activates the P2Y1 and P2Y2 receptors, which are predominantly coupled to the Gq/11 family of G proteins.[1][4] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] Furthermore, Up4A-mediated P2Y2 receptor activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and to transactivate the platelet-derived growth factor receptor (PDGFR).[4]
Canonical P2Y Agonist Signaling
Canonical P2Y agonists (ATP, ADP, UTP, UDP) activate a wider array of P2Y receptors, leading to more diverse downstream signaling.[3]
-
Gq/11-Coupled Receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): These receptors, activated by ATP, ADP, UTP, and UDP, primarily signal through the PLC/IP3/Ca2+ pathway, similar to Up4A.[6] Some of these receptors, like P2Y1, P2Y2, P2Y4, and P2Y6, have also been shown to activate the Rho/Rho kinase pathway, which is involved in cytoskeleton rearrangement and smooth muscle contraction.[10]
-
Gi/o-Coupled Receptors (P2Y12, P2Y13, P2Y14): Activated by ADP and UDP-glucose, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][11]
-
Gs-Coupled Receptor (P2Y11): Uniquely, the P2Y11 receptor, activated by ATP, can couple to both Gq and Gs proteins. Gs activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Preparation: Culture cells (e.g., CHO-K1) endogenously or recombinantly expressing the P2Y receptor of interest in a 96-well plate to form a monolayer.[7]
-
Dye Loading: Prepare a 2X Fluo-4 AM loading solution (e.g., 4 µM final concentration) with a dispersing agent like Pluronic F-127 (e.g., 0.04% final concentration) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[7] Remove the culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.[7]
-
Washing: Wash the cells twice with HBSS to remove excess dye.[7]
-
De-esterification: Add HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye within the cells.[7]
-
Fluorescence Measurement: Use a fluorescence microplate reader to measure fluorescence intensity (excitation ~490 nm, emission ~525 nm).[7]
-
Agonist Stimulation: Record a baseline fluorescence, then add the agonist (Up4A or canonical P2Y agonists) at various concentrations.[7]
-
Data Analysis: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
Adenylyl Cyclase Activity Assay
This assay determines the effect of receptor activation on the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture and Labeling: Culture cells and label with [3H]-adenine to incorporate it into the cellular ATP pool.[11]
-
Agonist/Antagonist Treatment: Incubate the cells with P2 and adenosine (B11128) receptor antagonists (if necessary to isolate the effect of a specific receptor) before adding the agonist.[11]
-
Stimulation: Add the agonist (e.g., for P2Y11, P2Y12, P2Y13, P2Y14) and/or forskolin (B1673556) (a direct activator of adenylyl cyclase) and incubate for a defined period (e.g., 15 minutes at room temperature).[11]
-
Termination and Lysis: Stop the reaction by adding perchloric acid containing unlabeled cAMP.[11]
-
cAMP Separation: Separate the [3H]-cAMP from other radiolabeled purines using a two-column chromatographic procedure.[11]
-
Quantification: Measure the radioactivity of the [3H]-cAMP fraction to determine the level of adenylyl cyclase activity.
ERK1/2 Phosphorylation Assay (Western Blotting)
This method detects the activation of the ERK1/2 MAP kinase pathway.
Protocol:
-
Cell Culture and Serum Starvation: Culture cells to 60-70% confluency and then serum-starve for 24 hours to minimize basal ERK1/2 phosphorylation.[12]
-
Ligand Stimulation: Treat the cells with the desired agonist (Up4A or canonical P2Y agonist) for a specific time course.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Laemmli sample buffer.[12]
-
SDS-PAGE and Western Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting for Phospho-ERK1/2:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[13]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Immunoblotting for Total ERK1/2:
-
Data Analysis: Quantify the band intensities for both p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2 activation.
References
- 1. Uridine adenosine tetraphosphate is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. resources.tocris.com [resources.tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Up4A vs. Ap4A: A Head-to-Head Comparison in Functional Assays
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, dinucleoside polyphosphates have emerged as crucial messengers, modulating a diverse array of physiological processes. Among these, Uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) and Diadenosine tetraphosphate (Ap4A) have garnered significant attention for their distinct roles in cellular function. This guide provides an objective, data-driven comparison of Up4A and Ap4A across key functional assays, offering valuable insights for researchers in purinergic signaling and drug development.
Data Presentation: Quantitative Comparison of Up4A and Ap4A
The functional effects of Up4A and Ap4A have been investigated in several key assays. While direct head-to-head comparisons in all functional assays are not extensively available in the literature, this section summarizes the existing quantitative data to facilitate a comparative understanding.
| Functional Assay | Molecule | Effect | Cell Type | Quantitative Data (Concentration/IC₅₀/EC₅₀) |
| Platelet Aggregation | Ap4A | Inhibition of ADP-induced aggregation | Human Platelets | IC₅₀: 9.8 ± 2.8 µM[1] |
| Up4A | No induction of aggregation; induces chemotaxis | Human Platelets | Did not induce aggregation[2] | |
| Calcium Mobilization | Ap4A | Increase in cytosolic Ca²⁺ | Adrenal Chromaffin Cells | EC₅₀: 28.2 ± 6.6 µM[3] |
| Up4A | Induces Ca²⁺ transients | Human Astrocytoma Cells (expressing human P2Y1R) | MRS 2500-sensitive[4] | |
| Cell Proliferation | Ap4A | Pro-proliferative | Vascular Smooth Muscle Cells | Concentration-dependent increase[5] |
| Ap4A | Required for T lymphocyte proliferation | Murine T Lymphocytes | Correlates with DNA synthesis[6] | |
| Up4A | Pro-proliferative | Vascular Smooth Muscle Cells | Concentration-dependent increase[7] |
Key Functional Assays: A Detailed Comparison
Platelet Aggregation
Platelet aggregation is a critical process in hemostasis and thrombosis. The effects of Up4A and Ap4A on this process appear to be distinct.
Ap4A acts as an inhibitor of ADP-induced platelet aggregation.[1][8] It antagonizes both P2Y1 and P2Y12 receptors on platelets, which are crucial for ADP-mediated activation.[1] The inhibitory concentration (IC₅₀) for Ap4A on ADP-induced platelet aggregation has been reported to be 9.8 ± 2.8 µM.[1]
Up4A , in contrast, does not induce platelet aggregation.[2] Instead, it has been shown to induce platelet chemotaxis, a process of directed cell movement, through the activation of the P2Y1 receptor.[2] This suggests a role for Up4A in inflammatory and immune responses where platelet migration is important.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for a typical light transmission aggregometry (LTA) assay.
Calcium Mobilization
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a multitude of cellular processes. Both Up4A and Ap4A have been shown to modulate intracellular Ca²⁺ levels, primarily through the activation of P2Y receptors.
Ap4A evokes a concentration-dependent increase in cytosolic Ca²⁺ in adrenal chromaffin cells, with an EC₅₀ value of 28.2 ± 6.6 µM.[3] This effect is mediated through a putative P2Y purinoceptor and involves the mobilization of Ca²⁺ from internal stores.[3]
Up4A has been demonstrated to induce MRS 2500-sensitive Ca²⁺ transients in human 1321N1 astrocytoma cells expressing the human P2Y1 receptor.[4] This indicates that Up4A is a potent agonist for the P2Y1 receptor, leading to downstream signaling events that include calcium mobilization.
While both molecules clearly impact calcium signaling, a direct comparative study measuring their potency (e.g., EC₅₀ values) in the same cell type is needed for a definitive head-to-head comparison.
Signaling Pathway: P2Y1 Receptor-Mediated Calcium Mobilization
Caption: Simplified P2Y1 receptor signaling pathway leading to calcium release.
Cell Proliferation
The regulation of cell proliferation is a complex process vital for tissue development and homeostasis. Both Up4A and Ap4A have been implicated in modulating cell proliferation, with their effects being cell-type dependent.
Ap4A has been shown to induce the proliferation of vascular smooth muscle cells (VSMCs).[5] This pro-proliferative effect is mediated through the activation of P2Y receptors and the subsequent stimulation of the MAP kinase ERK1/2 pathway.[5] Furthermore, Ap4A has been identified as a requisite second messenger for the proliferation of murine T lymphocytes, where its intracellular levels correlate with DNA synthesis.[6] However, in other contexts, elevated levels of Ap4A have been associated with the induction of apoptosis.
Up4A also exhibits pro-proliferative effects, particularly on vascular smooth muscle cells (VSMCs).[7] It stimulates VSMC migration and proliferation, with studies suggesting the involvement of the P2Y2 receptor and cross-communication with the PDGF receptor.[7]
In the context of VSMCs, both Up4A and Ap4A appear to be pro-proliferative, acting through purinergic receptor signaling pathways. A direct comparative study on their mitogenic potential in these cells would be of significant interest.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant, which is the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a specific volume of PRP into a cuvette with a stir bar in an aggregometer.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the test compound (Up4A or Ap4A) at various concentrations and incubate for a short period.
-
Initiate platelet aggregation by adding an agonist, such as ADP.
-
Record the change in light transmission over time. An increase in light transmission corresponds to an increase in platelet aggregation.
-
Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells stably expressing a P2Y receptor of interest) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
Wash the cells with the buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the test compound (Up4A or Ap4A) at various concentrations.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed the cells of interest (e.g., vascular smooth muscle cells or an immune cell line) into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Treatment:
-
Treat the cells with various concentrations of Up4A or Ap4A. Include appropriate vehicle controls.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Conclusion
This comparative guide highlights the distinct and overlapping functional roles of Up4A and Ap4A. While Ap4A is recognized for its inhibitory effect on platelet aggregation, Up4A appears to modulate platelet motility rather than aggregation. Both dinucleotides can elicit calcium mobilization through P2Y receptor activation, although their relative potencies may differ. In the context of cell proliferation, both molecules have demonstrated pro-proliferative effects on vascular smooth muscle cells, while Ap4A's role in immune cell proliferation is also established.
For researchers and drug development professionals, understanding these nuances is critical. The differential effects of Up4A and Ap4A on key cellular functions present opportunities for the development of targeted therapeutics for a range of conditions, from thrombosis to inflammatory disorders and cancer. Further direct head-to-head comparative studies are warranted to fully elucidate the relative potencies and specificities of these intriguing signaling molecules.
References
- 1. Agonist and Antagonist Effects of Diadenosine Tetraphosphate, a Platelet Dense Granule Constituent, on Platelet P2Y1, P2Y12 and P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of platelet P2Y1 receptors by different endogenous nucleotides leads to functional selectivity via biased signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced uridine adenosine tetraphosphate-induced contraction in renal artery from type 2 diabetic Goto-Kakizaki rats due to activated cyclooxygenase/thromboxane receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel neurogenic P2Y1 receptor activator in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diadenosine polyphosphates Ap3A and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-2 regulation of diadenosine 5',5'''-p1 p4-tetraphosphate (Ap4A) levels and DNA synthesis in cloned murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Up4A) is a strong inductor of smooth muscle cell migration via activation of the P2Y2 receptor and cross-communication to the PDGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Pharmacological Inhibitors in Up4A Studies
A critical comparison of tools and techniques to ensure specificity and rigor in exploring the signaling of Uridine Adenosine (B11128) Tetraphosphate (B8577671) (Up4A).
Uridine adenosine tetraphosphate (Up4A) is an extracellular signaling molecule implicated in a variety of physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and migration.[1] Its effects are primarily mediated through the activation of purinergic P2X and P2Y receptors. Researchers investigating the intricate signaling pathways of Up4A heavily rely on pharmacological inhibitors to dissect the roles of specific receptors. However, the utility of these inhibitors is contingent on their specificity. This guide provides a comparative overview of commonly used pharmacological inhibitors, detailed experimental protocols for their validation, and a discussion on best practices to ensure the reliability of research findings in the field of Up4A signaling.
Comparing the Tools: A Look at Inhibitor Specificity
The selection of an appropriate inhibitor is a critical first step in any Up4A study. The ideal inhibitor should exhibit high potency for its target receptor while displaying minimal off-target effects. Below is a comparative summary of commonly used P2 receptor antagonists.
Table 1: Potency and Selectivity of P2Y Receptor Antagonists
| Inhibitor | Target Receptor(s) | Species | Potency (pA2 / Ki / IC50) | Key Considerations |
| Suramin (B1662206) | Non-selective P2 | Turkey (tP2Y) | pA2 = 5.77 ± 0.11[2] | Broad-spectrum P2 antagonist. Also inhibits P2X receptors and other non-purinergic targets. Use with caution and validate with more specific inhibitors. |
| P2U (P2Y2/P2Y4) | Human (hP2U) | pA2 = 4.32 ± 0.13[2][3] | Less potent at P2Y2/P2Y4 receptors compared to P2Y1.[2][3] | |
| P2Y11 | Human | Ki = 0.82 ± 0.07 µM[4] | Competitive antagonist at the P2Y11 receptor.[4] | |
| PPADS | P2Y | Turkey (tP2Y) | pA2 = 5.98 ± 0.65[2] | Generally more potent at P2Y than P2U receptors. Inactive at human P2Y11.[2][4] |
| P2U (P2Y2/P2Y4) | Human (hP2U) | Inactive up to 30 µM[3] | Shows selectivity for P2Y over P2Y2/P2Y4 receptors.[3] | |
| MRS2179 | P2Y1 | Human/Mouse | - | A selective P2Y1 receptor antagonist. Did not inhibit hemolysis induced by rCPA, suggesting it is specific for P2Y1.[5] |
| MRS2578 | P2Y6 | Human/Rat | IC50 = 37 nM (human), 98 nM (rat) | A selective and potent P2Y6 receptor antagonist with insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors. |
Table 2: Potency and Selectivity of P2X Receptor Antagonists
| Inhibitor | Target Receptor(s) | Species | Potency (IC50) | Key Considerations |
| Suramin | Non-selective P2X | - | - | Broad-spectrum antagonist with numerous off-target effects. |
| PPADS | P2X1, P2X2/3, P2X3 | - | - | Non-selective P2X antagonist.[6] |
| TNP-ATP | P2X1, P2X3, P2X2/3 | Human | IC50 = 6 nM (P2X1), 0.9 nM (P2X3), 7 nM (P2X2/3)[6] | Potent but non-selective P2X antagonist.[6] |
| NF449 | P2X1 | Rat | IC50 = 0.28 nM[6] | Highly potent and selective for P2X1 over other P2X subtypes.[6] |
Validating Specificity: Essential Experimental Protocols
To ensure that the observed effects are genuinely due to the inhibition of the intended target, rigorous experimental validation is paramount. The following protocols are fundamental for assessing the specificity of pharmacological inhibitors in the context of Up4A research.
Schild Analysis for Competitive Antagonism
Schild analysis is a cornerstone technique to determine the affinity of a competitive antagonist (expressed as a pA2 value) and to verify its competitive nature.[7]
Methodology:
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for Up4A (or a selective agonist for the target receptor) in the biological system of interest (e.g., isolated tissue, cultured cells).
-
Antagonist Incubation: Pre-incubate the preparation with a fixed concentration of the antagonist for a sufficient period to reach equilibrium.
-
Shifted Concentration-Response Curve: Generate a new Up4A concentration-response curve in the presence of the antagonist.
-
Repeat: Repeat steps 2 and 3 with at least two other concentrations of the antagonist.
-
Schild Plot Construction: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
Data Interpretation: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).[7] A slope deviating from 1 may indicate non-competitive antagonism or other complex interactions.[7]
Radioligand Binding Assays
Radioligand binding assays directly measure the ability of an inhibitor to compete with a radiolabeled ligand for binding to the target receptor, allowing for the determination of the inhibitor's binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target P2 receptor or from a tissue known to express it.
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ATP, [³⁵S]dATPaS) and varying concentrations of the unlabeled inhibitor.
-
Separation: Separate the receptor-bound from free radioligand by rapid filtration.
-
Quantification: Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that displaces 50% of the specific binding of the radioligand) can be determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Many P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) are Gq-coupled and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).[8] This functional response can be used to assess the inhibitory effect of antagonists.
Methodology:
-
Cell Loading: Load cultured cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[9][10]
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Antagonist Pre-incubation: Pre-incubate the cells with the antagonist at various concentrations.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of Up4A (or a selective agonist).
-
Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence plate reader or microscope.[9]
-
Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium response and calculate the IC50 value.
Genetic Knockdown (siRNA/shRNA) as a Validation Tool
Comparing the phenotype of pharmacological inhibition with that of genetic knockdown provides a powerful method for validating inhibitor specificity.
Methodology:
-
siRNA/shRNA Transfection: Transfect cells (e.g., vascular smooth muscle cells) with small interfering RNA (siRNA) or short hairpin RNA (shRNA) specifically targeting the receptor of interest. A non-targeting control siRNA should be used as a negative control.[11]
-
Knockdown Confirmation: After a suitable incubation period (typically 48-72 hours), confirm the reduction in target receptor mRNA and protein levels using qPCR and Western blotting, respectively.
-
Functional Assay: Perform the same functional assay used to test the pharmacological inhibitor (e.g., cell migration, proliferation, or signaling pathway activation) on the knockdown cells.
-
Comparison: Compare the results from the knockdown experiment with those obtained using the pharmacological inhibitor. A similar phenotype strongly supports the specificity of the inhibitor. Discrepancies may suggest off-target effects of the inhibitor or the existence of non-catalytic functions of the target protein that are not affected by the inhibitor but are lost upon knockdown.
Visualizing the Pathways: Up4A Signaling
Understanding the signaling cascades initiated by Up4A is crucial for interpreting the effects of pharmacological inhibitors. Below are diagrams of key Up4A signaling pathways generated using the DOT language.
Conclusion: Best Practices for Rigorous Research
The study of Up4A signaling holds significant promise for understanding and potentially treating a range of diseases. However, the reliability of these investigations hinges on the careful selection and rigorous validation of the pharmacological tools employed. Researchers are encouraged to:
-
Choose inhibitors with the highest available selectivity for the target receptor and be aware of their known off-target effects.
-
Employ multiple validation techniques , including Schild analysis, binding assays, and functional assays, to confirm inhibitor specificity in the experimental system being used.
-
Utilize genetic knockdown as an orthogonal approach to corroborate the findings from pharmacological inhibition.
-
Clearly report the inhibitors used, their concentrations, and the validation methods employed in all publications to ensure transparency and reproducibility.
By adhering to these principles, the scientific community can build a more robust and reliable understanding of the complex and important roles of Up4A in health and disease.
References
- 1. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. P2Y2 Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway | PLOS One [journals.plos.org]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Involvement of P2Y12 receptor in vascular smooth muscle inflammatory changes via MCP-1 upregulation and monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Up4A Quantification: Cross-Validation of HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diadenosine tetraphosphate (B8577671) (Up4A or Ap4A), a critical signaling molecule in cellular processes such as stress responses and cell proliferation, is paramount for advancing research and therapeutic development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
While both methods offer reliable quantification, LC-MS/MS is generally considered more sensitive and selective, making it ideal for complex biological matrices where Up4A concentrations are low.[1] In contrast, HPLC with UV detection provides a robust and cost-effective solution for routine analysis, particularly when higher concentrations of the analyte are expected.[1]
Performance Comparison: HPLC-UV vs. LC-MS/MS for Up4A Quantification
The following table summarizes the key performance parameters for the quantification of Up4A using HPLC with UV detection and LC-MS/MS. The data presented is synthesized from published analytical methods to provide a comparative overview.
| Performance Parameter | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Linearity Range | Typically in the low µM range (e.g., 0.1 - 20 µM). | High sensitivity with a broad linear range, often in the nM scale (e.g., 1.9 - 125 nM).[1] |
| Limit of Detection (LOD) | In the range of 0.2 µg/mL in plasma.[1] | Significantly lower than HPLC-UV, enabling detection of trace amounts. |
| Limit of Quantification (LOQ) | Typically in the sub-µM to low µM range. | In the low nM range, allowing for precise measurement in biological samples.[1] |
| Precision (%RSD) | Generally acceptable, with RSD values typically <15%. | High precision, with intra- and inter-day precision often below 11.4%.[1] |
| Accuracy (%Recovery) | Good accuracy, with recovery rates typically between 85-115%. | Excellent accuracy, with intra- and inter-day accuracies in the range of 91.4% to 110.9%.[1] |
| Selectivity | Susceptible to interference from co-eluting compounds with similar UV spectra, especially in complex matrices like plasma.[1] | Highly selective due to the specific detection of precursor and product ions, minimizing matrix effects.[1] |
| Matrix Effect | Can be significant, often requiring extensive sample cleanup. | Can be minimized with appropriate sample preparation and the use of internal standards. |
Note: The performance characteristics for HPLC-UV are based on typical expectations for this method, as a single comprehensive validation study directly comparing both methods for Up4A was not identified. The LC-MS/MS data is derived from a validated method for diadenosine polyphosphates in human plasma.[1]
Experimental Protocols
Detailed methodologies for the quantification of Up4A by HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods and serve as a guide for laboratory implementation.
Sample Preparation for Biological Matrices (e.g., Plasma, Cell Lysates)
A critical step for both methods is the effective removal of proteins and other interfering substances from the biological matrix.
-
Protein Precipitation: To a 100 µL plasma sample, add a protein precipitating agent such as ice-cold 0.6 N perchloric acid or acetonitrile.
-
Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice for 15-20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the Up4A.
-
Neutralization (for Perchloric Acid): If perchloric acid was used, neutralize the supernatant by adding a calculated amount of potassium carbonate.
-
Further Cleanup (Optional): For cleaner samples, especially for HPLC-UV analysis, solid-phase extraction (SPE) using a weak anion-exchange cartridge can be employed to enrich the dinucleoside polyphosphates.[1]
HPLC-UV Method Protocol
This protocol describes a typical ion-pair reversed-phase HPLC method for Up4A quantification.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM ammonium (B1175870) dihydrogen phosphate (B84403) with 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) as an ion-pairing agent, adjusted to pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute Up4A and separate it from other nucleotides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 259 nm.
-
Quantification: A calibration curve is generated using a series of Up4A standards of known concentrations. The concentration of Up4A in the samples is determined by comparing their peak areas to the calibration curve.
LC-MS/MS Method Protocol
This protocol outlines a highly sensitive and selective method for Up4A quantification.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., capillary C18 columns).[1]
-
Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient Elution: A gradient program is optimized to achieve good separation and peak shape for Up4A.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for dinucleoside polyphosphates.[1]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Up4A need to be optimized for the instrument used.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-Up4A) is highly recommended for accurate quantification to compensate for matrix effects and variations in instrument response.
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Visualizing the Methodologies
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway of Up4A and the comparative experimental workflows.
Caption: Proposed signaling pathway of Up4A via P2Y receptor activation.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods for Up4A quantification.
References
Safety Operating Guide
Navigating the Disposal of Uridine Adenosine Tetraphosphate: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Operational Plan
The initial step in managing the disposal of any chemical, including uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671), is to determine if it qualifies as hazardous waste. This determination should be conducted by trained environmental health and safety (EHS) professionals who can assess the compound's properties against federal and local regulations.
Core Principles of Chemical Waste Disposal:
-
Waste Determination: Trained professionals must evaluate the chemical to determine if it meets the criteria for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[1] This involves using physical barriers and maintaining appropriate distances between different waste categories.[1]
-
Container Management: Waste containers must be chemically compatible with the substance they hold, properly sealed to prevent leaks, and clearly labeled.[1][4]
-
Storage Limits: Laboratories are subject to limits on the volume of hazardous waste that can be stored on-site and the duration of storage.[4][5] For instance, academic laboratories under EPA's Subpart K regulations have a twelve-month limit for hazardous waste removal.[5]
General Laboratory Chemical Waste Storage Guidelines
While specific quantitative data for uridine adenosine tetraphosphate disposal is not available, general guidelines for chemical waste storage in a laboratory setting are summarized below.
| Parameter | Guideline | Regulatory Context |
| Maximum Volume | Up to 55 gallons of hazardous waste (or one quart of acute hazardous waste) can be accumulated in a satellite accumulation area.[4][5] | Resource Conservation and Recovery Act (RCRA) |
| Storage Time Limit | Varies by generator status. Large quantity generators can typically store waste for up to 90 days, while academic labs under Subpart K may have up to twelve months.[2][5] | EPA Regulations |
| Container Labeling | Containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents.[4] | OSHA and EPA Regulations |
| Container Condition | Must be in good condition, compatible with the waste, and kept closed except when adding or removing waste.[1] | OSHA and EPA Regulations |
Disposal Workflow
The logical flow for the proper disposal of this compound, based on standard laboratory procedures, is illustrated below. This workflow emphasizes the critical decision points and necessary actions to ensure safety and compliance.
Experimental Protocols Cited
The disposal procedures outlined are based on general regulatory guidelines for laboratory chemical waste management rather than specific experimental protocols for this compound. Key regulations and standards referenced include:
-
Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste.[3]
-
Occupational Safety and Health Administration (OSHA) Laboratory Standard: This standard addresses the safe handling of hazardous chemicals in laboratory settings.[3]
-
EPA's Subpart K Regulations for Academic Laboratories: These provide an alternative set of requirements for managing hazardous waste at eligible academic institutions.[5]
Due to the absence of specific hazard information for this compound in the provided search results, it is imperative to treat it as a potentially hazardous substance until a formal determination is made by qualified personnel. Researchers should consult their institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling Uridine adenosine tetraphosphate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A). The procedural guidance herein is designed to ensure safe operational handling and disposal of this compound.
Compound Overview: Uridine adenosine tetraphosphate is a dinucleoside polyphosphate that acts as a purinoceptor agonist and an endothelium-derived vasoconstrictive factor.[1] While comprehensive safety data is not fully established, caution is advised due to its biological activity. The in vivo properties of this compound are not yet sufficiently characterized.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to minimize exposure and ensure safety. This includes, but is not limited to, gloves, gowns, and eye protection.[2][3][4]
1. Hand Protection:
-
Wear appropriate chemical-resistant gloves.[5][6] Nitrile gloves are a common choice for laboratory settings.
-
Always inspect gloves for tears or punctures before use.
-
Dispose of contaminated gloves after use and wash hands thoroughly.[2][6]
2. Body Protection:
-
A standard laboratory coat is required in all wet laboratories and areas where chemicals are handled.[5]
-
For procedures with a risk of splashing, consider a fluid-resistant gown.[2][4]
3. Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.
-
Chemical splash goggles should be worn when there is a potential for splashes.[7]
-
A face shield, worn in conjunction with goggles, offers additional protection for large-volume handling or procedures that may generate aerosols.[5][7]
Operational Handling and Storage
Handling:
-
Only trained personnel should handle this compound.[1]
-
Avoid skin contact and ingestion.[1]
-
Handle the compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
When handling the lyophilized powder, take care to avoid creating dust.[1] Ensure the substance is not lost within the cap when opening the tube.[1]
-
For solubilizing, rinse the tube walls carefully and use methods like vortexing or sonication to ensure the compound is fully dissolved.[1]
Storage:
-
This compound has sufficient stability at room temperature for short-term handling and shipment.[1]
-
For long-term storage, it is recommended to store the compound in a freezer, preferably in its freeze-dried form.[1] A common recommendation for similar compounds is -20°C.[8]
| Storage Condition | Duration | Temperature |
| Short-term | Handling and Shipment | Room Temperature |
| Long-term | Extended Storage | Freezer (-20°C recommended)[8] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a general guideline:
-
Unused Compound: Treat as chemical waste. Do not dispose of it down the drain.[8]
-
Contaminated Materials: Items such as gloves, pipette tips, and tubes that have come into contact with the compound should be collected in a designated chemical waste container.
-
Solutions: Aqueous solutions of the compound should be collected in a labeled hazardous waste container for proper disposal.
Generators of the waste are responsible for its proper management prior to collection and disposal.[9]
Experimental Protocols: General Safety Procedures
While specific experimental protocols will vary, the following safety procedures should be integrated into any workflow involving this compound.
Donning and Doffing PPE Workflow
Caption: A workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Chemical Handling Workflow
Caption: A procedural workflow for the safe handling of this compound.
Signaling Pathway
This compound is known to exert its effects through purinergic receptors, leading to vasoconstriction or vasodilation depending on the specific receptors and tissues involved.[10][11][12]
Purinergic Signaling of Up4A
Caption: A simplified diagram of the signaling pathway for Up4A-induced vasoconstriction.
References
- 1. biolog.de [biolog.de]
- 2. 感染から身を守る個人用防護具(PPE)の適切な使い分け | メディアスホールディングス株式会社 [medius.co.jp]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. atrainceu.com [atrainceu.com]
- 5. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) | University of North Dakota [campus.und.edu]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. This compound: a novel endothelium- derived vasoconstrictive factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces contraction and relaxation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and purinergic signaling in cardiovascular system: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
